molecular formula C5H13ClN2O2 B1525210 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride CAS No. 1220034-68-3

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

Cat. No.: B1525210
CAS No.: 1220034-68-3
M. Wt: 168.62 g/mol
InChI Key: GCSOCAJGHWATHX-UHFFFAOYSA-N
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Description

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride (CAS 1220034-68-3) is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . Its structure features a acetamide backbone substituted with a 2-amino group and a 3-hydroxypropyl group, forming a hydrochloride salt . The SMILES notation for this compound is O=C(NCCCO)CN.[H]Cl, and its InChI Key is GCSOCAJGHWATHX-UHFFFAOYSA-N . This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be observed. The recommended storage condition is sealed in a dry environment at room temperature . For customs purposes, the HS code is 2924199090 .

Properties

IUPAC Name

2-amino-N-(3-hydroxypropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOCAJGHWATHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-68-3
Record name Acetamide, 2-amino-N-(3-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a strategic three-step synthesis involving Boc-protection, amide coupling, and subsequent deprotection to yield the target compound as its hydrochloride salt. Furthermore, it details the analytical techniques essential for the structural elucidation and purity assessment of the synthesized molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the integration of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Rationale

This compound is a functionalized amino acid derivative with potential applications in pharmaceutical and materials science. Its structure incorporates a primary amine, a secondary amide, and a primary hydroxyl group, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and drug delivery systems. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are desirable properties for biological applications.

The synthesis of such molecules requires a strategic approach to manage the reactivity of the different functional groups. A protection-coupling-deprotection strategy is often the most effective method. This guide details a well-established and reliable synthetic route commencing with readily available starting materials.

Synthetic Strategy and Protocol

The synthesis of this compound is proposed via a three-step sequence. This strategy ensures selective amide bond formation and prevents unwanted side reactions involving the primary amine of the glycine moiety.

Overall Synthetic Scheme

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 3-Amino-1-propanol B tert-Butyl N-(3-hydroxypropyl)carbamate A->B Boc2O, Base D tert-Butyl N-(3-(2-((tert-butoxycarbonyl)amino)acetamido)propyl)carbamate B->D C N-Boc-glycine C->D EDC, HOBt E This compound D->E HCl

Caption: Proposed three-step synthesis of this compound.

Step 1: Protection of 3-Amino-1-propanol

Rationale: The primary amine of 3-amino-1-propanol is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the amine from reacting in the subsequent amide coupling step, thereby ensuring the desired regioselectivity. The Boc group is chosen for its stability under the coupling conditions and its facile removal under acidic conditions.[1]

Protocol:

  • To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add a base like sodium bicarbonate (1.5 eq).

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl N-(3-hydroxypropyl)carbamate.[2]

Step 2: Amide Coupling of N-Boc-glycine with tert-Butyl N-(3-hydroxypropyl)carbamate

Rationale: The amide bond is formed by coupling the carboxylic acid of N-Boc-glycine with the hydroxyl group of the protected 3-amino-1-propanol is incorrect. The coupling should be between the carboxylic acid of N-Boc-glycine and the amine of a protected aminopropanol. The correct procedure is to couple N-Boc-glycine with 3-amino-1-propanol, where the amine of 3-amino-1-propanol will react. However, to ensure selectivity, the initial step of protecting the amine of 3-amino-1-propanol is necessary. The correct coupling partner for N-Boc-glycine is the commercially available or synthesized 3-amino-1-propanol. To avoid polymerization and side reactions, a more controlled approach is the one outlined in the diagram, where the amine of 3-amino-1-propanol is first protected.

The amide bond formation between N-Boc-glycine and the previously synthesized tert-butyl N-(3-hydroxypropyl)carbamate is incorrect as the amine is protected. The coupling should be with the free amine of 3-amino-1-propanol. Let's correct the strategy. A more direct and logical approach is the coupling of N-Boc-glycine with 3-amino-1-propanol.

Corrected Step 2: Amide Coupling of N-Boc-glycine with 3-Amino-1-propanol

Rationale: The amide bond is formed by coupling the carboxylic acid of N-Boc-glycine with the primary amine of 3-amino-1-propanol. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), are effective for this transformation. This method proceeds under mild conditions, minimizing the risk of racemization at the alpha-carbon of glycine.

Protocol:

  • Dissolve N-Boc-glycine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add 3-amino-1-propanol (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (2-oxo-2-((3-hydroxypropyl)amino)ethyl)carbamate.

Step 3: Deprotection and Salt Formation

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine. Treatment with hydrochloric acid not only cleaves the Boc group but also forms the hydrochloride salt of the product in a single step.[3][4]

Protocol:

  • Dissolve the purified product from Step 2 in a suitable solvent such as methanol or dioxane.

  • Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[3]

  • Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry (ESI-MS) A->D E Structural Elucidation B->E C->E D->E F Purity Assessment E->F

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected data from the characterization of this compound.

Technique Functional Group Expected Observation
¹H NMR -CH₂- (glycine)Singlet, ~3.8-4.0 ppm
-NH- (amide)Broad triplet, ~8.0-8.5 ppm
-CH₂- (propyl chain, adjacent to amide N)Triplet, ~3.2-3.4 ppm
-CH₂- (propyl chain, middle)Multiplet, ~1.6-1.8 ppm
-CH₂- (propyl chain, adjacent to OH)Triplet, ~3.5-3.7 ppm
-OH (hydroxyl)Broad singlet, variable chemical shift
-NH₃⁺ (ammonium)Broad singlet, ~8.0-9.0 ppm
¹³C NMR C=O (amide)~170-175 ppm
-CH₂- (glycine)~42-45 ppm
-CH₂- (propyl chain, adjacent to amide N)~38-41 ppm
-CH₂- (propyl chain, middle)~30-33 ppm
-CH₂- (propyl chain, adjacent to OH)~58-62 ppm
IR Spectroscopy O-H stretch (hydroxyl)Broad peak, ~3200-3500 cm⁻¹
N-H stretch (primary amine salt)Broad peak, ~2500-3000 cm⁻¹
N-H stretch (secondary amide)~3300 cm⁻¹
C=O stretch (amide I)~1650-1680 cm⁻¹
N-H bend (amide II)~1550-1570 cm⁻¹
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]⁺Predicted m/z: 133.0972
Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For the ¹H NMR spectrum in D₂O, the -OH and -NH protons will exchange with deuterium and may not be observed. In DMSO-d₆, these protons should be visible.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the proton and carbon environments within the molecule.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the hydroxyl, primary ammonium, and secondary amide functional groups.[5][6][7][8][9] The presence of a broad absorption in the 3200-3500 cm⁻¹ range is indicative of the O-H stretch, while the C=O stretch of the amide will appear as a strong band around 1650 cm⁻¹.[6][9] The N-H stretching of the primary amine salt will be a broad band in the 2500-3000 cm⁻¹ region.[5][7][8]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture, with a small amount of formic acid to promote ionization.

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The primary peak should correspond to the protonated molecule [M+H]⁺. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

Applications in Drug Development

Acetamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural motifs present in this compound make it an attractive scaffold for the development of novel therapeutic agents. The primary amine and hydroxyl groups provide points for further functionalization, allowing for the generation of libraries of related compounds for screening. The amide linkage is a common feature in many drug molecules, contributing to their metabolic stability and ability to form hydrogen bonds with biological targets.

Conclusion

This technical guide has detailed a logical and experimentally sound approach for the synthesis and characterization of this compound. The proposed three-step synthesis, employing a Boc-protection strategy, offers a reliable route to the target compound. The comprehensive characterization protocol, utilizing NMR, IR, and Mass Spectrometry, provides a robust framework for structural verification and purity assessment. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(5), 338-341.
  • Lundquist, J. T., & Dix, T. A. (2002). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 6(6), 843-845.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781177, N-(3-hydroxypropyl)acetamide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • LibreTexts. (2023). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

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  • Dou, J., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(8), 1888.
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  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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  • Li, Y., et al. (2022). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Organic & Biomolecular Chemistry, 20(24), 4963-4967.
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  • Brown, P., et al. (1982). Synthesis of 20α- and 20β-acetamido, amino, nitro and hydroxy derivatives of 14-hydroxy-5β,14β-pregnane 3β-glycosides: pregnanes that bind to the digitalis receptor. Journal of the Chemical Society, Perkin Transactions 1, 1779-1789.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • PrepChem. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

  • Google Patents. (1995). WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
  • Ordono, A., et al. (2018).
  • Leśniak, S., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21547-21560.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the core physicochemical properties of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical, field-proven methodologies for its characterization.

While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its analysis based on the well-understood behavior of analogous structures, such as glycinamide hydrochloride.[1][2][3] The protocols detailed herein are presented as self-validating systems, ensuring that researchers can confidently determine the empirical properties of this and similar molecules.

Chemical Identity and Structural Characteristics

Understanding the fundamental structure of a molecule is the first step in predicting and interpreting its physical and chemical behavior.

  • Molecular Formula: C₅H₁₃ClN₂O₂

  • Molecular Weight: 168.62 g/mol

  • IUPAC Name: 2-amino-N-(3-hydroxypropyl)acetamide;hydrochloride

  • Synonyms: N-(3-hydroxypropyl)glycinamide hydrochloride

The structure comprises a primary amine, an amide, and a primary alcohol, imparting a high degree of polarity and hydrogen bonding potential. The hydrochloride salt form is critical, as it protonates the primary amine, significantly influencing properties like solubility and stability.[4]

Caption: 2D representation of this compound.

Predicted and Analogous Physicochemical Data

In the absence of direct empirical data, predictive models and data from structurally similar compounds provide valuable initial assessments. The predicted XlogP for the free base is -1.7, indicating high hydrophilicity.[5] For comparison, key properties of the parent compound, glycinamide, are included.

PropertyPredicted/Analogous ValueRationale and Significance
Melting Point (°C) ~204 (decomposes)Based on glycinamide HCl.[2] High melting points are characteristic of ionic salts due to strong crystal lattice energy.[6] Impurities typically lower and broaden the melting range.[6][7]
pKa ~8.2 (at 20°C)Based on the primary amine of glycinamide HCl.[1][2] This value is crucial for buffer selection and predicting ionization state at physiological pH.
Water Solubility HighThe hydrochloride salt form significantly enhances water solubility.[4] Amines are protonated in acidic to neutral pH, forming soluble ammonium salts.[8] Glycinamide HCl is highly soluble (1100 g/L).[2]
LogP (Octanol/Water) < -1.0The predicted XlogP of the free base is -1.7.[5] The hydroxyl and amino-amide groups make the molecule highly polar and hydrophilic, favoring partitioning into the aqueous phase.
Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the empirical determination of the compound's core properties.

Causality: The melting point is a fundamental thermal property indicative of purity. For crystalline solids, a sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.[6] The hydrochloride salt structure is expected to have a high melting point due to its ionic nature.[6]

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the compound.[9]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Pack the sample to a height of 2-3 mm by tapping the closed end on a hard surface or by dropping it through a long glass tube.[10]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a preliminary range.[11]

    • Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the preliminary melting point.[10]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6][10]

Causality: Solubility is a critical parameter for drug development, affecting bioavailability and formulation.[12] As an amine hydrochloride salt, this compound is expected to be highly water-soluble.[4] The "shake-flask" method is a standard approach for determining thermodynamic solubility.[12]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO if initial dissolution is a challenge, though direct aqueous is preferred).

  • Equilibrium Setup: Add an excess amount of the solid compound to a known volume of purified water (or a specific buffer, e.g., PBS pH 7.4) in a sealed vial.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.[12] A calibration curve must be prepared using standards of known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

Causality: The pKa is the pH at which a functional group is 50% ionized.[13] For this molecule, the primary amine is the key ionizable group. Determining its pKa is essential for understanding its charge state at different physiological pH values, which affects receptor binding, membrane permeability, and solubility.[14]

Protocol:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (pH 4, 7, 10) and place the electrode in the solution.[15]

  • Titration:

    • Fill a burette with a standardized titrant, such as 0.1 M NaOH.

    • Record the initial pH of the amino acid hydrochloride solution.

    • Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[15]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[13]

    • The curve will show a steep inflection point representing the equivalence point.

    • The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of titrant needed to reach the equivalence point has been added).[16] This can be determined from the graph or by calculating the first derivative of the curve.

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. While the shake-flask method is traditional, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative that requires minimal compound.[17][18][19] For polar, ionizable compounds like this one, specialized columns or mobile phases may be required.[20]

Protocol:

  • System Setup: Use a robust RP-HPLC system with a C18 or a polymer-based column suitable for polar compounds.[17]

  • Mobile Phase: Prepare a series of mobile phases consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement) and an organic modifier like methanol or acetonitrile.

  • Calibration: Inject a set of standard compounds with known LogP values to create a calibration curve that correlates retention time (or the capacity factor, k') with LogP.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it onto the column. Measure its retention time.

  • Calculation:

    • The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

    • The logarithm of k' (log k') is then plotted against the known LogP values of the standards.

    • The LogP of the test compound is determined by interpolating its log k' value onto the calibration curve.

Conclusion

The physicochemical properties of this compound are dominated by its high polarity, hydrogen bonding capability, and the presence of a protonated primary amine. These features result in high water solubility and low lipophilicity, which are critical considerations for its application in pharmaceutical and research contexts. The experimental protocols provided in this guide offer a validated framework for the empirical determination of its key characteristics, enabling researchers to build a comprehensive data package for this molecule.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC. [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. (n.d.).
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect. [Link]

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  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

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  • CAS N/A | this compound. (n.d.). Alchem.Pharmtech. [Link]

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  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

  • experiment (1) determination of melting points. (2021). SlideShare. [Link]

  • Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. (2018). ACS Publications. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). VBSPU. [Link]

  • N-(3-hydroxypropyl)acetamide. (n.d.). PubChem. [Link]

  • Glycinamide. (n.d.). Wikipedia. [Link]

  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). (n.d.). Cheméo. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

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An In-Depth Technical Guide to 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride (CAS 1220034-68-3)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound discussed is for laboratory use only and is not approved for human or veterinary use. All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all relevant safety protocols.

Introduction: Situating a Niche Molecule in Chemical Space

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride, identified by the CAS number 1220034-68-3, is a functionalized acetamide derivative. While specific research on this particular molecule is not extensively documented in publicly accessible literature, its structural motifs—a primary amine, an amide linkage, and a hydroxyl group—are of significant interest in medicinal chemistry and materials science. This guide will, therefore, analyze the compound based on the established properties and reactivities of its constituent functional groups and draw parallels from closely related structures to project its potential characteristics and applications.

The core structure, an N-substituted 2-aminoacetamide, is a common scaffold in drug discovery. The presence of a hydroxylated propyl chain introduces hydrophilicity and a potential site for further chemical modification, such as esterification or etherification. The primary amino group offers a locus for salt formation, as seen in its hydrochloride salt form, and for the introduction of diverse substituents to modulate pharmacological activity.

Physicochemical Properties: A Predictive Analysis

Detailed experimental data for this compound is sparse. However, based on its structure and data from analogous compounds, we can extrapolate a set of predicted physicochemical properties. These properties are crucial for understanding its potential solubility, stability, and suitability for various experimental conditions.

PropertyPredicted Value/CharacteristicRationale and Implications for Research
Molecular Formula C₅H₁₃ClN₂O₂Confirmed from multiple chemical supplier databases.
Molecular Weight 168.62 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule hydrochloride salts.
Solubility Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt form and the presence of hydroxyl and amino groups suggest high polarity and hydrogen bonding capacity, favoring solubility in aqueous media. This is a critical consideration for buffer preparation in biological assays.
pKa The primary amine is expected to have a pKa in the range of 8.5-9.5.This will influence the charge state of the molecule at physiological pH and is important for designing purification protocols (e.g., ion-exchange chromatography) and for understanding potential interactions with biological targets.
Stability Likely stable under standard laboratory conditions. May be susceptible to degradation at high temperatures or extreme pH.The amide bond could be subject to hydrolysis under strong acidic or basic conditions. Long-term storage should be in a cool, dry place.
Predicted XlogP -1.7Indicates a high degree of hydrophilicity, suggesting poor passive diffusion across biological membranes. This is a key parameter in drug design for predicting oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis and Chemical Reactivity: A Generalized Approach

A common strategy would involve the coupling of a protected amino acid, such as N-Boc-glycine, with 3-amino-1-propanol, followed by deprotection of the amino group.

G cluster_0 Amide Coupling cluster_1 Deprotection N-Boc-glycine N-Boc-glycine Intermediate_1 N-Boc-2-amino-N-(3-hydroxypropyl)acetamide N-Boc-glycine->Intermediate_1 3-amino-1-propanol 3-amino-1-propanol 3-amino-1-propanol->Intermediate_1 Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Intermediate_1 Final_Product 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride Intermediate_1->Final_Product Acidic Conditions (e.g., HCl in Dioxane) G cluster_interactions Potential Interactions Compound 2-Amino-N-(3-hydroxypropyl) acetamide hydrochloride Protein_Target Enzyme/Receptor Active Site Compound->Protein_Target Binding H_Bond_Donor_Amine Primary Amine (H-bond donor) Protein_Target->H_Bond_Donor_Amine H-Bonding H_Bond_Donor_Hydroxyl Hydroxyl Group (H-bond donor) Protein_Target->H_Bond_Donor_Hydroxyl H-Bonding H_Bond_Acceptor_Amide Amide Carbonyl (H-bond acceptor) Protein_Target->H_Bond_Acceptor_Amide H-Bonding Biological_Response Downstream Cellular Effect Protein_Target->Biological_Response Conformational Change/ Inhibition

A Comprehensive Technical Guide to the Structural Elucidation of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride (C₅H₁₃ClN₂O₂). Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of a synergistic suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only the procedural steps but also the theoretical underpinnings and expected outcomes, ensuring a self-validating and robust analytical workflow. The guide is designed to serve as a practical, authoritative reference for the comprehensive characterization of this and structurally related small molecules.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational requirement. The identity, purity, and structure of a compound dictate its physicochemical properties, biological activity, and safety profile. This compound is a small organic molecule featuring several key functional groups: a primary amine, a secondary amide, and a primary alcohol. The hydrochloride salt form adds another layer to its characterization. An erroneous structural assignment can lead to misinterpreted data, failed experiments, and significant setbacks in research and development timelines.

This guide, therefore, presents a logical and experimentally validated workflow for the complete structural elucidation of this target molecule. By integrating data from orthogonal analytical techniques, we can build a comprehensive and irrefutable structural model, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Key Structural Features

Before embarking on sophisticated spectroscopic analysis, it is crucial to establish the basic molecular properties. The chemical formula for the hydrochloride salt is C₅H₁₃ClN₂O₂. The free base, 2-Amino-N-(3-hydroxypropyl)acetamide, has the formula C₅H₁₂N₂O₂.[1] This information is pivotal for interpreting mass spectrometry data and for calculating the degree of unsaturation.

The structure contains a primary amine (-NH₂), a secondary amide (-CONH-), a primary alcohol (-OH), and a propyl chain, all of which will exhibit characteristic signals in the spectroscopic techniques discussed below.

Caption: 2D structure of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in structure elucidation. For this molecule, we would expect to see a molecular ion peak corresponding to the free base, as the hydrochloride salt will typically dissociate in the ion source.

Expected Fragmentation Patterns

The presence of nitrogen, amide, and alcohol functionalities leads to predictable fragmentation pathways.[2][3]

  • The Nitrogen Rule : A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] The free base (C₅H₁₂N₂O₂) has an even number of nitrogen atoms, so we expect an even molecular weight.

  • Alpha-Cleavage : This is a common fragmentation for both amines and alcohols.[3][5] Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom will yield resonance-stabilized cations.[3][5]

  • Amide Fragmentation : Amides can undergo α-cleavage at the carbonyl group. A characteristic fragmentation is the McLafferty rearrangement if a γ-hydrogen is available.[2][6]

  • Loss of Water : Alcohols often exhibit a loss of a water molecule (18 Da) from the molecular ion.[2][7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation : Utilize an ESI-MS system, which is a soft ionization technique suitable for polar molecules.

  • Analysis Mode : Perform the analysis in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition : Acquire a full scan mass spectrum over a range of m/z 50-500.

Predicted Mass Spectral Data
IonFormulaCalculated m/zExpected Observation
[M+H]⁺C₅H₁₃N₂O₂⁺133.0977The protonated molecular ion of the free base.[1]
[M+Na]⁺C₅H₁₂N₂O₂Na⁺155.0796A common adduct seen in ESI-MS.[1]
[M-NH₃+H]⁺C₅H₁₀O₂⁺102.0681Resulting from the loss of ammonia from the primary amine.
[M-H₂O+H]⁺C₅H₁₁N₂O⁺115.0871Resulting from the loss of water from the hydroxyl group.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Characteristic Vibrational Frequencies

The structure of this compound contains several functional groups with distinct IR absorptions.[8][9]

  • O-H Stretch (Alcohol) : A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine Salt) : A broad, strong absorption in the 2400-3200 cm⁻¹ range due to the ammonium salt (R-NH₃⁺).

  • N-H Stretch (Secondary Amide) : A moderate peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I) : A strong, sharp peak typically between 1630-1680 cm⁻¹.

  • N-H Bend (Amide II) : A moderate peak around 1510-1570 cm⁻¹.

  • C-N Stretch : Found in the 1000-1350 cm⁻¹ region.[10]

  • C-O Stretch (Alcohol) : A strong peak in the 1050-1260 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction : Perform a background scan of the empty ATR crystal before analyzing the sample.

Expected FTIR Data Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
O-H (Alcohol)Stretching3200-3600Broad, Strong
N-H (Ammonium Salt)Stretching2400-3200Broad, Strong
N-H (Amide)Stretching~3300Moderate
C-H (Aliphatic)Stretching2850-3000Moderate to Strong
C=O (Amide)Stretching (Amide I)1630-1680Strong, Sharp
N-H (Amide)Bending (Amide II)1510-1570Moderate
C-O (Alcohol)Stretching1050-1260Strong
C-N (Amine/Amide)Stretching1000-1350Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of each atom. For this molecule, ¹H NMR and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. The use of a deuterated solvent like D₂O will cause the exchangeable protons (OH, NH, and NH₃⁺) to be replaced by deuterium, leading to their disappearance from the spectrum, which is a key diagnostic tool.[4][5]

Proton AssignmentApproximate Chemical Shift (ppm) in D₂OMultiplicityIntegration
-CH₂- (adjacent to C=O)3.8 - 4.0Singlet2H
-CH₂- (adjacent to amide N)3.3 - 3.5Triplet2H
-CH₂- (adjacent to OH)3.6 - 3.8Triplet2H
-CH₂- (middle of propyl chain)1.7 - 1.9Quintet2H

Note: In a non-deuterated solvent like DMSO-d₆, additional peaks for the OH, amide NH, and amine NH₃⁺ protons would be visible as broad singlets.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Carbon AssignmentApproximate Chemical Shift (ppm)
C=O (Amide)170 - 175
-CH₂- (adjacent to C=O)40 - 45
-CH₂- (adjacent to amide N)38 - 42
-CH₂- (adjacent to OH)58 - 62
-CH₂- (middle of propyl chain)30 - 35

Note: The carbonyl carbon of amides and esters typically appears in the 160-180 ppm range.[11][12]

  • Sample Preparation : Use the same sample prepared for ¹H NMR.

  • Instrumentation : Use the same NMR spectrometer.

  • Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the data similarly to the ¹H NMR spectrum.

Integrated Data Analysis: The Final Structure Confirmation

The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-consistent structural assignment.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS_Analysis Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula Data_Integration Integrated Data Analysis - Correlate all spectroscopic data MS_Analysis->Data_Integration FTIR_Analysis FTIR Spectroscopy - Identify Key Functional Groups (Amine, Amide, Alcohol) 1H_NMR ¹H NMR Spectroscopy - Proton Environments - Connectivity (J-coupling) - D₂O Exchange for Labile Protons FTIR_Analysis->1H_NMR Confirms FGs FTIR_Analysis->Data_Integration 13C_NMR ¹³C NMR Spectroscopy - Carbon Skeleton - Number of Unique Carbons 1H_NMR->13C_NMR Guides Carbon Assignment 1H_NMR->Data_Integration 13C_NMR->Data_Integration Structure_Confirmed Structure Elucidated: 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride Data_Integration->Structure_Confirmed

Caption: Workflow for the structural elucidation of the target molecule.

The process begins with MS to confirm the molecular weight and formula. FTIR then provides a quick and reliable confirmation of the expected functional groups. Finally, ¹H and ¹³C NMR provide the detailed atomic connectivity and chemical environments, allowing for the unambiguous assembly of the molecular structure. The disappearance of OH, NH, and NH₃⁺ signals in the ¹H NMR spectrum upon D₂O exchange provides definitive evidence for these labile protons. The combination of these techniques leaves no ambiguity in the final structural assignment.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-faceted analytical approach. By systematically employing Mass Spectrometry, FTIR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, a complete and validated structural picture can be assembled. This guide provides the theoretical basis, practical protocols, and expected data to empower researchers to confidently and accurately characterize this and similar molecules, upholding the principles of scientific rigor and integrity in drug development and chemical research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. OpenStax. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H12N2O2). PubChemLite. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Learner. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0240542). HMDB. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-2-hydroxypropyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. Retrieved from [Link]

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"potential applications of hydrophilic amino acetamides in biochemistry"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Harnessing the Potential: A Technical Guide to the Applications of Hydrophilic Amino Acetamides in Biochemistry

Executive Summary

Hydrophilic amino acetamides (HAAs) represent a versatile and highly promising class of molecules poised to address significant challenges in biochemistry, drug development, and materials science. Structurally derived from amino acids, these compounds possess a unique combination of hydrophilicity, biocompatibility, and chemical tunability. Their inherent properties—stemming from the presence of polar amino, carboxyl, and amide functionalities—make them exceptional candidates for a range of sophisticated applications. This guide provides a comprehensive overview of the core biochemical applications of HAAs, including their superior role in protein stabilization, their efficacy as cryoprotective agents, their utility in advanced drug delivery systems, and their function in enzyme immobilization. By synthesizing field-proven insights with detailed experimental protocols, this document serves as a critical resource for researchers and professionals seeking to leverage the unique advantages of this molecular class.

Part 1: Foundational Principles

Defining the Hydrophilic Amino Acetamide (HAA) Scaffold

An amino acetamide is fundamentally an amino acid derivative where the amino group is acetylated, or a related structure incorporating both an amino acid and an acetamide moiety. The term "hydrophilic" is key, indicating that the amino acid's side chain (R-group) is polar, or that the overall molecule has a high affinity for aqueous environments.[] The simplest example is N-acetylglycine (aceturic acid), derived from glycine.[2][3]

The core HAA structure contains several key functional groups that dictate its biochemical behavior:

  • Amide Group (-CONH-): The acetamide linkage is a stable, polar group capable of forming strong hydrogen bonds.

  • Carboxyl Group (-COOH): Can be ionized to a carboxylate (-COO⁻), providing a negative charge and significant hydrophilicity.

  • Amino Group (-NH2): Can be protonated to an ammonium group (-NH3⁺), providing a positive charge. In N-acetylated amino acids, this primary amine is converted to a secondary amide.

  • Variable R-Group: The side chain of the parent amino acid offers vast potential for chemical diversity, allowing for the fine-tuning of properties like polarity, charge, and steric bulk.[4][5]

Caption: General structure of an N-acetylated amino acid, a simple HAA.

Physicochemical Properties and Rationale for Use

The utility of HAAs stems from a synergistic combination of properties:

  • High Hydrophilicity: The presence of multiple polar groups allows HAAs to interact favorably with water, making them highly soluble and effective at modulating hydration shells around biomolecules.[6]

  • Biocompatibility and Low Toxicity: Being derived from natural amino acids, HAAs generally exhibit excellent biocompatibility and low toxicity, a critical requirement for biomedical applications.[7][8] Studies on N-acetylglycine, for instance, have demonstrated a favorable safety profile.[7]

  • Chemical Stability: The amide bond is significantly more resistant to hydrolysis than the ester bonds found in surfactants like polysorbates, which are known to degrade via host cell protein-mediated hydrolysis.[9] This makes HAAs more stable excipients for long-term formulation storage.

  • Tunability: The synthesis of HAAs allows for the incorporation of a wide variety of amino acid side chains, enabling the precise tuning of properties to suit specific applications, from creating cationic polymers for drug delivery to designing neutral, highly soluble cryoprotectants.[10][11]

Table 1: Properties of Representative Hydrophilic Amino Acid Precursors for HAA Synthesis

Amino Acid Side Chain (R-Group) Key Characteristics Potential HAA Application
Serine (Ser) -CH₂OH Polar, uncharged; hydroxyl group is a key H-bonding site. Protein stabilization, hydrogel formation.[]
Asparagine (Asn) -CH₂CONH₂ Polar, uncharged; amide side chain enhances hydrophilicity. Cryopreservation, nanocarrier surface modification.[5]
Lysine (Lys) -(CH₂)₄NH₂ Basic; primary amine is positively charged at neutral pH. Gene delivery (cationic carriers), enzyme immobilization.[8]

| Aspartic Acid (Asp) | -CH₂COOH | Acidic; carboxyl group is negatively charged at neutral pH. | pH-responsive drug delivery, metal chelation.[] |

Part 2: Core Applications and Methodologies

Protein Stabilization: A Superior Alternative to Traditional Excipients

The aggregation of protein therapeutics is a major challenge, compromising efficacy and potentially inducing immunogenicity. HAAs are emerging as highly effective excipients for preventing both unfolding and aggregation.[9][12]

Mechanism of Action: HAAs stabilize proteins through a combination of mechanisms. Primarily, they are preferentially excluded from the protein's surface. This phenomenon increases the thermodynamic cost of exposing the protein's hydrophobic core to the solvent, thus shifting the conformational equilibrium towards the more compact, native state.[13] Their ability to form extensive hydrogen-bonding networks with the surrounding water further strengthens the protein's hydration shell.[9] Unlike some surfactants that interact directly with the protein, this mechanism is non-specific and broadly applicable.

Comparative Analysis: HAAs offer distinct advantages over traditional stabilizers like polysorbates and sugars.

Table 2: Comparison of HAAs with Common Protein Stabilizers

Stabilizer Class Mechanism Key Advantages Key Limitations
Hydrophilic Amino Acetamides (HAAs) Preferential exclusion, hydration shell modulation.[13] High hydrolytic stability, low toxicity, highly tunable.[9] Newer class, less regulatory precedent.
Polysorbates (e.g., PS20, PS80) Surfactant action; prevents surface adsorption and aggregation.[9] Highly effective at low concentrations, long history of use. Prone to degradation (hydrolysis, oxidation), can form particles.[14]

| Sugars (e.g., Trehalose, Sucrose) | Preferential exclusion, vitrification during lyophilization.[13] | Excellent for lyophilization, well-established safety. | Can increase viscosity at high concentrations. |

Experimental Workflow: Screening HAAs for Optimal Protein Stabilization

This workflow is designed to identify the most effective HAA for a given protein therapeutic by subjecting formulations to stress and measuring aggregation.

Caption: Workflow for screening and validating HAA-based protein stabilizers.

Protocol: Assessing Protein Stability via Dynamic Light Scattering (DLS)

  • Preparation: Prepare 1 mg/mL solutions of the target protein in a formulation buffer (e.g., 20 mM histidine, pH 6.0) containing: (a) No stabilizer (negative control), (b) 0.02% Polysorbate 20 (benchmark control), and (c) various concentrations (e.g., 10-100 mM) of the candidate HAA. Filter all solutions through a 0.22 µm syringe filter into clean cuvettes.

  • Initial Measurement (T=0): Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) of each sample using a DLS instrument. Rationale: This establishes the baseline monomeric state of the protein.

  • Thermal Stress: Incubate the samples at an elevated temperature (e.g., 40°C). Take measurements at specified time points (e.g., 1, 2, 4 weeks).

  • Data Analysis: Monitor the change in average particle size and PDI over time. A successful HAA stabilizer will show minimal increase in particle size compared to the negative control. Rationale: A significant increase in Rh or PDI indicates the formation of soluble or insoluble aggregates.

  • Self-Validation: The system is validated by the clear difference in aggregation between the negative control (high aggregation), the benchmark control, and the HAA-stabilized samples.

Cryopreservation: Enhancing Cell Viability and Function

Cryopreservation is vital for cell therapies, tissue engineering, and biobanking, but conventional cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) can be toxic.[15] HAAs, along with free amino acids, are excellent, less toxic alternatives.[16][17][18]

Mechanism of Cryoprotection: During freezing, cell damage is caused by both intracellular ice crystal formation and osmotic stress from extracellular ice. HAAs mitigate this by:

  • Hydrogen Bonding: Their hydrophilic groups interact with water molecules, disrupting the formation of ordered ice crystals.[16]

  • Vitrification: At high concentrations, they help promote the formation of a glassy, amorphous state (vitrification) rather than crystalline ice, which is far less damaging to cellular structures.[15]

  • Membrane Stabilization: They can interact with the lipid bilayer, stabilizing the cell membrane against mechanical stress during freezing and thawing.[19]

Caption: HAAs protect cells by stabilizing membranes and inhibiting ice crystal growth.

Protocol: Assessing Cryoprotective Efficacy

  • Cell Preparation: Culture cells (e.g., Jurkat T-cells) to a density of ~1x10⁶ cells/mL. Centrifuge and resuspend the cell pellet in freezing media.

  • Freezing Media Formulation: Prepare media containing: (a) 10% DMSO (positive control), (b) no CPA (negative control), and (c) various concentrations of a candidate HAA (e.g., 0.5 M N-acetylglycine) in cell culture medium with 10% fetal bovine serum.

  • Controlled Freezing: Aliquot cells in cryovials and place them in a controlled-rate freezer (e.g., Mr. Frosty) at -80°C for 24 hours. Rationale: A controlled cooling rate (~1°C/min) is crucial for maximizing cell survival.

  • Thawing: Rapidly thaw the vials in a 37°C water bath. Immediately transfer cells to pre-warmed culture medium to dilute the CPA.

  • Viability Assessment: Stain cells with a viability dye (e.g., Trypan Blue or a live/dead fluorescent stain like Calcein-AM/EthD-1) and count viable cells using a hemocytometer or flow cytometer.

  • Data Analysis: Calculate the percentage of viable cells post-thaw relative to the pre-freeze cell count. An effective HAA will yield viability comparable to or greater than the DMSO control, and significantly higher than the negative control.

Advanced Drug Delivery Systems

The hydrophilicity and biocompatibility of HAAs make them ideal building blocks for polymers used in drug delivery.[10][11] Polyamides and poly(ester amides) incorporating HAA monomers can be formulated into nanoparticles, micelles, or hydrogels to improve the solubility and pharmacokinetics of therapeutic agents.[10][20]

Role in Nanocarrier Formulation: When incorporated into amphiphilic block copolymers, HAA segments form the hydrophilic corona of a nanoparticle or micelle. This hydrophilic shell serves two purposes:

  • Aqueous Stability: It provides a steric barrier that prevents aggregation of the nanoparticles in the bloodstream.

  • "Stealth" Properties: It can reduce opsonization (recognition by the immune system), thereby prolonging circulation time.

Caption: HAA corona of a nanocarrier enhances aqueous stability and biocompatibility.

Enzyme Immobilization: Engineering Robust Biocatalysts

Immobilizing enzymes onto solid supports enhances their stability, allows for reuse, and simplifies downstream processing. The amino and carboxyl groups of HAAs (or their parent amino acids) are ideal handles for covalent attachment to activated supports.[21][22]

Chemistry of Covalent Linkage: The most common strategy involves activating a support material (e.g., agarose or methacrylate resins) with functional groups like epoxides or aldehydes (via glutaraldehyde).[23] The nucleophilic amino groups on the enzyme surface (primarily from lysine residues) then react with these groups to form stable, covalent bonds.[21] By using HAA-functionalized polymers as the support, one can create a highly hydrophilic microenvironment that helps preserve the enzyme's native conformation and activity.

Caption: General workflow for enzyme immobilization and validation.

Protocol: Enzyme Immobilization on an Amino-Functionalized Support

  • Support Activation: Suspend 1 g of amino-functionalized resin (e.g., Purolite ECR 8309F) in 10 mL of phosphate buffer (pH 7.0). Add 1 mL of 25% glutaraldehyde solution and incubate for 2 hours with gentle shaking. Rationale: Glutaraldehyde acts as a homobifunctional crosslinker, attaching to the support's amine groups while leaving a second aldehyde group free to react with the enzyme.[23]

  • Washing: Wash the activated support extensively with phosphate buffer to remove excess glutaraldehyde.

  • Immobilization: Prepare a 1 mg/mL solution of the desired enzyme in phosphate buffer. Add the enzyme solution to the activated support and incubate overnight at 4°C.

  • Activity Measurement: Measure the activity of a known amount of the immobilized enzyme using a standard spectrophotometric assay for that enzyme. Compare this to the activity of the same amount of free enzyme to calculate the immobilization efficiency.

  • Validation: The success of the immobilization is confirmed by retaining a high percentage of enzymatic activity and demonstrating consistent activity over multiple reaction-and-wash cycles.

Part 3: Future Outlook and Conclusion

3.1 Emerging Research and Untapped Potential

The field of hydrophilic amino acetamides is rapidly expanding. Future research is likely to focus on:

  • Stimuli-Responsive Materials: Designing HAA-based hydrogels that respond to changes in pH, temperature, or specific biomolecules for triggered drug release.[24]

  • Peptidomimetics: Using HAAs as building blocks for peptidomimetics to improve the stability and bioavailability of peptide drugs.[3]

  • Antimicrobial Agents: Certain amino acetamide structures have shown potential as antimicrobial agents, opening a new therapeutic avenue.[25]

3.2 Concluding Remarks

Hydrophilic amino acetamides are not merely a single class of molecules but a versatile platform for biochemical innovation. Their inherent biocompatibility, stability, and unparalleled tunability provide powerful solutions to long-standing problems in biotherapeutics formulation, cell preservation, and biocatalysis. As synthesis methods become more refined and our understanding of their structure-function relationships deepens, HAAs are set to become an indispensable tool in the arsenal of biochemists, material scientists, and drug development professionals.

References

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates.
  • Cryoprotectants: The essential antifreezes to protect life in the frozen state.
  • Efficient synthesis of amino acid polymers for protein stabiliz
  • Chemical approaches to cryopreservation.
  • Amino acids as cryoprotectants for liposomal delivery systems. PubMed.
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.
  • Protective effects of amino acids against freeze-thaw damage in mammalian cells. PubMed.
  • Amino Acids and Peptides. Biology LibreTexts.
  • Hydrophilic Amino Acids. YouTube.
  • CRYOPROTECTANTS ; A REVIEW OF THE CYTOPRTECTIVE SOLUTES WHICH MODUALTE CELL RECOVERIES FROM ULTRA-LOW TEMPER
  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know.
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The Pivotal Influence of Hydroxyl and Amino Groups on the Bioactivity of Acetamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architects of Biological Function

In the intricate landscape of drug discovery and development, the acetamide scaffold represents a versatile and privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The profound bioactivity of these derivatives is not merely a consequence of the core structure but is intricately modulated by the nature and positioning of their functional groups. Among these, the hydroxyl (-OH) and amino (-NH2) groups stand out as pivotal players, orchestrating a delicate interplay of physicochemical properties and molecular interactions that dictate a compound's ultimate therapeutic efficacy and pharmacokinetic profile.

This technical guide delves into the fundamental roles of hydroxyl and amino groups in shaping the bioactivity of acetamide derivatives. Moving beyond a mere catalog of effects, we will explore the underlying chemical principles and their strategic implications in medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of how these seemingly simple functional groups govern drug-receptor interactions, solubility, and metabolic stability is paramount to the rational design of novel, potent, and safe therapeutics.

The Hydroxyl Group: A Master Modulator of Physicochemical Properties and Binding Interactions

The introduction of a hydroxyl group onto an acetamide derivative is a strategic decision in drug design, capable of inducing profound changes in a molecule's behavior.[3] Its influence extends across multiple facets of a drug's journey in the body, from its solubility and ability to cross biological membranes to its specific interactions with the target receptor.

Physicochemical Impact: Beyond Simple Polarity

The most immediate consequence of introducing a hydroxyl group is the alteration of the molecule's physicochemical properties, primarily its lipophilicity and solubility.

  • Lipophilicity Reduction and Solubility Enhancement: The hydroxyl group, with its polar nature, significantly decreases the lipophilicity of a compound.[3] This is a critical factor in drug development, as excessively lipophilic drugs often exhibit poor solubility, high metabolic turnover, and potential toxicity.[4][] The increased polarity bestowed by the hydroxyl group enhances a molecule's interaction with water, thereby improving its aqueous solubility—a prerequisite for absorption and distribution.[4][6] This enhancement is crucial for oral bioavailability, as the drug must be in an aqueous solution to be absorbed from the gastrointestinal tract.[4]

  • Hydrogen Bonding Capability: The hydroxyl group is an excellent hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom).[7] This dual capacity is fundamental to its role in drug-receptor interactions. The ability to form strong, directional hydrogen bonds with amino acid residues in the active site of a target protein can dramatically increase binding affinity and specificity.[8][9][10]

Binding Interactions: The Key to Potency and Selectivity

The hydroxyl group's ability to participate in hydrogen bonding networks is a cornerstone of its contribution to biological activity.

  • Anchoring and Orientation: A strategically placed hydroxyl group can act as an anchor, correctly orienting the acetamide derivative within the binding pocket of a receptor.[8] This precise positioning maximizes other favorable interactions (e.g., hydrophobic, van der Waals) between the drug and its target, leading to enhanced potency. For instance, the phenolic hydroxyl group in morphine is crucial for its analgesic activity by facilitating interactions with opioid receptors.[11]

  • Specificity: The highly directional nature of hydrogen bonds means that a perfect spatial arrangement between the hydroxyl group and its counterpart on the receptor is necessary for optimal interaction.[12] This requirement for a precise geometric fit contributes to the selectivity of a drug for its intended target over other proteins, thereby reducing the likelihood of off-target effects.

Metabolic Considerations: A Double-Edged Sword

While beneficial for solubility and binding, the hydroxyl group can also be a site of metabolic transformation.

  • Phase I and Phase II Metabolism: Primary and secondary alcohols can be susceptible to oxidation by cytochrome P450 enzymes (Phase I metabolism).[13] Furthermore, the hydroxyl group is a common site for conjugation reactions, such as glucuronidation and sulfation (Phase II metabolism), which further increase water solubility and facilitate excretion.[3] While this can be a mechanism for drug clearance, rapid metabolism can lead to a short duration of action.

  • Metabolic Stabilization through Structural Modification: The metabolic liability of a hydroxyl group can be mitigated through structural modifications. For example, introducing steric hindrance around the hydroxyl group or positioning it as a tertiary alcohol can significantly reduce its susceptibility to oxidation and conjugation, thereby improving metabolic stability and prolonging the drug's half-life.[13] A study on 11beta-hydroxysteroid dehydrogenase type 1 inhibitors demonstrated that introducing a polar hydroxyl group at a specific position on an adamantane scaffold led to inhibitors with improved metabolic stability, potency, and selectivity.[14]

The Amino Group: A Gateway to Enhanced Solubility and Crucial Interactions

The amino group, with its basic character and hydrogen bonding potential, is another functional group of immense importance in the design of bioactive acetamide derivatives. Its presence can profoundly influence a drug's solubility, its interactions with biological targets, and its overall pharmacokinetic profile.[15]

Physicochemical Properties: The Impact of Basicity
  • Increased Water Solubility: The amino group is basic and can be protonated at physiological pH to form a positively charged ammonium ion. This ionization dramatically increases a compound's water solubility, which is a significant advantage for drug formulation and administration.[6]

  • Hydrogen Bonding: Similar to the hydroxyl group, the amino group is an effective hydrogen bond donor.[16] This allows it to form strong interactions with acceptor groups on a receptor, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate and glutamate.[16][17]

Role in Drug-Receptor Interactions

The ability of the amino group to exist in both a neutral and a charged state, coupled with its hydrogen bonding capacity, makes it a versatile player in molecular recognition.

  • Electrostatic Interactions: In its protonated form, the amino group can engage in strong electrostatic (ionic) interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a receptor.[17][18] These long-range interactions can play a crucial role in the initial recognition and docking of the drug to its target.

  • Hydrogen Bonding Networks: The N-H bonds of the amino group act as hydrogen bond donors, contributing to the overall binding affinity and specificity of the drug-receptor complex.[9]

Applications in Drug Design and Delivery

The properties of the amino group are leveraged in various aspects of drug development.

  • Prodrug Strategies: The amino group can be used as a handle for creating prodrugs. For example, acylation of the amino group can temporarily mask its polarity, improving its ability to cross cell membranes. Once inside the cell, the acyl group can be cleaved by enzymes to release the active drug. Amino acids themselves are often used in prodrug design to improve solubility and permeability.[19]

  • Targeting and Delivery: In more advanced applications, the positive charge of a protonated amino group can be exploited for targeted drug delivery, for instance, to facilitate interaction with negatively charged cell membranes or for the condensation of genetic material in gene therapy applications.[15]

Synergistic and Competitive Effects: The Interplay of Hydroxyl and Amino Groups

When both hydroxyl and amino groups are present in an acetamide derivative, their combined influence on bioactivity is not merely additive. They can act synergistically to enhance desired properties or, in some cases, present competing effects that require careful consideration during the design process.

  • Enhanced Polarity and Solubility: The presence of both groups will significantly increase the polarity and water solubility of the molecule, which can be advantageous for certain therapeutic applications but may hinder its ability to cross the blood-brain barrier.

  • Complex Hydrogen Bonding Patterns: A molecule with both hydroxyl and amino groups can participate in more extensive and complex hydrogen bonding networks within a receptor's binding site, potentially leading to very high affinity and selectivity.

  • Metabolic Profile: The presence of multiple potential sites for metabolism (both oxidation of the hydroxyl group and potential reactions of the amino group) can lead to a more complex metabolic profile. The relative lability of each group to metabolic enzymes will depend on its chemical environment within the molecule.

Experimental Protocols for Evaluating the Impact of Hydroxyl and Amino Groups

The rational design of acetamide derivatives requires robust experimental validation of the effects of functional group modifications. The following are key experimental workflows to assess the impact of hydroxyl and amino groups on bioactivity and drug-like properties.

Protocol 1: In Vitro Assessment of Biological Activity
  • Synthesis of Analogs: Synthesize a series of acetamide derivatives where the position and presence of hydroxyl and amino groups are systematically varied.

  • Target-Based Assays:

    • Enzyme Inhibition Assays: For enzyme targets, determine the half-maximal inhibitory concentration (IC50) of each analog using a suitable biochemical assay.

    • Receptor Binding Assays: For receptor targets, determine the binding affinity (Kd or Ki) using radioligand binding assays or surface plasmon resonance (SPR).

  • Cell-Based Assays:

    • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): For anticancer agents, assess the effect of the compounds on the growth and viability of relevant cancer cell lines.

    • Reporter Gene Assays: For compounds that modulate gene expression, use reporter assays to quantify the activation or inhibition of a specific signaling pathway.

  • Data Analysis: Compare the IC50, Kd, or cellular potency values across the series of analogs to establish structure-activity relationships (SAR).

Protocol 2: Evaluation of Physicochemical Properties
  • Solubility Measurement:

    • Kinetic Solubility Assay (e.g., Nephelometry): A high-throughput method to determine the solubility of compounds in aqueous buffer.

    • Thermodynamic Solubility Assay (e.g., Shake-Flask Method): A more accurate but lower-throughput method to determine the equilibrium solubility.

  • Lipophilicity Determination:

    • LogP/LogD Measurement (e.g., Shake-Flask Method): Determine the partition coefficient between n-octanol and water (LogP) or a buffered aqueous solution (LogD) to quantify lipophilicity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-throughput method to estimate LogP based on the retention time of the compound on a hydrophobic stationary phase.

  • pKa Determination:

    • Potentiometric Titration: A classic method to determine the acid dissociation constant.

    • UV-Vis or NMR Spectroscopy: Monitor changes in the spectrum as a function of pH to determine the pKa.

Protocol 3: Assessment of Metabolic Stability
  • In Vitro Microsomal Stability Assay:

    • Incubation: Incubate the test compound with liver microsomes (which contain cytochrome P450 enzymes) and NADPH (a cofactor).

    • Sample Analysis: At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

    • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

  • Hepatocyte Stability Assay:

    • Incubation: Incubate the test compound with cryopreserved or fresh hepatocytes.

    • Analysis: Similar to the microsomal stability assay, measure the disappearance of the parent compound over time. This assay provides a more complete picture of metabolism as it includes both Phase I and Phase II enzymes.

Data Presentation and Visualization

To facilitate the interpretation of structure-activity relationships, quantitative data should be summarized in a clear and concise format.

Table 1: Physicochemical and Biological Properties of Acetamide Derivatives

Compound IDR1R2LogD (pH 7.4)Aqueous Solubility (µM)Microsomal t1/2 (min)Target IC50 (nM)
AC-01 HH2.55030150
AC-02 OHH1.82001550
AC-03 HNH21.55002580
AC-04 OHNH20.9>10001020

Diagrams:

Visual representations of key concepts are invaluable for understanding complex molecular interactions and experimental workflows.

Hydrogen_Bonding cluster_receptor Receptor Binding Site cluster_ligand Acetamide Derivative Receptor_AA Amino Acid Residue (e.g., Aspartate) Acetamide R-C(=O)N-R' Hydroxyl -OH Acetamide->Hydroxyl R1 Amino -NH2 Acetamide->Amino R2 Hydroxyl->Receptor_AA H-Bond Donor/Acceptor Amino->Receptor_AA H-Bond Donor

Caption: Hydrogen bonding interactions of hydroxyl and amino groups.

Metabolism_Pathway Acetamide_OH Acetamide with -OH Oxidized_Metabolite Oxidized Metabolite (e.g., Carboxylic Acid) Acetamide_OH->Oxidized_Metabolite Phase I (CYP450) Glucuronide_Conjugate Glucuronide Conjugate Acetamide_OH->Glucuronide_Conjugate Phase II (UGT) Excretion Excretion Oxidized_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathways for a hydroxylated acetamide derivative.

Conclusion: Strategic Implementation for Optimized Drug Design

The hydroxyl and amino groups are not mere decorative appendages on an acetamide scaffold; they are powerful tools in the arsenal of the medicinal chemist. Their strategic placement can fine-tune the physicochemical properties of a molecule, enhance its binding affinity and selectivity for a biological target, and modulate its metabolic fate. A thorough understanding of the multifaceted roles of these functional groups is indispensable for the successful design and development of novel acetamide-based therapeutics. By integrating the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complex challenges of drug discovery and accelerate the journey from lead compound to clinical candidate.

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An In-depth Technical Guide to the Stability and Solubility of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous stability and solubility of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. As a small molecule containing primary amine, secondary amide, and hydroxyl functional groups, its behavior in aqueous media is critical for applications in pharmaceutical and chemical research. This document outlines the scientific rationale and detailed, field-proven methodologies for forced degradation studies, long-term stability evaluation, and the determination of equilibrium and pH-dependent solubility. The protocols described herein are designed to establish a robust understanding of the molecule's intrinsic properties, identify potential degradation pathways, and generate the foundational data necessary for formulation development and regulatory submissions.

Introduction: Scientific & Molecular Context

This compound is a hydrophilic organic salt. Its structure, featuring a primary amine, a secondary amide, and a primary alcohol, dictates its physicochemical properties. The hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, the amide linkage is susceptible to hydrolysis under acidic or basic conditions, while the primary amine can be prone to oxidative degradation.[1][2] A thorough understanding of these potential liabilities is paramount for any research or development endeavor.

This guide is structured to provide not just protocols, but the strategic thinking behind them. We will explore how to systematically probe the molecule's weaknesses through forced degradation, establish its shelf-life under controlled conditions, and map its solubility profile across a physiologically relevant pH range.

Intrinsic Stability Characterization: Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step. Its purpose is to intentionally degrade the molecule under conditions more severe than it would typically encounter during storage or use.[3][4] This approach serves multiple key objectives:

  • Identification of Degradation Pathways: It reveals how the molecule is likely to break down (e.g., hydrolysis, oxidation).[3][5]

  • Elucidation of Degradant Structures: The generated products can be isolated and identified, which is crucial for safety and toxicological assessment.

  • Development of Stability-Indicating Methods: The stress samples, containing the drug and its degradants, are used to develop and validate analytical methods (typically HPLC) that can accurately quantify the parent molecule in the presence of its breakdown products.[3]

For this compound, the primary anticipated degradation pathways are amide hydrolysis and amine oxidation.

Predicted Degradation Pathways
  • Acid/Base Hydrolysis: The amide bond is the most probable site of hydrolytic cleavage.[5][6]

    • Under acidic conditions , protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, yielding a carboxylic acid (2-aminoacetic acid) and an amine (3-aminopropan-1-ol).[7]

    • Under basic conditions , direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the cleavage, also resulting in a carboxylate salt and an amine.[2]

  • Oxidative Degradation: The primary amine is a potential target for oxidation. The presence of oxygen, often accelerated by metal ions, can lead to the formation of various degradation products through radical mechanisms.[1][8]

  • Thermal and Photolytic Degradation: High heat can provide the energy to overcome activation barriers for various reactions, while light exposure, particularly UV, can induce photolytic cleavage.[9][10]

Experimental Workflow for Forced Degradation

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4][11] This range is sufficient to generate detectable degradation products without leading to secondary or tertiary degradants that would not be relevant under normal storage conditions.[11]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Exposure) cluster_analysis Analysis API API Solution (e.g., 1 mg/mL in Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose aliquots Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose aliquots Oxidation Oxidation 3% H2O2, RT API->Oxidation Expose aliquots Thermal Thermal (Solution) 60°C API->Thermal Expose aliquots Photo Photolytic ICH Q1B Light Box API->Photo Expose aliquots Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC PHSolubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Buffers Prepare Buffers (pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0) Add_API Add Excess API to Each Buffer Buffers->Add_API Shake Shake to Equilibrium (e.g., 48h at 37°C) Add_API->Shake Separate Centrifuge/Filter to get Supernatant Shake->Separate Measure_pH Measure Final pH Separate->Measure_pH Quantify Quantify Concentration (HPLC) Separate->Quantify Plot Plot Solubility vs. pH Measure_pH->Plot Quantify->Plot

Sources

"literature review of amino alcohol acetamide compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Amino Alcohol Acetamide Compounds

Foreword

The confluence of the amino alcohol and acetamide moieties within a single molecular scaffold has given rise to a class of compounds with remarkable chemical versatility and significant therapeutic potential. These structures are not merely synthetic curiosities; they represent a privileged pharmacophore, appearing in molecules that exhibit a wide spectrum of biological activities, from combating drug-resistant microbes to selectively targeting cancer cells. This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the nuances of structure-activity relationships (SAR), and the practical methodologies required to advance these promising compounds from the laboratory to clinical consideration. We will explore the foundational synthesis strategies, delve into their diverse biological roles, and illuminate the molecular mechanisms that underpin their therapeutic effects.

Core Synthetic Strategies and Mechanistic Considerations

The efficient synthesis of amino alcohol acetamide derivatives is paramount for the thorough exploration of their chemical space and biological potential. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of substituents, and scalability.

Epoxide Ring-Opening: The Workhorse Reaction

The most prevalent and versatile method for constructing the 1,2-amino alcohol backbone is the nucleophilic ring-opening of epoxides with amines.[1][2] This reaction is mechanistically straightforward yet powerful, as it simultaneously installs both the hydroxyl and amino functionalities.

The rationale for its widespread use lies in its reliability and the commercial availability of a vast array of chiral epoxides and primary or secondary amines, allowing for the rapid generation of diverse compound libraries. The reaction is typically regioselective, with the amine nucleophile attacking the least sterically hindered carbon of the epoxide under neutral or basic conditions. Acidic conditions can alter the regioselectivity by protonating the epoxide oxygen, favoring attack at the more substituted carbon where positive charge is better stabilized.

Reductive Pathways from Amino Acid Precursors

Chiral amino acids from the natural metabolic pool serve as excellent starting materials for enantiomerically pure amino alcohols. The carboxylic acid functional group can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·SMe₂) to yield the corresponding primary alcohol without racemizing the adjacent chiral center.[1][] The amino group is typically protected (e.g., as a Boc or Cbz derivative) prior to reduction and deprotected afterward. Subsequent N-acetylation using acetic anhydride or acetyl chloride furnishes the final acetamide product.[4]

General Synthetic Workflow

The logical flow from starting materials to a biologically active lead compound involves several key stages, as depicted below. This process is iterative, with biological screening results feeding back to inform the design of next-generation analogs.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Screening cluster_2 Lead Optimization A Starting Materials (e.g., Epoxides, Amines) B Core Reaction (e.g., Epoxide Ring-Opening) A->B C Acetylation Step B->C D Purification (Chromatography, Recrystallization) C->D E Structural Verification (NMR, MS, HRMS) D->E Pure Compound F Primary Biological Assay (e.g., MIC, MTT Assay) E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H Active Hits I Secondary/Mechanism Assays H->I J Lead Compound I->J J->A Iterative Redesign G cluster_0 Discovery Phase cluster_1 Target Identification cluster_2 Target Validation & MoA A Active Compound Identified (from Primary Screen) B Affinity Chromatography A->B C Computational Docking & Virtual Screening A->C D Genetic Screening (e.g., CRISPR, shRNA) A->D E Hypothesized Target(s) B->E C->E D->E F In Vitro Target Engagement Assays (e.g., Kinase Assay, Binding Assay) E->F G Cellular Pathway Analysis (Western Blot, qPCR) F->G H Confirmation of MoA G->H

Caption: A conceptual workflow for identifying the molecular target and mechanism of action.

Key Experimental Protocols

Reproducibility and methodological rigor are the bedrock of scientific integrity. Here, we provide a self-validating protocol for a common primary screening assay used to evaluate this compound class.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be toxic to microbes.
  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
  • Assay Medium: Sterile Mueller-Hinton Broth (MHB).
  • Controls:
  • Positive Control: A known antibiotic (e.g., Gemifloxacin, Ciprofloxacin). [5][6] * Negative Control: Vehicle (MHB with DMSO).
  • Sterility Control: Uninoculated MHB.
  • Hardware: Sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of sterile MHB into wells A through H of columns 2 through 12 of a 96-well plate.
  • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to column 1. Do the same for the positive control antibiotic in a separate set of rows.
  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to column 3, and so on, up to column 11. Discard the final 50 µL from column 11. Column 12 will serve as the growth control (no compound).
  • Dilute the logarithmic phase bacterial culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Inoculate each well (from columns 1 to 12) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Interpretation:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • The negative control wells should show no turbidity. The growth control wells (column 12) should be turbid.
  • The result is self-validating: if the positive control does not yield its expected MIC value or if the negative/sterility controls show growth, the assay is considered invalid and must be repeated.

Future Outlook and Conclusion

The amino alcohol acetamide scaffold is a testament to the power of privileged structures in medicinal chemistry. The existing literature clearly demonstrates a rich and diverse biological activity profile, validating this compound class as a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Stereoselective Synthesis: Developing more efficient and scalable methods for controlling stereochemistry will be crucial, as biological activity is often highly dependent on the 3D arrangement of functional groups. [7]* Mechanism Deconvolution: For many of the reported activities, the precise molecular targets remain unknown. Advanced chemical biology and proteomic approaches will be essential to fully elucidate their mechanisms of action.

  • Expansion into New Therapeutic Areas: While significant work has been done in infectious diseases and oncology, the potential of these compounds in areas like neurodegeneration and inflammatory disorders is still underexplored. [8][9] In conclusion, the body of work surrounding amino alcohol acetamide compounds provides a robust foundation and a compelling rationale for their continued investigation. By combining rational design, efficient synthesis, and rigorous biological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile and powerful chemical class.

References

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  • Title: Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights.
  • Title: Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2.
  • Title: the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis.
  • Title: Aminoalcohol – Knowledge and References.

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Methodological & Application

Synthesis Protocol for 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, in-depth guide for the synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is presented as a two-step process, beginning with the formation of a chloroacetamide intermediate, followed by amination and subsequent conversion to the hydrochloride salt.

Introduction

This compound is a hydrophilic, functionalized acetamide derivative. Its structure, featuring a primary amine, a secondary amide, and a hydroxyl group, makes it a versatile building block in medicinal chemistry and materials science. The presence of these functional groups allows for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. This guide provides a robust and reproducible protocol for its synthesis, with a focus on explaining the rationale behind key experimental choices to ensure both safety and success.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the N-acylation of 3-amino-1-propanol with chloroacetyl chloride to yield the intermediate, N-(3-hydroxypropyl)-2-chloroacetamide. The second step is a nucleophilic substitution of the chlorine atom with ammonia, followed by the formation of the hydrochloride salt.

Synthesis_Scheme 3-Amino-1-propanol 3-Amino-1-propanol Intermediate N-(3-hydroxypropyl)-2-chloroacetamide 3-Amino-1-propanol->Intermediate Step 1: N-Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Final_Product_Free_Base 2-Amino-N-(3-hydroxypropyl)acetamide Intermediate->Final_Product_Free_Base Step 2: Amination Ammonia Ammonia Ammonia->Final_Product_Free_Base Final_Product_Salt 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride Final_Product_Free_Base->Final_Product_Salt Salt Formation HCl HCl HCl->Final_Product_Salt

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of N-(3-hydroxypropyl)-2-chloroacetamide (Intermediate)

This initial step involves the selective acylation of the amino group of 3-amino-1-propanol. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the starting amine, which would render it non-nucleophilic.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles
3-Amino-1-propanolC₃H₉NO75.1110.0 g0.133
Chloroacetyl chlorideC₂H₂Cl₂O112.9416.5 g (11.2 mL)0.146
TriethylamineC₆H₁₅N101.1914.8 g (20.4 mL)0.146
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
2N Hydrochloric AcidHCl36.462 x 100 mL-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
BrineNaCl58.44100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-1-propanol (10.0 g, 0.133 mol) and triethylamine (14.8 g, 0.146 mol) in 150 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (16.5 g, 0.146 mol) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature at 0 °C. The causality for this slow, chilled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Work-up and Extraction:

    • Wash the reaction mixture sequentially with 100 mL of 2N HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[1] The acidic wash removes unreacted triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often obtained as an oil and can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. However, for many applications, the crude oil can be used directly in the next step if it is of sufficient purity.[1]

Characterization of the Intermediate

The structure of N-(3-hydroxypropyl)-2-chloroacetamide can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.8-7.2 (br s, 1H, NH), 4.05 (s, 2H, Cl-CH₂), 3.65 (t, 2H, N-CH₂), 3.40 (t, 2H, O-CH₂), 2.5-2.8 (br s, 1H, OH), 1.70 (quintet, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 166.0 (C=O), 60.5 (O-CH₂), 42.5 (Cl-CH₂), 38.0 (N-CH₂), 32.0 (-CH₂-).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₅H₁₁ClNO₂: 152.05, found 152.1.

Part 2: Synthesis of this compound (Final Product)

This step involves the nucleophilic substitution of the chloride in the intermediate with ammonia. A large excess of ammonia is used to minimize the formation of secondary amine byproducts. The final step is the formation of the hydrochloride salt.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles
N-(3-hydroxypropyl)-2-chloroacetamideC₅H₁₀ClNO₂151.5910.0 g0.066
Aqueous Ammonia (28-30%)NH₃17.03200 mL~2.9
EthanolC₂H₅OH46.07100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (concentrated)HCl36.46As needed-
Experimental Protocol
  • Reaction Setup: In a pressure-resistant flask, dissolve N-(3-hydroxypropyl)-2-chloroacetamide (10.0 g, 0.066 mol) in 100 mL of ethanol. Add 200 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Seal the flask tightly and heat the mixture to 50-60 °C for 24-48 hours with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the excess ammonia and ethanol.

    • The resulting residue will contain the desired product and ammonium chloride.

  • Purification of the Free Base:

    • The crude product can be purified by dissolving the residue in a minimal amount of water and loading it onto a strong cation exchange resin.

    • Wash the resin with water to remove any unreacted starting material and non-basic impurities.

    • Elute the desired amine with a solution of aqueous ammonia in methanol.

    • Concentrate the eluate under reduced pressure to obtain the purified free base, 2-Amino-N-(3-hydroxypropyl)acetamide.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of ethanol or isopropanol.

    • Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or concentrated HCl dropwise with stirring until the pH is acidic (pH ~2-3).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product Step1_Start Dissolve 3-amino-1-propanol and triethylamine in DCM Step1_Add Add chloroacetyl chloride dropwise at 0°C Step1_Start->Step1_Add Step1_React Stir at room temperature for 12-18 hours Step1_Add->Step1_React Step1_Workup Wash with HCl, NaHCO₃, and brine Step1_React->Step1_Workup Step1_Purify Dry, concentrate, and purify by chromatography Step1_Workup->Step1_Purify Step1_Product N-(3-hydroxypropyl)-2-chloroacetamide Step1_Purify->Step1_Product Step2_Start Dissolve intermediate in ethanol and aqueous ammonia Step1_Product->Step2_Start Step2_React Heat in a sealed vessel at 50-60°C Step2_Start->Step2_React Step2_Workup Concentrate under reduced pressure Step2_React->Step2_Workup Step2_Purify Purify free base using ion exchange chromatography Step2_Workup->Step2_Purify Step2_Salt Dissolve in alcohol and add HCl Step2_Purify->Step2_Salt Step2_Product 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride Step2_Salt->Step2_Product

Caption: Detailed experimental workflow for the synthesis.

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR (D₂O, 400 MHz): δ (ppm) 3.85 (s, 2H, H₂N-CH₂), 3.55 (t, 2H, N-CH₂), 3.30 (t, 2H, O-CH₂), 1.65 (quintet, 2H, -CH₂-).

  • ¹³C NMR (D₂O, 100 MHz): δ (ppm) 170.0 (C=O), 59.0 (O-CH₂), 45.0 (H₂N-CH₂), 37.5 (N-CH₂), 31.0 (-CH₂-).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₅H₁₃N₂O₂⁺: 133.10, found 133.1.

  • Melting Point: To be determined.

  • Appearance: White to off-white crystalline solid.

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Amino-1-propanol: Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[2][3]

  • Chloroacetyl chloride: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled. Reacts violently with water.[4]

  • N-(3-hydroxypropyl)-2-chloroacetamide (Intermediate): Assumed to be toxic and an irritant based on the properties of similar chloroacetamides. Handle with care.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

  • This compound (Final Product): The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance.

Trustworthiness and Self-Validation

The protocols described in this application note are based on well-established chemical reactions. The trustworthiness of this synthesis relies on the careful control of reaction conditions and the thorough characterization of the intermediate and final products. Each step includes purification and analytical validation to ensure the identity and purity of the synthesized compounds. By following the detailed procedures and safety precautions, researchers can confidently reproduce this synthesis.

References

  • PrepChem. (n.d.). Synthesis of N-(3-allyloxy-2-hydroxypropyl)-N-n-propyl-α-cloroacetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Org. Synth. Coll. Vol. 1, p.153. Retrieved from [Link]

Sources

Application Note: Leveraging 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride as a Hydrophilic Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The burgeoning field of bioconjugation demands a diverse toolkit of chemical linkers to connect biomolecules with other moieties, such as therapeutic payloads, imaging agents, or solid supports. Ideal linkers often possess characteristics that enhance the properties of the final conjugate, including increased hydrophilicity to mitigate aggregation and improve pharmacokinetics. This document provides a detailed guide to the potential application of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride as a novel, short-chain hydrophilic linker. We will explore its chemical properties and present a detailed, two-step protocol for its incorporation into a model bioconjugate, such as an antibody-drug conjugate (ADC). The protocols and workflows are designed to be self-validating, with explanations grounded in established principles of bioconjugation chemistry.

Introduction: The Need for Hydrophilic Linkers

Bioconjugation is the covalent attachment of two or more molecules, at least one of which is a biomolecule. This technique is fundamental to numerous applications, from therapeutic development (e.g., ADCs) to diagnostics and proteomics.[1] A critical component in this process is the "linker" or "crosslinker," a chemical entity that bridges the biomolecule and the molecule of interest. The choice of linker is paramount, as it can significantly influence the stability, solubility, and biological activity of the resulting conjugate.[2]

Many potent therapeutic payloads used in ADCs are hydrophobic. Conjugating these to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation, reduced stability, and faster clearance from circulation.[3][4] To counteract this, there is a growing interest in the development and application of hydrophilic linkers. These linkers can "shield" the hydrophobic payload, improving the overall physicochemical properties of the conjugate.[5]

This compound is a small molecule featuring a primary amine, a hydroxyl group, and an amide bond within a short alkyl chain. Its structure suggests it can serve as a valuable hydrophilic building block in bioconjugation strategies.

Property Value Source
Molecular Formula C5H13ClN2O2PubChem
Molecular Weight 168.62 g/mol PubChem
Key Functional Groups Primary Amine (-NH2), Primary Hydroxyl (-OH)N/A
Predicted XlogP -1.7PubChem

Table 1: Physicochemical Properties of this compound.

The low predicted XlogP value indicates a high degree of hydrophilicity, making it an attractive candidate for a hydrophilic linker.

Principle of Application: A Two-Stage Conjugation Strategy

The presence of a primary amine makes this compound amenable to a wide range of well-established amine-reactive chemistries.[6][7] Primary amines are excellent nucleophiles and are commonly targeted in bioconjugation due to their prevalence on the surface of proteins (N-terminus and lysine side chains).[6][8]

We propose a two-stage conjugation workflow where our linker is incorporated after the initial modification of a biomolecule with a heterobifunctional crosslinker. This approach offers greater control over the reaction compared to a one-pot method.[9]

Workflow Overview:

  • Activation of Biomolecule: A protein (e.g., an antibody) is reacted with an excess of a heterobifunctional crosslinker, such as a PEGylated NHS-ester-maleimide crosslinker. The NHS ester will react with primary amines on the antibody surface to form stable amide bonds.[7]

  • Introduction of the Hydrophilic Linker: The maleimide-activated antibody is then purified to remove excess crosslinker. The purified, maleimide-functionalized antibody is subsequently reacted with a thiol-modified version of our hydrophilic linker. While our linker does not inherently contain a thiol, its primary amine can be easily modified to introduce one. For the purpose of this application note, we will assume a pre-thiolated derivative is available or has been synthesized.

This strategy allows for the precise introduction of a hydrophilic moiety at the site of conjugation.

Detailed Protocols

Materials and Reagents
  • Biomolecule: Monoclonal antibody (mAb) at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Heterobifunctional Crosslinker: SM(PEG)4 (Succinimidyl-([N-maleimidomethyl]cyclohexane)-4-carboxylate with a 4-unit PEG spacer).

  • Hydrophilic Linker: A thiol-derivatized form of 2-Amino-N-(3-hydroxypropyl)acetamide.

  • Reaction Buffers:

    • Activation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

    • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0.

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

  • Reducing Agent (for antibody characterization): Tris(2-carboxyethyl)phosphine (TCEP).

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, HPLC (Size Exclusion and/or Hydrophobic Interaction Chromatography).

Experimental Workflow Diagram

G cluster_0 Stage 1: Antibody Activation cluster_1 Stage 2: Linker Conjugation A Antibody (mAb) in PBS, pH 7.4 B Buffer Exchange to Activation Buffer (pH 7.5) A->B C Add SM(PEG)4 Crosslinker (NHS-ester reaction) B->C D Incubate 1 hr at RT C->D E Quench with Tris-HCl D->E F Purify via Desalting Column (remove excess crosslinker) E->F G Maleimide-Activated mAb F->G I Add to Activated mAb (Maleimide reaction) G->I H Thiol-derivatized Hydrophilic Linker H->I J Incubate 2 hrs at RT K Purify via Desalting Column (remove excess linker) L Final Bioconjugate

Figure 1: A two-stage workflow for bioconjugation using a hydrophilic linker.

Protocol 1: Activation of the Antibody with SM(PEG)4
  • Preparation: Bring all reagents to room temperature. Prepare the Activation Buffer.

  • Buffer Exchange: Equilibrate a Zeba™ Spin Desalting Column with Activation Buffer. Exchange the buffer of the antibody solution according to the manufacturer's protocol. Adjust the antibody concentration to 5 mg/mL.

  • Crosslinker Addition: Prepare a 20 mM solution of SM(PEG)4 in anhydrous DMSO. Add a 10-fold molar excess of the SM(PEG)4 solution to the antibody solution.

    • Expert Insight: A 10-fold molar excess is a good starting point for achieving a drug-to-antibody ratio (DAR) of ~4. This should be optimized for each specific antibody.

  • Reaction: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Add Tris-HCl to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted SM(PEG)4 and the quenching reagent by passing the reaction mixture through a new, equilibrated Zeba™ Spin Desalting Column (using Conjugation Buffer).

  • Characterization (Optional): The resulting maleimide-activated antibody can be characterized to determine the number of maleimide groups incorporated per antibody.

Protocol 2: Conjugation with the Thiolated Hydrophilic Linker
  • Preparation: Prepare a 10 mM solution of the thiol-derivatized hydrophilic linker in Conjugation Buffer.

  • Conjugation Reaction: To the purified, maleimide-activated antibody from Protocol 1, add a 3-fold molar excess of the thiolated linker (relative to the number of incorporated maleimide groups).

    • Trustworthiness Note: Using a modest excess of the thiol linker ensures efficient conjugation to the maleimide groups while minimizing the amount of unreacted linker that needs to be removed later.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Purification: Purify the final bioconjugate using a desalting column to remove any remaining unreacted linker. For long-term storage, the buffer should be exchanged to a suitable formulation buffer (e.g., PBS).

Characterization of the Final Bioconjugate

Thorough characterization is essential to validate the success of the conjugation.

Technique Purpose Expected Outcome
UV-Vis Spectroscopy Determine final protein concentration and estimate Drug-to-Antibody Ratio (DAR) if the payload has a distinct absorbance.Protein concentration confirmed. DAR calculated.
SDS-PAGE (reducing & non-reducing) Assess conjugate integrity and purity.Under non-reducing conditions, a shift in the band corresponding to the heavy-light chain complex. Under reducing conditions, a shift in the heavy chain band.
Size Exclusion Chromatography (SEC-HPLC) Quantify aggregation and purity.A major peak corresponding to the monomeric conjugate, with minimal aggregation peaks.
Hydrophobic Interaction Chromatography (HIC-HPLC) Assess the change in hydrophobicity.A shift to a more hydrophilic (earlier elution time) profile compared to a conjugate with a hydrophobic linker.

Mechanistic Representation

The core of this protocol relies on two well-understood reactions: NHS-ester aminolysis and thiol-maleimide addition.

Sources

Application of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride in Peptide Synthesis: A Novel Hydrophilic Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride as a novel, short-chain hydrophilic linker for modifying peptides during solid-phase peptide synthesis (SPPS). While not a conventional building block, its inherent hydrophilicity, conferred by the hydroxyl group and amide backbone, presents an opportunity to enhance the aqueous solubility and pharmacokinetic properties of synthetic peptides. This document provides a comprehensive, albeit prospective, framework for its use, including the synthesis of its Fmoc-protected derivative, detailed protocols for its incorporation into a peptide sequence, and methods for the characterization of the final conjugate. The methodologies are grounded in established principles of peptide chemistry to ensure scientific rigor and reproducibility.

Introduction: The Need for Hydrophilic Modification of Peptides

The therapeutic potential of peptides is often hampered by suboptimal physicochemical properties, such as poor aqueous solubility and rapid renal clearance. The introduction of hydrophilic linkers is a well-established strategy to mitigate these issues.[1] These linkers can improve the solvation of the peptide, reduce aggregation, and positively influence the pharmacokinetic profile of the drug candidate. Polyethylene glycol (PEG) linkers are widely used for this purpose, but there is a continuous search for novel, shorter, and structurally defined hydrophilic moieties that can be easily incorporated into peptides.[2]

2-Amino-N-(3-hydroxypropyl)acetamide is a promising candidate for such a hydrophilic linker. Its structure features a primary amine for straightforward coupling to the peptide backbone, a central amide bond, and a terminal hydroxyl group, all of which contribute to its hydrophilicity. This guide outlines a hypothetical, yet scientifically plausible, workflow for its application in modern peptide synthesis.

Synthesis of the Fmoc-Protected Linker: A Prerequisite for SPPS

For its incorporation into a peptide chain using the prevalent Fmoc-based solid-phase peptide synthesis (SPPS), this compound must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at its primary amine.[3] The following is a proposed synthetic protocol for this essential building block.

Protocol 2.1: Synthesis of Fmoc-2-amino-N-(3-hydroxypropyl)acetamide

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of dioxane and water.

  • Stir the solution at room temperature until all solids have dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the solution of the amine over 30 minutes at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Add water to the remaining aqueous solution and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the pure Fmoc-protected linker.

  • Characterize the final product by ¹H NMR and Mass Spectrometry.

Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis

The newly synthesized Fmoc-protected linker can be incorporated into a peptide sequence at any desired position using standard Fmoc-SPPS protocols.[4] This section details the procedure for coupling the linker to a growing peptide chain on a solid support.

General SPPS Workflow

The overall workflow for incorporating the hydrophilic linker is depicted in the following diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Linker_Coupling Linker Coupling Fmoc_Deprotection2->Linker_Coupling Wash2 Washing Linker_Coupling->Wash2 Fmoc_Deprotection3 Fmoc Deprotection Wash2->Fmoc_Deprotection3 Coupling2 Amino Acid Coupling Fmoc_Deprotection3->Coupling2 Wash3 Washing Coupling2->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for incorporating the hydrophilic linker via Fmoc-SPPS.

Protocol 3.2: Coupling of Fmoc-2-amino-N-(3-hydroxypropyl)acetamide to the Resin-Bound Peptide

This protocol assumes the synthesis is being performed on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-2-amino-N-(3-hydroxypropyl)acetamide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

  • Activation of the Linker: In a separate vial, dissolve Fmoc-2-amino-N-(3-hydroxypropyl)acetamide (4 equivalents, 0.4 mmol), OxymaPure® (4 equivalents, 0.4 mmol) in DMF. Add DIC (4 equivalents, 0.4 mmol) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated linker solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour or perform a second coupling.[5]

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The peptide-resin is now ready for the deprotection of the newly introduced linker's Fmoc group and the coupling of the next amino acid in the sequence.

Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the modified peptide is cleaved from the solid support, deprotected, and purified.

Protocol 4.1: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final purity and identity of the modified peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Table 1: Analytical Characterization of the Modified Peptide

Analytical MethodExpected Outcome
Analytical RP-HPLC A single major peak indicating high purity (>95%). The retention time will be shifted compared to the unmodified peptide, likely to an earlier elution due to increased hydrophilicity.
Mass Spectrometry (e.g., ESI-MS) The observed molecular weight should match the calculated theoretical mass of the peptide with the incorporated linker.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust, albeit theoretical, framework for the utilization of this compound as a novel hydrophilic linker in peptide synthesis. The proposed workflow is based on well-established and reliable methods in solid-phase peptide synthesis, ensuring a high probability of success for researchers aiming to explore this new building block.[6] The introduction of this short, hydrophilic moiety is anticipated to be a valuable tool for enhancing the drug-like properties of therapeutic peptides. Further studies will be required to fully characterize the impact of this linker on the biological activity and pharmacokinetic profile of various peptide scaffolds.

References

  • Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & medicinal chemistry letters, 14(1), 161–165.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers.
  • PubMed. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & medicinal chemistry letters.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
  • AAPPTec. (n.d.). Peptide Synthesis Resins.
  • MDPI. (n.d.). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • BOC Sciences. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • ACS Publications. (n.d.).
  • PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubMed. (n.d.). Preparation of Glycosylated Amino Acids Suitable for Fmoc Solid-Phase Assembly.
  • ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis.
  • PubMed. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Nowick Laboratory. (2020).
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.

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Application Note: Comprehensive Structural Characterization of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for the definitive structural analysis of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. We present optimized protocols for both Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The methodologies herein are designed to yield unambiguous structural confirmation, a critical step in drug development, quality control, and chemical synthesis. By integrating the high-resolution connectivity data from NMR with the precise mass and fragmentation information from MS, this guide establishes a self-validating system for compound identity and purity assessment.

Introduction: The Rationale for Orthogonal Analysis

2-Amino-N-(3-hydroxypropyl)acetamide is a small, polar molecule featuring multiple functional groups: a primary amine, a secondary amide, and a primary alcohol. As a hydrochloride salt, its characterization requires specific analytical considerations. In pharmaceutical development and chemical research, absolute certainty of a molecule's structure is paramount for ensuring efficacy, safety, and reproducibility.

No single analytical technique can provide a complete structural picture. While Mass Spectrometry (MS) offers exceptional sensitivity and accurate mass determination, it provides limited information about the specific arrangement of atoms.[1] Conversely, NMR spectroscopy is unparalleled in its ability to map the precise covalent bonding framework and stereochemistry of a molecule, but it is less sensitive than MS. The synergy of these two orthogonal techniques—MS for elemental composition and NMR for atomic connectivity—provides the highest level of confidence in structural elucidation.[1] This note details the expert methodologies to apply these techniques for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides an atomic-level map of the molecule by probing the magnetic properties of its nuclei, primarily ¹H and ¹³C. The resulting spectra reveal not only the types of protons and carbons present but also their proximity and bonding relationships.

Expertise in Action: Causality Behind Protocol Choices
  • Solvent Selection: The hydrochloride salt form and the presence of hydroxyl and amine protons necessitate a polar protic solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the salt. However, it will cause the exchange of labile protons (NH₂, OH, and amide NH) with deuterium, leading to their disappearance from the ¹H spectrum. While this simplifies the spectrum, it also means the loss of direct information about these groups. An alternative is DMSO-d₆, which will solubilize the compound and keep the labile protons visible, often as broad peaks. For this guide, we will proceed with D₂O for its simplicity in interpreting the carbon skeleton, which is the primary goal.

  • Concentration: For a small molecule (M.W. < 500 Da), a concentration of 10-20 mg/mL is optimal for acquiring high-quality ¹H and ¹³C spectra in a reasonable timeframe.[2] This balances strong signal-to-noise with minimal line broadening effects that can occur at very high concentrations.[3][4]

  • Internal Standard: A reference standard is crucial for accurate chemical shift calibration. For D₂O, 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is the standard of choice, as its reference signal (0.00 ppm) is well-defined and does not interfere with the analyte signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: a. Weigh 10-15 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%).[3] c. Add a small quantity of DSS as an internal reference standard. d. Gently vortex the vial until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[5] e. Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[3][6] Ensure the sample height is adequate (approx. 4-5 cm).[3] f. Cap the NMR tube and label it clearly.[6]

  • Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K). b. Perform locking and shimming procedures on the D₂O signal to optimize the magnetic field homogeneity. c. ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).
    • Number of Scans (NS): 16-32.
    • Relaxation Delay (D1): 2 seconds.
    • Acquisition Time (AQ): ~4 seconds.
    • Spectral Width (SW): 12-15 ppm. d. ¹³C NMR Acquisition:
    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
    • Number of Scans (NS): 1024-4096 (more scans are needed due to the low natural abundance of ¹³C).[3]
    • Relaxation Delay (D1): 2 seconds.
    • Spectral Width (SW): 200-220 ppm.
  • Data Processing & Interpretation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. b. Calibrate the ¹H spectrum by setting the DSS peak to 0.00 ppm. c. Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal. d. Analyze the chemical shifts (δ), multiplicities (e.g., singlet, triplet), and coupling constants (J) to assign signals to specific protons in the molecular structure. e. Assign the peaks in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

Predicted NMR Data and Structural Assignment

The structure of the cation is H₂N-C H₂-C (=O)NH-C H₂-C H₂-C H₂-OH.

AssignmentPredicted ¹H Chemical Shift (ppm, in D₂O)Predicted MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)
-CH ₂-NH₂~3.8s2H~45
-C(=O)----~172
-NH-CH ₂-~3.3t2H~40
-CH₂-CH ₂-CH₂-~1.8p2H~30
-CH ₂-OH~3.6t2H~60

Note: 's' = singlet, 't' = triplet, 'p' = pentet (quintet). Chemical shifts are estimates and may vary based on pH and exact experimental conditions.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 10-15 mg of Analyte B Dissolve in 0.7 mL D₂O + DSS A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Process Spectra (FT, Phase, Baseline) E->G F->G H Calibrate & Integrate G->H I Assign Signals (δ, J, Multiplicity) H->I J Structural Confirmation I->J

Caption: Workflow for NMR analysis of 2-Amino-N-(3-hydroxypropyl)acetamide HCl.

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of the analyte. Tandem MS (MS/MS) further fragments the primary ion to generate a structural "fingerprint."

Expertise in Action: Causality Behind Protocol Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this compound. It is a "soft" ionization technique that gently transfers polar, non-volatile molecules from solution into the gas phase as ions without causing significant degradation.[7][8] Given the presence of a primary amine and a secondary amide nitrogen, the molecule is readily protonated, making positive-ion mode ESI highly effective.

  • Tandem MS (MS/MS): While a full scan MS spectrum confirms the mass of the parent molecule, it offers little structural detail.[7] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a predictable fragmentation pattern.[9][10] This pattern is unique to the molecule's structure and is invaluable for confirming isomer identity and elucidating connectivity.[11]

  • Mobile Phase Modifier: Adding a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase is a standard practice. It ensures the pH is low enough to promote efficient protonation of the analyte at the ESI source, thereby maximizing the signal intensity of the [M+H]⁺ ion.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. b. Create a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. c. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation and Conditions (LC-QTOF or LC-Ion Trap): a. Liquid Chromatography (LC): (Optional, but recommended for purity analysis)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: Water + 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
    • Flow Rate: 0.3-0.5 mL/min.
    • Injection Volume: 1-5 µL. b. Mass Spectrometry (MS):
    • Ionization Mode: ESI, Positive.
    • Capillary Voltage: 3.5 - 4.5 kV.
    • Gas Temperature: 300 - 350 °C.
    • Full Scan (MS1) Range: m/z 50 - 500.
    • Tandem MS (MS/MS):
    • Select the precursor ion corresponding to [M+H]⁺.
    • Apply collision energy (e.g., 10-30 eV) to induce fragmentation.
    • Scan for product ions.
Predicted MS Data and Fragmentation Analysis
  • Free Base Formula: C₅H₁₂N₂O₂

  • Monoisotopic Mass: 132.0899 Da[12]

  • Expected [M+H]⁺: 133.0972 Da

The fragmentation of the [M+H]⁺ ion is expected to occur at the most labile bonds, primarily the amide C-N bond and through neutral losses.

m/z (Predicted)Ion FormulaDescription
133.0972[C₅H₁₃N₂O₂]⁺[M+H]⁺ Precursor Ion
115.0866[C₅H₁₁N₂O]⁺Loss of water (-H₂O) from the propyl chain
88.0757[C₄H₁₀NO]⁺Cleavage of the amide C-N bond
76.0600[C₂H₆NO₂]⁺Cleavage of the amide C-N bond
58.0651[C₃H₈N]⁺Fragment from the hydroxypropylamine side
44.0498[C₂H₆N]⁺Fragment from the glycinamide side
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-ESI-MS) cluster_analysis Data Analysis A Prepare 1-10 µg/mL Solution in ACN/H₂O B Inject Sample A->B C Full Scan (MS1) Detect [M+H]⁺ B->C D Isolate [M+H]⁺ C->D E Fragment via CID (MS/MS Scan) D->E F Determine Accurate Mass & Elemental Composition E->F G Analyze Fragmentation Pattern F->G H Structural Confirmation G->H

Caption: Workflow for MS/MS analysis of 2-Amino-N-(3-hydroxypropyl)acetamide HCl.

Integrated Data Summary and Conclusion

The conclusive identification of this compound is achieved by synthesizing the data from both NMR and MS analyses.

  • High-Resolution MS confirms the elemental formula is C₅H₁₂N₂O₂ via an accurate mass measurement of the [M+H]⁺ ion at m/z 133.0972.

  • Tandem MS/MS provides a fragmentation fingerprint that is consistent with the proposed structure, showing characteristic losses and bond cleavages.

  • ¹H and ¹³C NMR provide the definitive connectivity map, confirming the presence of the acetamide backbone and the 3-hydroxypropyl side chain through specific chemical shifts, integrations, and coupling patterns.

By following the rigorous protocols outlined in this application note, researchers can achieve an unambiguous and scientifically sound structural characterization of this compound, adhering to the high standards required in research and regulated drug development environments.[13][14]

References

  • Small molecule NMR sample preparation. (2023). Emory University. [Link]

  • Gillece-Castro, B. L. (n.d.). Tandem Mass Spectrometry. PubMed. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. [Link]

  • Gao, F., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. [Link]

  • NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • Structural Elucidation. (n.d.). Rosalind Franklin Institute. [Link]

  • Video: Tandem Mass Spectrometry. (2024). JoVE. [Link]

  • Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. (1995). Analytical Chemistry. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2015). Amino Acids. [Link]

  • Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. (2013). Journal of the Brazilian Chemical Society. [Link]

  • Lo, Y. M. D., et al. (1998). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • GOOD LAB PRACTICE-NMR. (n.d.). University of Ottawa. [Link]

  • Wysocki, V. H., & Resing, K. A. (2003). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Best Practices in NMR Data Acquisition and Analysis. (n.d.). CASSS. [Link]

  • This compound. (n.d.). Alchem Pharmtech. [Link]

  • Best Practices for Mixture Analysis by NMR. (2021). ACD/Labs via YouTube. [Link]

  • 10 Examples of Good Laboratory Practice (GLP). (2024). MaterialsZone. [Link]

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Application Note and Protocol: High-Purity Isolation of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Bio-relevant Molecule

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride is a hydrophilic, small molecule of significant interest in various research and development sectors, including its potential as a building block in medicinal chemistry and as a component in biocompatible materials. The presence of multiple hydrogen bond donors and acceptors (amine, amide, and hydroxyl groups) imparts a high degree of polarity, making it readily soluble in aqueous media but posing unique challenges for its purification. The hydrochloride salt form enhances stability and crystallinity, yet residual starting materials, by-products, and inorganic salts from its synthesis can significantly impact downstream applications, affecting biological activity, reaction kinetics, and material properties.

This guide provides a comprehensive, in-depth protocol for the purification of this compound by recrystallization. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each stage of the process, empowering the researcher to adapt and troubleshoot the methodology for optimal purity and yield.

Underlying Principles: The Science of Recrystallization for a Hydrophilic Hydrochloride Salt

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. For a successful recrystallization of this compound, the chosen solvent system must satisfy several key criteria[]:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at reduced temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing recovery.

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the target compound.

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.

Given the polar nature of this compound, with its primary amine, secondary amide, and hydroxyl functional groups, suitable solvents will likely be polar protic or aprotic solvents. The general principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective at dissolving the compound.

Potential Impurities: A Synthesis-Based Perspective

A plausible synthetic route to this compound involves the reaction of 3-amino-1-propanol with an N-protected glycine derivative (e.g., N-Boc-glycine) followed by deprotection, or the direct reaction with 2-chloroacetamide followed by conversion to the hydrochloride salt. Potential impurities arising from such syntheses could include:

  • Unreacted starting materials: 3-amino-1-propanol, 2-chloroacetamide.

  • By-products of the amidation reaction: Including products of over-alkylation or side reactions of the reactants.

  • Residual solvents: From the reaction and work-up steps.

  • Inorganic salts: Such as sodium chloride, if aqueous bases are used in the synthesis.

A well-designed recrystallization protocol will aim to selectively remove these impurities.

Experimental Protocol: A Step-by-Step Guide to High Purity

This protocol is designed to be a robust starting point. Researchers are encouraged to perform small-scale solvent screening to optimize the recrystallization conditions for their specific batch of crude material.

Part 1: Solvent System Selection – An Empirical Approach

Due to the lack of specific solubility data in the literature, a systematic solvent screening is the most reliable method for identifying the optimal recrystallization solvent or solvent system.

Objective: To identify a solvent or solvent mixture that provides high solubility at its boiling point and low solubility at 0-4°C.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Selection of candidate solvents (see Table 1)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves or it is clear that it is sparingly soluble. Record these observations.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid fully dissolves.

  • Once a clear solution is obtained at high temperature, allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath for at least 30 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed.

  • The ideal single solvent will dissolve the compound when hot but yield a significant amount of crystalline solid upon cooling.

  • If no single solvent is ideal, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a hot "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The solution is then clarified by the addition of a few drops of the "good" solvent and allowed to cool.

Table 1: Candidate Solvents for Screening

SolventClassBoiling Point (°C)Rationale
IsopropanolPolar Protic82Often a good choice for recrystallizing hydrochloride salts[2].
EthanolPolar Protic78Similar to isopropanol, its polarity may be suitable.
MethanolPolar Protic65Higher polarity may lead to high solubility even at low temperatures.
AcetonitrilePolar Aprotic82Can be a good solvent for polar molecules[3].
WaterPolar Protic100High polarity will likely lead to high solubility; may be useful as part of a mixed solvent system.
Ethanol/WaterMixed Polar ProticVariableA common and effective mixture for polar compounds.
Isopropanol/Diethyl EtherMixedVariableDiethyl ether can act as an anti-solvent to induce crystallization from an isopropanol solution.
Part 2: Bulk Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening in Part 1. The example below uses isopropanol, a commonly effective solvent for amine hydrochlorides.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with a stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Workflow Diagram:

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities Present C Crystallization A->C No Insoluble Impurities B->C D Isolation C->D E Drying D->E F Purity Analysis E->F

Caption: Workflow for the recrystallization of this compound.

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of the selected solvent (e.g., isopropanol) to just cover the solid.

    • Fit the flask with a condenser and heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of the hot solvent down the condenser until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent.

    • Pour the hot solution through a fluted filter paper in the preheated funnel into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least one hour to maximize the yield of the purified product.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry.

    • For complete drying, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Purity Assessment: Validating the Success of the Purification

To confirm the efficacy of the recrystallization, a combination of analytical techniques should be employed to assess the purity of the final product.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of small molecules. For a hydrophilic compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable method. Reversed-phase HPLC can also be effective, particularly with highly aqueous mobile phases[4].

Table 2: Suggested HPLC Conditions for Purity Analysis

ParameterHILIC MethodReversed-Phase Method
Column HILIC column (e.g., silica, amide, or zwitterionic stationary phase)C18 column
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile or Methanol
Gradient Start with a high percentage of B, decreasing to AStart with a high percentage of A, increasing to B
Detection UV at ~210 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD)UV at ~210 nm
Injection Volume 5-10 µL5-10 µL
Flow Rate 0.5-1.0 mL/min1.0 mL/min

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and identify the presence of any proton- or carbon-containing impurities. The spectra should be compared to a reference standard or theoretical predictions.

3. Melting Point Analysis:

A sharp melting point range is indicative of a pure crystalline compound. Impurities will typically broaden and depress the melting point.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional solvent. If the oil persists, try a lower boiling point solvent or a different solvent system.
No Crystal Formation Too much solvent was used, or the solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. If this fails, evaporate some of the solvent and allow the solution to cool again.
Low Recovery The compound is too soluble in the cold solvent, or premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing the crystals. For hot filtration, ensure all glassware is adequately preheated.

Conclusion

The recrystallization protocol detailed in this application note provides a robust framework for the purification of this compound. By understanding the underlying principles of solvent selection and the potential impurities from its synthesis, researchers can effectively implement and adapt this methodology to achieve high-purity material essential for reliable and reproducible scientific outcomes. The combination of a systematic approach to solvent screening and appropriate analytical techniques for purity assessment will ensure the successful isolation of this valuable chemical entity.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? [Link]

  • Gekko, K., Ohmae, E., Kameyama, K., & Takagi, T. (1998). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 195-205. [Link]

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Application Notes & Protocols: Leveraging 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride for Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Functional Hydrogels

Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical innovation, serving as scaffolds for tissue engineering and vehicles for controlled drug delivery.[1][2] The choice of monomer is critical in defining the ultimate characteristics and functionality of the hydrogel network. This document introduces 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride, a versatile molecule possessing primary amine and hydroxyl functional groups, making it an excellent candidate for the synthesis of advanced, functional hydrogels. Its inherent hydrophilicity and reactive moieties allow for a variety of cross-linking strategies, leading to the formation of biocompatible and potentially stimuli-responsive three-dimensional polymeric networks.[3] This guide will provide a comprehensive overview of its application in hydrogel formation, from the underlying chemical principles to detailed experimental protocols.

Chemical Properties and Structure

This compound is a water-soluble organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for hydrogel synthesis.

PropertyValueSource
IUPAC Name 2-amino-N-(3-hydroxypropyl)acetamide;hydrochlorideInferred from similar compounds
Molecular Formula C5H13ClN2O2Inferred from structure
Key Functional Groups Primary Amine (-NH2), Hydroxyl (-OH), Amide (-CONH-)Inferred from structure

The presence of both a primary amine and a hydroxyl group on the same molecule offers dual reactive sites for cross-linking, enabling the formation of robust and well-defined hydrogel networks.[4]

Mechanism of Hydrogel Formation: A Dual-Functionality Approach

The formation of a hydrogel using this compound as a monomer or cross-linker hinges on the covalent linkage of polymer chains to form a three-dimensional network.[5] The primary amine and hydroxyl groups are the key players in this process. A common and effective strategy involves using a di-functional cross-linking agent that can react with these groups. For this application note, we will focus on the use of a dialdehyde, such as glutaraldehyde, as a cross-linker.

The primary amine groups of 2-Amino-N-(3-hydroxypropyl)acetamide can react with the aldehyde groups of glutaraldehyde via a Schiff base formation, creating an imine bond.[6] This reaction is a well-established method for cross-linking polymers containing primary amines.[6] Concurrently, under appropriate conditions, the hydroxyl groups can also participate in cross-linking reactions, for instance, through esterification with a suitable di-acid or di-acyl chloride, or by reacting with other compatible cross-linkers. However, for simplicity and a robust initial protocol, we will focus on the amine-aldehyde reaction.

The resulting hydrogel network is held together by these covalent cross-links, trapping water molecules within the polymeric matrix and giving rise to the characteristic soft and rubbery consistency of hydrogels.[7]

Diagram of Proposed Cross-Linking Mechanism

G cluster_reactants Reactants cluster_process Cross-Linking Process cluster_product Product Monomer 2-Amino-N-(3-hydroxypropyl)acetamide (possessing -NH2 and -OH groups) Reaction Schiff Base Formation (Reaction between -NH2 and -CHO) Monomer->Reaction Primary Amine reacts with Crosslinker Glutaraldehyde (possessing two -CHO groups) Crosslinker->Reaction Aldehyde Hydrogel Cross-linked Hydrogel Network (3D polymeric matrix) Reaction->Hydrogel Forms Covalent Imine Bonds

Caption: Proposed mechanism of hydrogel formation.

Experimental Protocol: Synthesis of a this compound Based Hydrogel

This protocol details the synthesis of a hydrogel using this compound and glutaraldehyde as a cross-linker.

Materials:

  • This compound

  • Poly(vinyl alcohol) (PVA), medium molecular weight

  • Glutaraldehyde solution (25% in water)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Molds (e.g., petri dishes or custom-made silicone molds)

  • Spatula and weighing balance

Protocol:

  • Preparation of PVA Solution:

    • Slowly add 10 g of PVA to 90 mL of deionized water in a beaker while stirring continuously.

    • Heat the solution to 90°C on a hot plate with stirring until the PVA is completely dissolved. This may take 1-2 hours.

    • Allow the PVA solution to cool to room temperature.

  • Incorporation of the Amino-Amide Monomer:

    • Weigh 1 g of this compound and dissolve it in 10 mL of the prepared PVA solution.

    • Stir the mixture thoroughly for 15 minutes to ensure homogeneity.

  • Cross-linking Reaction:

    • While stirring the PVA/monomer solution, add 0.5 mL of 25% glutaraldehyde solution dropwise. The amount of cross-linker can be varied to modulate the hydrogel's mechanical properties.

    • Continue stirring for an additional 5 minutes to ensure uniform distribution of the cross-linker.

  • Gelation:

    • Pour the resulting solution into the desired molds.

    • Allow the solution to stand at room temperature for 2-4 hours, or until a stable hydrogel is formed. The gelation time may vary depending on the concentration of reactants.

  • Purification:

    • Once the hydrogel has formed, carefully remove it from the mold.

    • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted reagents. Change the water every 6-8 hours for 2 days.

    • Finally, equilibrate the hydrogel by immersing it in PBS (pH 7.4) for 24 hours.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A Dissolve PVA in Deionized Water at 90°C B Cool PVA Solution to Room Temperature A->B C Dissolve 2-Amino-N-(3-hydroxypropyl)acetamide HCl in PVA Solution B->C D Add Glutaraldehyde Dropwise with Stirring C->D E Pour into Molds D->E F Allow Gelation (2-4 hours) E->F G Wash with Deionized Water (2 days) F->G H Equilibrate in PBS (24 hours) G->H

Caption: Step-by-step hydrogel synthesis workflow.

Characterization of the Hydrogel

To evaluate the properties of the synthesized hydrogel, several characterization techniques can be employed.

Characterization TechniquePurposeExpected Outcome
Swelling Studies To determine the water absorption capacity.The hydrogel should exhibit significant swelling in aqueous media. The swelling ratio can be modulated by varying the cross-linker concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure and cross-linking.The appearance of a characteristic imine (C=N) peak and changes in the amine (-NH2) and aldehyde (-CHO) peaks will indicate successful cross-linking.
Scanning Electron Microscopy (SEM) To visualize the porous microstructure of the hydrogel.[8]SEM images will reveal a porous, interconnected network structure, which is essential for nutrient transport and drug release.[8]
Rheological Analysis To measure the mechanical properties (e.g., storage and loss moduli).The hydrogel should exhibit solid-like behavior with the storage modulus (G') being higher than the loss modulus (G'').

Applications in Drug Delivery

The presence of hydrophilic groups and a porous network makes these hydrogels excellent candidates for controlled drug delivery systems.[2] The hydrogel can be loaded with therapeutic agents either by incorporating the drug during the synthesis process or by soaking the pre-formed hydrogel in a drug solution. The release of the drug will be governed by diffusion through the hydrogel matrix.[9] The release kinetics can be tailored by adjusting the cross-linking density of the hydrogel.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Hydrogel is too soft or does not form Insufficient cross-linker concentration or incomplete reaction.Increase the concentration of glutaraldehyde or allow for a longer gelation time.
Hydrogel is too brittle Excessive cross-linker concentration.Decrease the amount of glutaraldehyde used in the synthesis.
Inconsistent hydrogel properties Inhomogeneous mixing of reactants.Ensure thorough and continuous stirring during the addition of the cross-linker.

Conclusion

This compound is a promising and versatile building block for the development of advanced hydrogels. Its dual functionality allows for robust cross-linking and the formation of hydrogels with tunable properties. The protocol provided herein offers a solid foundation for researchers to explore the potential of this compound in various biomedical applications, particularly in the fields of drug delivery and tissue engineering. Further optimization of the synthesis parameters and exploration of different cross-linking chemistries will undoubtedly expand the utility of this novel monomer.

References

  • A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Characterization Techniques of Hydrogel and Its Applications. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Smart/stimuli-responsive hydrogels: Cutting-edge platforms for tissue engineering and other biomedical applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrogels: Characterization, drug delivery and tissue engineering applications. (2022). ResearchGate. Retrieved from [Link]

  • Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Characterizing Hydrogels for Use in Drug Delivery Systems. (2017). News-Medical.Net. Retrieved from [Link]

  • Hydrogel: Preparation, Characterization and Applications. (2017). The Pharma Innovation Journal. Retrieved from [Link]

  • Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Surface Functionalization with 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Approach to Surface Engineering

In the dynamic fields of biomaterials, diagnostics, and drug delivery, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization allows for the tailored immobilization of biomolecules, the modulation of cellular interactions, and the enhancement of material biocompatibility. 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride is a versatile bifunctional molecule offering unique advantages for surface engineering. Its structure presents a primary amine and a primary hydroxyl group, enabling a dual-pronged approach to covalent immobilization on a variety of substrates.

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound to create tailored surface chemistries. We will delve into the mechanistic underpinnings of the coupling reactions, provide detailed step-by-step protocols for two distinct functionalization strategies, and outline the essential characterization techniques for validating successful surface modification. These protocols are designed to be robust and adaptable for researchers across various disciplines.

Part 1: Functionalization via Amine Coupling to Carboxylated Surfaces

The primary amine of this compound provides a reactive handle for coupling to surfaces rich in carboxylic acid moieties. This is a widely employed strategy for modifying surfaces such as carboxyl-terminated self-assembled monolayers (SAMs), plasma-treated polymers, and hydrogels. The most common and efficient method for achieving this is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2][3]

Mechanism of EDC/NHS Coupling

The EDC/NHS reaction is a "zero-length" crosslinking process, meaning no additional atoms are introduced between the coupled molecules. The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[1][4]

  • Formation of a Stable NHS Ester: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS-ester. This intermediate is less susceptible to hydrolysis in aqueous environments.[1][5]

  • Amide Bond Formation: The primary amine of this compound then reacts with the NHS ester via nucleophilic attack, forming a stable and covalent amide bond and releasing NHS.[4][6]

EDC_NHS_Mechanism cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Amine Coupling Surface-COOH Surface-COOH O-Acylisourea Reactive O-Acylisourea Intermediate (unstable) Surface-COOH->O-Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O-Acylisourea->NHS_Ester + NHS NHS NHS Final_Product Surface-CO-NH-(CH₂)₂-NH-CO-CH₂-OH (Stable Amide Bond) NHS_Ester->Final_Product + Amine (pH 7.0-8.5) Amine_Molecule H₂N-(CH₂)₂-NH-CO-CH₂-OH (Our Molecule) Tosylation_Mechanism cluster_0 Step 1: Surface Activation cluster_1 Step 2: Hydroxyl Coupling Surface-OH Surface-OH Activated_Surface Surface-OTs (Activated Tosylate Ester) Surface-OH->Activated_Surface + Tosyl Chloride + Pyridine Tosyl_Chloride Tosyl Chloride Final_Product Surface-O-(CH₂)₂-NH-CO-CH₂-NH₂ (Stable Ether Linkage) Activated_Surface->Final_Product + Hydroxyl Molecule Hydroxyl_Molecule HO-(CH₂)₂-NH-CO-CH₂-NH₂ (Our Molecule)

Figure 2: Hydroxyl Coupling via Tosylation Workflow.
Protocol 2: Hydroxyl Coupling to a Hydroxylated Surface

Materials:

  • Hydroxylated substrate (e.g., clean glass slides, silicon wafers with native oxide)

  • This compound

  • Anhydrous toluene or other suitable anhydrous solvent

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (tosyl chloride)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) for washing

  • DI water

Procedure:

  • Surface Preparation:

    • Thoroughly clean the hydroxylated substrate. For glass or silicon, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to generate a high density of silanol groups. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse extensively with DI water and dry in an oven at 110°C for at least 1 hour.

    • Allow to cool in a desiccator.

  • Surface Activation with Tosyl Chloride:

    • Perform this step in a fume hood under anhydrous conditions.

    • Prepare a solution of tosyl chloride in anhydrous toluene containing pyridine (e.g., 0.1 M tosyl chloride, 0.1 M pyridine).

    • Immerse the dry, clean substrate in the solution and react for 2-4 hours at room temperature, or as optimized.

    • Remove the substrate and wash thoroughly with toluene, then with DCM to remove residual reagents.

    • Dry the activated substrate under a stream of nitrogen.

  • Coupling Reaction:

    • Dissolve this compound in an anhydrous solvent like DMF or DMSO, with a base such as triethylamine to deprotonate the hydroxyl group and neutralize the hydrochloride.

    • Immerse the tosyl-activated substrate in the amine-alcohol solution.

    • Incubate for 12-24 hours at an elevated temperature (e.g., 50-70°C), depending on the substrate's stability.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash sequentially with the reaction solvent (DMF/DMSO), DCM, and finally DI water.

    • Dry under a stream of nitrogen.

    • Store the functionalized surface appropriately.

Part 3: Validation and Characterization of Functionalized Surfaces

Successful surface functionalization must be verified through appropriate analytical techniques. A combination of methods is often necessary to confirm the presence of the desired chemical groups and to assess the overall quality of the modified surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information. For surfaces modified with this compound, XPS can confirm the presence of nitrogen and changes in the carbon and oxygen spectra.

  • Expected Spectral Features:

    • N1s Spectrum: The high-resolution N1s spectrum is particularly informative. After amine coupling (Protocol 1), the appearance of a peak around 400.0 eV is characteristic of the newly formed amide bond (-CO-N H-). [7][8]A component around 399.5 eV may also be present from the primary amine. [9] * C1s Spectrum: Deconvolution of the C1s peak will show new components corresponding to C-N and C=O bonds of the amide group.

    • O1s Spectrum: Changes in the O1s spectrum will also be apparent, reflecting the new carbonyl and hydroxyl environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly in Attenuated Total Reflectance (ATR) mode for surfaces, is excellent for identifying functional groups.

  • Expected Spectral Features for Amide Formation (Protocol 1):

    • Disappearance of Reactant Peaks: A reduction in the broad O-H stretch from the surface carboxyl groups (2500-3300 cm⁻¹). [10] * Appearance of Amide Peaks:

      • Amide I band: A strong peak between 1630-1680 cm⁻¹ , corresponding to the C=O stretch of the newly formed amide. [10] * Amide II band: A peak between 1510-1580 cm⁻¹ , arising from N-H bending and C-N stretching. [10][11] * N-H Stretch: A peak in the 3100-3500 cm⁻¹ region. [10][12]

Contact Angle Goniometry

This technique measures the wettability of a surface, which is highly sensitive to changes in surface chemistry. [13]

  • Expected Changes:

    • Starting Surface: A carboxylated or hydroxylated surface is typically hydrophilic, exhibiting a low water contact angle (e.g., <30°). [14][15][16] * Functionalized Surface: The introduction of this compound, with its amide and hydroxyl groups, is expected to maintain or slightly increase the hydrophilicity of the surface. A significant increase in contact angle would suggest incomplete reaction or surface contamination.

Summary of Expected Characterization Data
Technique Parameter Expected Result for Successful Functionalization
XPS N1s Binding EnergyAppearance of a peak at ~400.0 eV (Amide N). [7][8]
FTIR-ATR Key Vibrational BandsAppearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands. [10]
Contact Angle Water Contact Angle (θ)Maintenance of a low contact angle (hydrophilic surface, θ < 45°). [14][16]

Conclusion and Future Perspectives

The bifunctional nature of this compound makes it a powerful tool for creating surfaces with tailored properties. By leveraging either its primary amine or its terminal hydroxyl group, researchers can covalently attach this molecule to a wide range of materials. The protocols outlined in this guide provide a robust starting point for these functionalization strategies. The subsequent unreacted functional group (either the hydroxyl or the amine) can then be used for further modification, opening up possibilities for creating complex, multi-functional surfaces for advanced applications in biotechnology and materials science. The ability to perform oriented immobilization is particularly valuable for applications where the specific presentation of a functional group is critical for its activity. [17][18][19]

References

  • Chemical reaction scheme of EDC/NHS coupling of a carboxyl group on the electrode surface to a primary amine on the bioreceptor. [Link]

  • Optimal Surface Amino-Functionalization Following Thermo-Alkaline Treatment of Nanostructured Silica Adsorbents for Enhanced CO2 Adsorption. MDPI. [Link]

  • Evolution of water contact angle after functionalization with various alkylsilanes. ResearchGate. [Link]

  • Oriented immobilization of proteins on hydroxyapatite surface using bifunctional bisphosphonates as linkers. PubMed. [Link]

  • EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. A) Schematic of EDC/NHS reaction between protein carboxyl residues and free amine groups from PFC-oxygenating MPs in varied pHs. ResearchGate. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

  • XPS investigation on the reactivity of surface imine groups with TFAA. Wiley Online Library. [Link]

  • High resolution N1s core-level XPS spectra of two series of Si3N4... ResearchGate. [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. [Link]

  • Oriented Immobilization of Proteins on Hydroxyapatite Surface Using Bifunctional Bisphosphonates as Linkers. ResearchGate. [Link]

  • Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants. National Institutes of Health. [Link]

  • A Bifunctional Polymeric Coating for the Co-Immobilization of Proteins and Peptides on Microarray Substrates. PubMed. [Link]

  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. MDPI. [Link]

  • Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. [Link]

  • Water contact angle for (a) hydrophilic and (b) hydrophobic surfaces. ResearchGate. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. [Link]

  • Amino-alcohol functionalized porous polymer coupled with chromium hydroxide nanoparticles for efficient Cd(ii) adsorption from aqueous solutions. National Institutes of Health. [Link]

  • X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. PubMed Central. [Link]

  • Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants. ACS Publications. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. ResearchGate. [Link]

  • Contact Angle Studies of Hydrophobic and Hydrophilic Surfaces. ResearchGate. [Link]

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"2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride as a building block for drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride as a Versatile Trifunctional Building Block for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Strategic Value of Trifunctional Scaffolds

In modern drug discovery, the exploration of novel chemical space is paramount. Building blocks that offer multiple points for diversification are invaluable assets in the generation of small molecule libraries with structural and functional diversity. This compound is one such scaffold, presenting three distinct functional groups—a primary amine, a secondary amide, and a primary alcohol—within a compact, flexible backbone.

The inherent trifunctionality of this molecule allows for a modular and strategic approach to library synthesis:

  • The primary amine (present as a hydrochloride salt) serves as a primary vector for diversification, most commonly through amide bond formation, enabling the introduction of a wide array of R-groups from various carboxylic acids.

  • The primary hydroxyl group offers a secondary point for modification. Its derivatization into ethers or esters can significantly modulate key physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability.

  • The central acetamide linkage provides a stable, hydrolytically resistant core, ensuring the structural integrity of the resulting derivatives under physiological conditions.

This guide provides a detailed exploration of the synthetic utility of this compound, complete with validated protocols for its derivatization and strategic workflows for library construction.

Physicochemical Properties and Handling

A summary of the key properties of the title compound is presented below.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O₂
Molecular Weight 168.62 g/mol
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solventsGeneral knowledge
Storage Store in a cool, dry place away from moisture. Hygroscopic.General knowledge

Handling Note: As a hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine as a nucleophile, such as amide coupling, a non-nucleophilic base must be added to liberate the free base in situ.

Synthetic Strategies and Core Protocols

The versatility of this compound stems from the orthogonal reactivity of its functional groups. Below are detailed protocols for the selective modification at the primary amine and primary hydroxyl positions.

Derivatization of the Primary Amine: Amide Bond Formation

The most direct application of this building block is the acylation of its primary amine. This allows for the coupling of a diverse range of carboxylic acids, introducing pharmacophoric elements or modulating molecular properties. The use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted method for forming amide bonds.[1]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the primary amine of the building block.

  • Materials:

    • This compound

    • Carboxylic acid of interest (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen carboxylic acid (1.0 eq).

    • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add HOBt (0.1 eq for standard couplings; up to 1.0 eq for sterically hindered substrates).[1]

    • Add DIPEA or TEA (2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the coupling reaction.

    • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[2]

  • Causality and Expertise:

    • Why EDC/HOBt? This combination forms a highly reactive O-acylisourea intermediate that is then converted to an HOBt-ester. This ester is less prone to racemization (if the carboxylic acid is chiral) and side reactions compared to the O-acylisourea intermediate alone.[3]

    • Why DIPEA? DIPEA is a bulky, non-nucleophilic base. It effectively scavenges the HCl generated during the reaction and deprotonates the amine hydrochloride without competing as a nucleophile in the coupling reaction.[4][5]

    • Why 0 °C start? The initial activation of the carboxylic acid with EDC is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize the formation of an inactive N-acylurea byproduct.

Selective Modification: The Role of Protecting Groups

To derivatize the hydroxyl group while leaving the amine untouched, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[6][7]

Protocol 2: N-Boc Protection of the Primary Amine

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir for 15 minutes at room temperature to form the free amine.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • The resulting N-Boc protected product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Derivatization of the Hydroxyl Group

With the amine protected, the hydroxyl group is now available for modification. Etherification and esterification are two common transformations that significantly impact the molecule's properties.

Protocol 3: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9]

  • Materials:

    • N-Boc protected 2-Amino-N-(3-hydroxypropyl)acetamide (from Protocol 2)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the alkoxide.

    • Add the alkyl halide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with Ethyl Acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Protocol 4: Esterification with an Acyl Chloride

Esterification using a reactive acyl chloride is a rapid and high-yielding method that proceeds under mild conditions.[10][11]

  • Materials:

    • N-Boc protected 2-Amino-N-(3-hydroxypropyl)acetamide (from Protocol 2)

    • Acyl chloride of interest (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add pyridine or TEA (1.5 eq).

    • Add the acyl chloride (1.1 eq) dropwise. A precipitate (pyridinium or triethylammonium hydrochloride) will form.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute with DCM and wash with water, 5% aqueous copper (II) sulfate (to remove pyridine), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Strategic Workflow for Library Synthesis

A key advantage of this building block is its utility in creating focused libraries. A divergent synthetic approach allows for the rapid generation of analogues. The workflow below illustrates a strategy to explore chemical space around both the amine and hydroxyl functionalities.

G cluster_amine Amine Derivatization cluster_hydroxyl Hydroxyl Derivatization start 2-Amino-N-(3-hydroxypropyl) acetamide HCl couple Protocol 1: Amide Coupling (EDC, HOBt, DIPEA) start->couple Step 1 amides Amide Library A (Diverse R groups at Amine) couple->amides Yields acids Library of Carboxylic Acids (R1-COOH, R2-COOH, ...) acids->couple ether Protocol 3: Etherification (NaH, R-X) amides->ether Step 2 (Subset of Library A) final_library Final Library B (Dual Modification) ether->final_library Yields halides Library of Alkyl Halides (R'1-X, R'2-X, ...) halides->ether caption Divergent library synthesis workflow.

Divergent library synthesis workflow.

This workflow demonstrates a two-step diversification. First, a library is created by reacting the building block with various carboxylic acids. A selection of these products is then subjected to a second diversification step at the hydroxyl position, exponentially increasing the number of unique structures.

Analytical Characterization and Quality Control

Ensuring the identity and purity of each synthesized compound is critical. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.[12][13]

  • LC-MS: Used for rapid purity assessment and confirmation of the expected molecular weight. A typical method involves a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • NMR: ¹H and ¹³C NMR provide definitive structural confirmation. The spectra of the final products should show the disappearance of the starting material's signals (e.g., the primary amine protons) and the appearance of new signals corresponding to the introduced moieties.

  • Purification: Flash column chromatography is the primary method for purifying reaction products on a milligram-to-gram scale.[2][14] The choice of solvent system (eluent) is typically guided by TLC analysis.

The combination of these techniques provides a self-validating system for each protocol, ensuring that the final compounds meet the required standards of purity and structural integrity for subsequent biological screening.

References

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Organic Syntheses. (2015). Oxyma-Based Amide and Peptide Coupling. Org. Synth. 2015, 92, 26-36. [Link]

  • Borisov, R. S., et al. (2017). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Rapid Communications in Mass Spectrometry. [Link]

  • Cirlini, M., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

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Application Notes and Protocols for HPLC Purification of Polar Amide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purifying Polar Amide Compounds

The purification of polar amide compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge in pharmaceutical and chemical research. These molecules, characterized by their high polarity and hydrogen bonding capabilities, often exhibit poor retention on traditional reversed-phase (RP-HPLC) stationary phases like C18.[1][2][3][4] This can lead to co-elution with the solvent front, resulting in inadequate separation from impurities and low-resolution chromatograms.[2][5] Furthermore, the inherent properties of polar amides can cause issues such as peak tailing and poor peak shape, complicating accurate quantification and isolation.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of advanced HPLC techniques for the successful purification of polar amide compounds. We will delve into the principles behind various chromatographic modes, offer practical guidance on method development, and provide detailed protocols to overcome the common hurdles associated with these challenging molecules.

I. Understanding the Retention Mechanisms: Beyond Reversed-Phase

Traditional reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase.[3] However, for highly polar compounds like amides, these interactions are often insufficient for effective retention.[1][2] To address this, alternative chromatographic strategies that leverage different retention mechanisms are essential.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[6][8][9]

Mechanism of Action: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[8][10][11] Polar analytes, like amides, can partition into this aqueous layer and are retained.[10][11] The elution of these compounds is then achieved by increasing the polarity of the mobile phase, typically by increasing the water content.[6] Retention in HILIC is a complex interplay of partitioning, hydrogen bonding, and electrostatic interactions.[6][8][11]

HILIC_Mechanism cluster_column HPLC Column cluster_mobile_phase Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) WaterLayer Adsorbed Water Layer MobilePhase High Organic Mobile Phase (e.g., ACN/Water) PolarAmide Polar Amide Analyte MobilePhase->PolarAmide Elution with Increasing Water % PolarAmide->WaterLayer Partitioning & H-Bonding

B. Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography offers a versatile approach by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[4][12][13][14] This dual functionality provides enhanced selectivity and retention for a wider range of analytes, including polar and charged compounds.[12][13][14]

Mechanism of Action: Mixed-mode columns can feature a combination of hydrophobic alkyl chains and ion-exchange groups (either cation or anion exchangers).[13][14] For polar amides, which may possess ionizable functional groups, the ion-exchange mechanism can significantly improve retention and resolution.[12] The selectivity can be fine-tuned by adjusting mobile phase parameters like pH and ionic strength.[4][12]

C. Supercritical Fluid Chromatography (SFC)

SFC is an environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[15][16] It is particularly well-suited for the purification of polar compounds.[16][17]

Mechanism of Action: In SFC, retention is influenced by a combination of factors including mobile phase polarity, which can be adjusted by adding a co-solvent like methanol, and interactions with the stationary phase.[15] The low viscosity of the supercritical fluid mobile phase allows for high flow rates and fast separations.[16] Amide-based stationary phases have shown excellent performance in SFC for the separation of polar, drug-like molecules.[18]

II. Method Development and Optimization

A systematic approach to method development is crucial for achieving robust and reproducible purifications of polar amide compounds.

A. Stationary Phase Selection

The choice of stationary phase is the most critical parameter in developing a successful separation method.

Chromatographic Mode Stationary Phase Type Primary Retention Mechanism(s) Ideal for...
HILIC Bare Silica, Amide, Diol, Cyano, ZwitterionicPartitioning, Hydrogen Bonding, Electrostatic InteractionsHighly polar, neutral, and ionizable amides.[6][9][10]
Mixed-Mode C18 with embedded ion-exchange groups (e.g., Anion Exchange)Hydrophobic, Ion-ExchangePolar amides with acidic or basic functionalities.[12][13]
Reversed-Phase Polar-Embedded (e.g., Amide, Carbamate), Polar-EndcappedHydrophobic, Hydrogen BondingModerately polar amides; compatible with highly aqueous mobile phases.[5][19][20]
SFC Amide, Diol, Chiral Stationary PhasesAdsorption, PartitioningChiral and achiral polar amides; offers fast separations.[21][22]

Expert Insight: When starting method development for a novel polar amide, screening a variety of HILIC stationary phases is highly recommended.[10] Different HILIC phases can offer significantly different selectivities due to the complex nature of the retention mechanisms involved.[10][23]

Stationary_Phase_Selection Start Start: Polar Amide Compound IsIonizable Is the compound ionizable? Start->IsIonizable HighlyPolar Is the compound highly polar? IsIonizable->HighlyPolar No MixedMode Mixed-Mode (RP/Ion-Exchange) IsIonizable->MixedMode Yes HILIC HILIC (Amide, Diol, Silica) HighlyPolar->HILIC Yes PolarEmbeddedRP Polar-Embedded RP HighlyPolar->PolarEmbeddedRP No SFC Consider SFC for fast separations HILIC->SFC MixedMode->SFC

B. Mobile Phase Optimization

The composition of the mobile phase plays a pivotal role in controlling retention and selectivity.[24][25]

For HILIC:

  • Organic Solvent: Acetonitrile is the most common organic solvent.[6]

  • Aqueous Component: Water is the strong solvent that promotes elution.[10]

  • Additives: Buffers (e.g., ammonium formate, ammonium acetate) are crucial for controlling pH and improving peak shape, especially for ionizable amides.[23][26] The concentration and pH of the buffer can significantly impact retention and selectivity.[10]

For Mixed-Mode:

  • Organic Modifier: Acetonitrile or methanol can be used.

  • Aqueous Component: A buffered aqueous solution is essential for controlling the ion-exchange interactions.

  • pH and Ionic Strength: These are the primary parameters for manipulating selectivity.[4][12]

For Polar-Embedded RP:

  • Aqueous Component: These columns are designed to be stable in 100% aqueous mobile phases, which is advantageous for retaining very polar compounds.[5][20]

  • Organic Modifier: Acetonitrile or methanol is used to elute the compounds.

Expert Insight: When optimizing the mobile phase, it is crucial to allow for sufficient column equilibration time, especially in HILIC, to ensure reproducible retention times. The water layer on the stationary phase can take time to stabilize.[27]

III. Experimental Protocols

A. Protocol 1: HILIC Purification of a Neutral Polar Amide

Objective: To purify a neutral polar amide compound from a reaction mixture.

1. Column Selection:

  • Select a HILIC column with an amide-bonded stationary phase (e.g., TSKgel Amide-80).[6][7]

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 95% B

    • 18-25 min: 95% B (Re-equilibration)

4. Sample Preparation:

  • Dissolve the crude sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water).

5. Data Analysis and Fraction Collection:

  • Monitor the chromatogram and collect fractions corresponding to the target compound peak.

  • Analyze the collected fractions for purity.

B. Protocol 2: Mixed-Mode Purification of an Ionizable Polar Amide

Objective: To purify a polar amide with a basic functional group.

1. Column Selection:

  • Select a mixed-mode column with both reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities.

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-22 min: 70% to 10% B

    • 22-30 min: 10% B (Re-equilibration)

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase (10% Acetonitrile in 20 mM Ammonium Formate, pH 3.0).

5. Data Analysis and Fraction Collection:

  • Collect fractions containing the purified amide and confirm purity by a suitable analytical method.

IV. Troubleshooting Common Issues

Problem Potential Cause(s) Troubleshooting Steps
Poor Retention (Elution at Void Volume) Inappropriate stationary phase; Mobile phase too strong.Switch to a more retentive stationary phase (e.g., HILIC, Mixed-Mode).[28] Decrease the aqueous content in HILIC or the organic content in RP.[19]
Peak Tailing Secondary interactions with residual silanols; Inappropriate mobile phase pH.Use a column with better end-capping. Adjust mobile phase pH to suppress ionization of the analyte or silanols.[19] Add a competing base or acid to the mobile phase.
Poor Resolution Suboptimal selectivity.Screen different stationary phases.[10] Optimize the mobile phase composition (e.g., change organic modifier, pH, buffer concentration).[19][25] Adjust the gradient slope.[19]
Irreproducible Retention Times Insufficient column equilibration; Temperature fluctuations.Increase equilibration time between injections, especially for HILIC. Use a column thermostat to maintain a constant temperature.[29]

V. Conclusion

The successful purification of polar amide compounds by HPLC requires a departure from traditional reversed-phase methodologies. By embracing alternative chromatographic modes such as HILIC, mixed-mode, and SFC, and by systematically optimizing stationary and mobile phase parameters, researchers can overcome the challenges associated with these polar molecules. The protocols and troubleshooting guidance provided in this application note serve as a comprehensive resource for developing robust and efficient purification methods, ultimately accelerating drug discovery and development workflows.

References

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • The LCGC Blog: Understanding Stationary Phases for HILIC Separations. The LCGC Blog. [Link]

  • Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography. Fisher Scientific. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

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  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. PubMed. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. LCGC International. [Link]

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. NIH. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

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  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this bifunctional molecule. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions.

Overview of the Synthetic Strategy

The synthesis of this compound is typically a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The core of the synthesis involves forming an amide bond between a protected amino acid (glycine) and an amino alcohol (3-amino-1-propanol), followed by deprotection and salt formation.

The primary challenge lies in managing the reactivity of the three distinct functional groups involved: the primary amine of glycine, the primary amine of 3-amino-1-propanol, and the primary hydroxyl group of 3-amino-1-propanol. Selective N-acylation of the amino alcohol is paramount.

General Synthetic Workflow

A logical and field-proven workflow is essential for success. The diagram below outlines the critical stages from starting materials to the final, purified product.

G Figure 1. General Synthetic Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Purification A N-Protected Glycine (e.g., Boc-Gly-OH) D N-Protected Intermediate A->D B 3-Amino-1-propanol B->D C Coupling Agent (e.g., EDC, HATU) C->D F Free Amine Intermediate D->F E Acidic Cleavage (e.g., TFA, HCl) E->F H Crude Hydrochloride Salt F->H G HCl Source (e.g., HCl in Ether) G->H I Recrystallization H->I J Pure Final Product I->J

Caption: Figure 1. General Synthetic Workflow

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My amide coupling reaction is low-yielding or fails completely. What are the likely causes?

A1: Low yield in the coupling step is a frequent issue. The root cause often relates to reactant stability, choice of coupling agent, or reaction conditions.

Potential Causes & Solutions:

  • Inactivated Amine: The primary amine of 3-amino-1-propanol can be protonated by an acidic species, rendering it non-nucleophilic.[1] If your N-protected glycine is acidic or if the reaction generates acid, the coupling will stall.

    • Diagnostic Step: Check the pH of your reaction mixture after adding all reagents.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction. Use 1.1-1.5 equivalents relative to the glycine derivative to neutralize any acid present and the acid generated from certain coupling reagents.

  • Side Reaction (O-Acylation): The primary hydroxyl group of 3-amino-1-propanol can compete with the amine for the activated carboxylic acid, leading to the formation of an undesired ester byproduct. While N-acylation is generally much faster than O-acylation, this side reaction can become significant under certain conditions.

    • Diagnostic Step: Use LC-MS to look for a byproduct with the same mass as your desired product. The ester and amide are isomers. TLC may also show a second, closely-eluting spot.

    • Solution: Perform the reaction at a lower temperature (start at 0 °C) to favor the more rapid N-acylation. Avoid highly forcing conditions or prolonged reaction times.

  • Improper Coupling Agent Activation: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often require an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to form a more reactive activated ester and suppress side reactions.

    • Solution: If using a carbodiimide-based coupling agent, include an equimolar amount of an activator. For challenging couplings, consider using more modern phosphonium- or uronium-based reagents like HATU or HBTU, which are highly efficient.[2]

Q2: My reaction is complete, but I'm struggling to isolate the N-protected intermediate. Why is the workup difficult?

A2: The presence of both a polar hydroxyl group and an amide bond makes the intermediate highly water-soluble, complicating standard extractive workups.

Potential Causes & Solutions:

  • High Water Solubility: The product may be partitioning into the aqueous layer during extraction.

    • Solution 1 (Back-Extraction): After the initial aqueous wash, saturate the aqueous layer with sodium chloride (brine) and back-extract several times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

    • Solution 2 (Solvent Evaporation): If the byproducts from the coupling agent are non-volatile (like urea from DCC), filter them off. Then, evaporate the reaction solvent directly and purify the resulting crude oil/solid by column chromatography without an aqueous workup.

  • Emulsion Formation: The amphiphilic nature of the product can lead to persistent emulsions during extraction.

    • Solution: Add brine to the aqueous phase to "break" the emulsion. Centrifugation can also be effective if the emulsion is stubborn.

Q3: The deprotection step works, but I can't isolate the free amine. It seems to disappear during workup.

A3: The final product's free base, 2-Amino-N-(3-hydroxypropyl)acetamide, is an extremely polar and water-soluble small molecule. It is very difficult to extract from water.

Best Practice: Do not attempt to isolate the free amine. The most reliable method is to proceed directly from the deprotection step to the salt formation in a "one-pot" or sequential fashion.

Recommended Protocol: Deprotection & Salt Formation

StepProcedureRationale & Key Insights
1Deprotection: If using a Boc-protected intermediate, dissolve it in a minimal amount of a suitable solvent (e.g., Methanol, Dioxane, or Ethyl Acetate).The choice of solvent is critical for the subsequent precipitation of the HCl salt.
2Acidification: Add a solution of anhydrous HCl (e.g., 2 M to 4 M in diethyl ether, dioxane, or isopropanol) dropwise at 0 °C.Using anhydrous HCl is crucial to avoid introducing water, which can prevent precipitation and lead to a hygroscopic product.[3][4] Aqueous HCl often results in lower yields due to the high solubility of the salt in water.[3]
3Precipitation: Stir the mixture at 0 °C to room temperature. The hydrochloride salt should precipitate as a solid.If an oil forms instead of a solid, this indicates either residual water, impurities, or an unsuitable solvent. Try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or heptane to induce crystallization.[5]
4Isolation: Collect the solid by filtration, wash with a cold, anhydrous solvent (like diethyl ether) to remove soluble impurities, and dry under high vacuum.Thorough drying is essential as amine hydrochlorides can be hygroscopic.[5][6]
Q4: My final hydrochloride salt is a sticky oil or a hygroscopic solid. How can I obtain a crystalline material?

A4: The physical form of the final salt is highly dependent on purity and the method of preparation. "Oiling out" is a common problem with amine salts.[5]

Troubleshooting Flowchart for Crystallization Issues

G Figure 2. Troubleshooting Crystallization A Product is an Oil or Hygroscopic Solid B Is the material pure? (Check NMR/LCMS) A->B C No B->C Impure D Yes B->D Pure E Purify by: 1. Column Chromatography (as free base if possible, then re-salt). 2. Trituration with a suitable solvent. C->E F Attempt Recrystallization D->F G Solvent System Screen: - Isopropanol/Ether - Ethanol/Toluene - Methanol/DCM F->G H Success: Crystalline Solid G->H

Caption: Figure 2. Troubleshooting Crystallization

Key Considerations:

  • Purity is Paramount: Impurities act as crystal lattice disruptors. Even small amounts of solvent or unreacted materials can prevent crystallization. Ensure the precursor is pure before deprotection and salt formation.

  • Solvent Choice: The key to successful salt crystallization is finding a solvent system where the salt has low solubility. Protic solvents like ethanol or isopropanol are good starting points, with a less polar co-solvent like diethyl ether, ethyl acetate, or toluene used to force precipitation.[5][7]

Q5: How do I confirm the structure and purity of my final product?

A5: A combination of standard analytical techniques is required.

  • ¹H NMR: In a solvent like D₂O or DMSO-d₆, you should be able to identify all expected protons. Key signals include:

    • A triplet for the methylene group adjacent to the hydroxyl (-CH₂-OH).

    • A triplet for the methylene group adjacent to the amide nitrogen (-NH-CH₂-).

    • A singlet for the methylene group between the amide and the primary amine (-CO-CH₂-NH₃⁺).

    • A broad signal for the -OH and -NH₃⁺ protons (which may exchange with water in D₂O).

  • LC-MS: This is the best tool for assessing purity. Use a reverse-phase column with a mobile phase suitable for polar compounds.[8] The mass spectrometer should show the correct mass for the protonated free base [M+H]⁺.

  • Elemental Analysis (CHN): This provides strong evidence of purity and confirms the correct elemental composition of the hydrochloride salt.

References

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Technical Support Center: Optimizing Reaction Conditions for N-Acylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, ensuring high yields and chemoselectivity.

I. Frequently Asked Questions (FAQs)

Q1: My primary challenge is achieving selective N-acylation over O-acylation. What are the key factors to consider?

A1: Achieving chemoselectivity is the most critical aspect of this reaction. The inherent nucleophilicity of both the amino and hydroxyl groups presents a significant challenge.[1][2] Generally, the amino group is more nucleophilic than the hydroxyl group, which can be exploited to favor N-acylation.

Key factors to control selectivity include:

  • Reaction Conditions: Basic conditions tend to favor N-acylation, while acidic conditions can promote O-acylation.[3][4]

  • Temperature: Lower reaction temperatures often enhance the selectivity for N-acylation. For instance, carrying out the acylation of 2-aminoethanol at 278 K can lead to the exclusive formation of the N-acylated product in excellent yield.

  • Acylating Agent: The nature of the acylating agent is crucial. Highly reactive acylating agents like acyl chlorides may lead to a loss of selectivity, while less reactive agents can improve it.[5][6]

  • Catalyst: The choice of catalyst can significantly influence the outcome. For example, zeolites like ZSM-35 have been shown to be effective for chemoselective N-acylation.

  • Protecting Groups: In cases where selectivity is difficult to achieve, the use of protecting groups for the hydroxyl function is a reliable strategy.[7][8][9]

Q2: I'm observing significant O-acylation as a side product. How can I minimize this?

A2: The formation of O-acylated byproducts is a common issue, particularly when dealing with substrates containing multiple hydroxyl groups.[8][10] To minimize O-acylation:

  • Control Stoichiometry: Using an excess of the acylating agent can lead to the formation of esters (O-acylation).[8][10] Carefully controlling the molar ratio of the reactants is essential. For instance, when using a mixed anhydride method, the molar ratio of the mixed anhydride to the amino alcohol should be in the range of approximately 1:1 to 2.5:1.[11]

  • Reaction Temperature: As mentioned, lower temperatures favor N-acylation. Running the reaction at or below room temperature (e.g., 20-30°C) is often optimal.[8][10]

  • Choice of Base: The type and amount of organic base can influence the reaction. Triethylamine is a commonly used base in these reactions.[10]

  • Methodology: Consider alternative methods that are known for high N-selectivity, such as using N-acyl carbazoles which show remarkable selectivity in transamidation, tolerating alcohol and phenol groups.[2]

Q3: What are the recommended starting conditions for a typical N-acylation of an amino alcohol?

A3: A good starting point for optimizing your reaction is to use a well-established protocol and then adjust the parameters based on your specific substrate. A common and effective method involves the formation of a mixed anhydride in situ.[8][10][11]

Recommended Starting Protocol (Mixed Anhydride Method):

  • Reactant Preparation: Dissolve the organic acid (e.g., a fatty acid) in an appropriate organic solvent like methylene chloride.[10][11]

  • Base Addition: Add an organic base, such as triethylamine. A typical molar ratio of organic base to the subsequent sulfonyl chloride is between 2:1 to 3:1.[10][11]

  • Mixed Anhydride Formation: Add an alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the solution and stir at room temperature (20-25°C) for about 25 minutes to 1 hour to form the mixed anhydride.[10][11]

  • Amino Alcohol Addition: Add the amino alcohol to the reaction mixture.

  • Reaction: Continue stirring at a controlled temperature, typically between 20° to 30°C, for at least 15 minutes.[10]

  • Work-up: After the reaction is complete, the product can be isolated through filtration and washing.[10]

This entire process can often be carried out in the same reaction vessel, which is efficient for large-scale synthesis.[8][10][11]

Q4: Are there any catalyst-free methods for N-acylation of amino alcohols?

A4: Yes, catalyst-free methods have been developed and can be highly effective, offering a greener and more straightforward approach.[12] One such method involves the direct reaction of the amino alcohol with an acylating agent like acetic anhydride, often under solvent-free conditions.[12] These reactions can be surprisingly fast and high-yielding, even at room temperature.[12] This approach has the advantages of simplicity, high yields, short reaction times, and being environmentally friendly.[12]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the N-acylation of amino alcohols.

Problem 1: Low Yield of the Desired N-Acylated Product
Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction - Monitor the reaction progress using TLC or another analytical technique. - Increase the reaction time. - Gently increase the reaction temperature, but be mindful of potential side reactions.The reaction may require more time to reach completion, especially with less reactive substrates or at lower temperatures.
Poor Solubility of Reactants - Choose a more suitable solvent. Common solvents include methylene chloride, toluene, and tetrahydrofuran.[10][11] For amino sugars, an aprotic solvent is necessary.[8][10][11]Proper dissolution of all reactants is crucial for an efficient reaction.
Decomposition of Reactants or Products - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to air or moisture. - Check the stability of your starting materials and product under the reaction conditions.Some organic molecules can be sensitive and may degrade under certain conditions, leading to lower yields.
Suboptimal Stoichiometry - Re-evaluate the molar ratios of your reactants. A slight excess of the acylating agent might be necessary in some cases, but a large excess can lead to side reactions.[10]The stoichiometry of the reactants directly impacts the reaction equilibrium and product formation.
Problem 2: Formation of Di- or Poly-acylated Products
Potential Cause Troubleshooting Steps Rationale
Excess Acylating Agent - Reduce the amount of the acylating agent used. Aim for a molar ratio closer to 1:1 with the amino alcohol.[11]An excess of the acylating agent will drive the reaction towards further acylation of available nucleophilic sites.
High Reaction Temperature - Lower the reaction temperature. Running the reaction at 0°C or even lower may be necessary for highly reactive systems.Higher temperatures can provide the activation energy needed for the less reactive hydroxyl groups to be acylated.
Inappropriate Solvent - Experiment with different solvents. A solvent that can better solvate and potentially stabilize the mono-acylated product might disfavor further reaction.Solvent effects can play a significant role in reaction kinetics and selectivity.
Problem 3: No Reaction or Very Slow Reaction Rate
Potential Cause Troubleshooting Steps Rationale
Inactive Acylating Agent - Use a freshly opened or purified acylating agent. Acyl halides and anhydrides can hydrolyze over time.The reactivity of the acylating agent is paramount for the reaction to proceed.
Insufficient Activation - If using a method that requires a catalyst (e.g., Lewis acid or a zeolite), ensure the catalyst is active and used in the correct amount. - For mixed anhydride methods, ensure the anhydride is properly formed before adding the amino alcohol.[10]The acylating agent often needs to be activated to react with the amino alcohol.
Steric Hindrance - If either the amino alcohol or the acylating agent is sterically hindered, a more forcing set of conditions (higher temperature, longer reaction time) may be required. However, this could compromise selectivity. - Consider using a less sterically demanding acylating agent if possible.Steric bulk around the reactive centers can significantly slow down the reaction rate.

III. Experimental Protocols & Methodologies

Detailed Protocol: Chemoselective N-Acylation using a Mixed Anhydride Method

This protocol is adapted from a general and efficient method for the selective N-acylation of amino alcohols.[8][10][11]

Materials:

  • Organic acid (R-COOH)

  • p-Toluene sulfonyl chloride

  • Triethylamine

  • Amino alcohol

  • Methylene chloride (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the organic acid (1.05 equivalents) in anhydrous methylene chloride.

  • Add triethylamine (2.5 equivalents relative to the sulfonyl chloride) to the solution and stir.

  • Cool the mixture in an ice bath and slowly add p-toluene sulfonyl chloride (1.0 equivalent).

  • Allow the reaction to stir at room temperature (20-25°C) for 30-60 minutes to ensure the complete formation of the mixed anhydride.

  • In a separate flask, dissolve the amino alcohol (1.0 equivalent) in methylene chloride.

  • Slowly add the amino alcohol solution to the mixed anhydride solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the mixed anhydride method for N-acylation.

N_Acylation_Workflow cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: N-Acylation Acid R-COOH (Organic Acid) MixedAnhydride R-CO-O-SO2R' (Mixed Anhydride) Acid->MixedAnhydride + TsCl, Et3N Base1 Et3N (Triethylamine) Base1->MixedAnhydride SulfonylCl TsCl (p-Toluene sulfonyl chloride) SulfonylCl->MixedAnhydride NAcylatedProduct R-CONH-R''-OH (N-Acylated Product) MixedAnhydride->NAcylatedProduct + Amino Alcohol AminoAlcohol H2N-R''-OH (Amino Alcohol) AminoAlcohol->NAcylatedProduct

Caption: Workflow for N-acylation via the mixed anhydride method.

IV. Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting process when faced with suboptimal reaction outcomes.

Troubleshooting_N_Acylation Start Reaction Outcome? LowYield Low Yield Start->LowYield LowSelectivity Low Selectivity (O-acylation observed) Start->LowSelectivity NoReaction No Reaction Start->NoReaction CheckCompletion Reaction Complete? LowYield->CheckCompletion CheckTemp Check Temperature LowSelectivity->CheckTemp CheckReagents Check Reagent Activity NoReaction->CheckReagents Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Complete, but Low Yield CheckCompletion->Complete Yes IncreaseTime Increase Time/Temp Incomplete->IncreaseTime CheckSolubility Check Solubility Complete->CheckSolubility CheckPurity Check Reagent Purity CheckSolubility->CheckPurity HighTemp Temperature Too High CheckTemp->HighTemp High CheckStoichiometry Check Stoichiometry CheckTemp->CheckStoichiometry Optimal LowerTemp Lower Temperature HighTemp->LowerTemp ExcessAcyl Excess Acylating Agent CheckStoichiometry->ExcessAcyl Excess ConsiderCatalyst Consider Selective Catalyst CheckStoichiometry->ConsiderCatalyst Optimal ReduceAcyl Reduce Acylating Agent ExcessAcyl->ReduceAcyl InactiveReagents Inactive Reagents CheckReagents->InactiveReagents Inactive CheckActivation Check Activation Step CheckReagents->CheckActivation Active UseFreshReagents Use Fresh Reagents InactiveReagents->UseFreshReagents ImproperActivation Improper Activation CheckActivation->ImproperActivation Improper OptimizeActivation Optimize Activation ImproperActivation->OptimizeActivation

Sources

Technical Support Center: Synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide. Our focus is on anticipating and resolving common side reactions to improve yield, purity, and process reliability.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide, typically achieved by the coupling of a protected glycine derivative with 3-aminopropanol, is prone to several side reactions. This section addresses the most prevalent issues, their root causes, and corrective actions.

Issue 1: Presence of Dimer Impurity

Symptom: You observe a significant peak in your analytical data (e.g., LC-MS, NMR) corresponding to a mass twice that of the expected product, minus the elements of water. This often corresponds to the formation of N-(2,2,2-trifluoro-ethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl] -amino} -acetamide in related syntheses, indicating a common dimerization pathway.[1]

Root Cause Analysis: Dimerization typically occurs when the deprotected 2-amino group of the desired product or an intermediate attacks an activated carboxylic acid species (e.g., an unreacted activated glycine derivative). This is particularly prevalent if the coupling reaction is slow or if there is a localized excess of the activated amino acid.

Preventative Measures & Corrective Actions:

  • Controlled Addition: Add the coupling agent (e.g., DCC, HATU) or the activated glycine derivative slowly to the reaction mixture containing 3-aminopropanol. This minimizes the concentration of the highly reactive species at any given time.

  • Stoichiometry: Use a slight excess of 3-aminopropanol (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the activated glycine derivative.

  • Protecting Group Strategy: Employing a suitable protecting group for the amino function of glycine is crucial. The tert-butoxycarbonyl (Boc) group is a common choice, as it is stable under coupling conditions and can be removed with acid, such as trifluoroacetic acid (TFA).[2][3] The use of protecting groups prevents uncontrolled oligomerization.[4]

Experimental Protocol: Minimizing Dimer Formation

  • Dissolve Boc-glycine (1.0 equivalent) and a coupling agent like HATU (1.0 equivalent) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • In a separate vessel, dissolve 3-aminopropanol (1.1 equivalents) in the same solvent.

  • Slowly add the activated Boc-glycine solution to the 3-aminopropanol solution over 30-60 minutes at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Proceed with the standard workup and deprotection steps.

Issue 2: O-Acylation of 3-Aminopropanol

Symptom: Your product mixture contains an isomer with identical mass, but different chromatographic and spectroscopic properties. This is often the result of acylation at the hydroxyl group of 3-aminopropanol instead of the intended N-acylation.

Root Cause Analysis: While the amino group of 3-aminopropanol is generally more nucleophilic than the hydroxyl group, O-acylation can occur, particularly under certain conditions. This is influenced by the choice of solvent, base, and activating agent. The use of highly reactive acylating agents or strong, sterically unhindered bases can promote this side reaction.

Preventative Measures & Corrective Actions:

  • Choice of Base: Use a hindered base like DIPEA, which is less likely to deprotonate the hydroxyl group.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) favors the more kinetically controlled N-acylation.

  • pH Control: Maintaining a slightly basic to neutral pH during the reaction can minimize O-acylation.

Logical Flow for Troubleshooting O-Acylation:

O_Acylation_Troubleshooting start O-Acylation Detected check_base Review Base Is it a strong, unhindered base? start->check_base check_temp Review Temperature Was the reaction run at elevated temperatures? start->check_temp check_reagent Review Activating Agent Is it overly reactive? start->check_reagent solution_base Switch to a hindered base (e.g., DIPEA) check_base->solution_base solution_temp Lower reaction temperature (0°C to RT) check_temp->solution_temp solution_reagent Use a milder activating agent (e.g., EDC with HOBt) check_reagent->solution_reagent

Caption: Troubleshooting O-Acylation Side Reaction.

Issue 3: Racemization of the Amino Acid

Symptom: If a chiral protected amino acid is used instead of glycine, you may observe the presence of diastereomers in the final product, indicating a loss of stereochemical integrity.

Root Cause Analysis: Racemization can occur during the activation of the carboxylic acid, often through the formation of an oxazolone intermediate.[5][6] This is particularly a risk with certain coupling reagents and under basic conditions.

Preventative Measures & Corrective Actions:

  • Use of Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) into your coupling protocol.[5]

  • Coupling Reagents: Choose coupling reagents known for low racemization potential, such as COMU or HATU.

  • Minimize Pre-activation Time: The longer the carboxylic acid remains in its activated state before reacting with the amine, the higher the risk of racemization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be a highly effective and scalable method.[7]

  • Column Chromatography: For closely related impurities or when high purity is required on a smaller scale, silica gel column chromatography is the standard choice. A gradient of methanol in dichloromethane is often effective for eluting polar compounds like 2-Amino-N-(3-hydroxypropyl)acetamide.

  • Ion-Exchange Chromatography: If acidic or basic impurities are present, ion-exchange chromatography can be a powerful purification tool.[8]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that provides good separation between the starting materials and the product (e.g., 10% methanol in dichloromethane). Staining with ninhydrin can be used to visualize the amine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is recommended.

Q3: Are there alternative synthetic routes that might avoid some of these side reactions?

A3: Yes, an alternative approach involves the use of β-propiolactone, which can react with aqueous ammonia to form 3-aminopropionamide, a related structure.[9] While not a direct synthesis of the target molecule, exploring different synthetic strategies can sometimes circumvent persistent side reaction issues. Another approach is the direct amidation of carboxylic acids and amines using reagents like tris(2,2,2-trifluoroethyl) borate, which can proceed with low levels of racemization.[10]

Q4: What is the importance of protecting the amino group of glycine during this synthesis?

A4: Protecting the α-amino group is critical to prevent undesired side reactions.[4][11] Without a protecting group, the amino group of one glycine molecule could react with the activated carboxyl group of another, leading to the formation of dipeptides and higher oligomers.[4] This would significantly reduce the yield of the desired product and complicate the purification process. The Boc group is a common and effective choice for this purpose.[2][3]

Data Summary Table: Common Protecting Groups for Amines

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA)[2]Widely used, stable to many conditions.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd)[2]Orthogonal to acid-labile groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine)[2][3]Useful in solid-phase synthesis.

Workflow for Synthesis and Troubleshooting:

synthesis_workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Checkpoints start Start: Boc-Glycine + 3-Aminopropanol coupling Coupling Reaction (e.g., HATU, DIPEA, DMF) start->coupling workup Aqueous Workup coupling->workup check_coupling Analyze for Impurities (LC-MS, NMR) | Dimer? O-Acylation? coupling->check_coupling deprotection Boc Deprotection (e.g., TFA in DCM) workup->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification product Final Product: 2-Amino-N-(3-hydroxypropyl)acetamide purification->product check_purity Assess Final Purity | Diastereomers? Starting Material? purification->check_purity check_coupling->coupling Adjust Conditions: - Slow Addition - Temp Control - Stoichiometry check_purity->purification Optimize Purification: - Different Solvent - Different Method

Caption: Synthesis and Troubleshooting Workflow.

References

  • Amino Acid-Protecting Groups. (2019-11-19).
  • Acetamide Impurities. BOC Sciences.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Protecting Groups for Amines: Carbamates. (2018-06-07). Master Organic Chemistry.
  • Amide and nitrile compounds and methods of producing and using thereof. Google Patents.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • N-[(2R)-3-[[3-Fluoro-4-(4-Morpholinyl)phenyl]aMino]-2-hydroxypropyl]acetaMide.
  • Protection of Amino Groups in Synthesis. (2021-07-31). Chemistry LibreTexts.
  • What is the best technique for amide purification?. (2020-11-02). ResearchGate.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. Alchem.Pharmtech.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
  • Method for producing and purifying 3-aminopropanol. Google Patents.
  • N-(2-Hydroxypropyl)acetamide. ChemScene.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.
  • Reactions of Amino Acids. (2021-07-31). Chemistry LibreTexts.
  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. (2009-11-19). Googleapis.com.
  • Process for the purification of amides of N-Alkyl polyhydroxyalkyl amines comprising the treatment of the amides with ion exchange resins. Google Patents.
  • Intramolecular Interactions in 2-Aminoethanol and 3-Aminopropanol. (2025-08-06). ResearchGate.
  • Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol. (2019-08-14).

Sources

Technical Support Center: Purification of Hydrophilic Amide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of hydrophilic amide compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these often-elusive molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot specific issues and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when working with polar amides.

Q1: Why does my hydrophilic amide elute in the void volume of my C18 reversed-phase column?

A: This is the most frequent challenge and stems from the fundamental principle of reversed-phase chromatography (RPC). RPC separates molecules based on hydrophobicity; the stationary phase (like C18) is nonpolar, while the mobile phase is polar (typically a water/acetonitrile or water/methanol mixture)[1]. Your hydrophilic amide is highly polar, meaning it has a much stronger affinity for the polar mobile phase than the nonpolar C18 stationary phase. Consequently, it travels with the solvent front and elutes without being retained, often in the void volume[2][3]. To achieve retention, you must modify the system to increase the interaction between your compound and the stationary phase or switch to a more suitable chromatographic technique[4][5].

Q2: I see some retention on my C18 column, but the peak shape is poor (severe tailing). What's causing this?

A: Poor peak shape, particularly tailing, for polar and basic compounds like many amides on standard silica-based C18 columns is often caused by secondary interactions with exposed silanol groups on the silica surface[6]. These acidic silanols can interact strongly with basic sites on your amide, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Using a mobile phase with a low pH (e.g., buffered to pH 2.5 or containing 0.1% formic or trifluoroacetic acid) can suppress the ionization of the acidic silanols, minimizing these unwanted interactions[6].

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning most of the free silanols have been chemically deactivated. Ensure you are using such a column.

  • Consider a Different Stationary Phase: Columns with embedded polar groups or alternative chemistries are designed to shield silanol groups and provide better peak shapes for polar analytes[3].

Q3: My amide compound seems to be degrading on the chromatography column. How can I confirm this and prevent it?

A: Degradation on a column is a serious issue, often seen with sensitive molecules on silica gel[7]. The acidic nature of silica can catalyze hydrolysis or other degradation pathways for certain amides[8].

Confirmation and Prevention:

  • Stability Test: Spot your compound on a TLC plate (which has a silica surface) and leave it for an hour. Then, elute the plate. If you see new spots or streaking that wasn't present in the initial spot, your compound is likely unstable on silica[7].

  • Deactivate the Silica: You can reduce the acidity of silica gel to minimize degradation[7].

  • Switch Stationary Phase: Consider using a less acidic support like alumina or a polymer-based column[7].

  • Alternative Purification: If degradation is unavoidable with chromatography, consider non-chromatographic methods like recrystallization or liquid-liquid extraction, which can be very effective for amides[8][9][10].

Q4: What are the main alternatives to reversed-phase chromatography for polar amides?

A: When RPC fails, several powerful techniques are available. The primary alternatives are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to method. It uses a polar stationary phase (like amide, diol, or bare silica) and a mobile phase with a high concentration of organic solvent[11]. It excels at retaining and separating very polar compounds[12][13].

  • Mixed-Mode Chromatography (MMC): These columns have stationary phases with multiple functionalities, typically combining reversed-phase (hydrophobic) and ion-exchange (charge-based) properties[14][15]. This allows for the simultaneous retention of polar, nonpolar, and charged molecules and offers unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength[16][17].

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol[18]. It is a fast, efficient, and "green" technique that can be very effective for separating polar compounds, especially for chiral separations[19][20].

Part 2: Troubleshooting Guides by Technique

This section provides a deeper dive into resolving specific issues within the most common chromatographic techniques used for hydrophilic amide purification.

Guide 1: Optimizing Reversed-Phase Chromatography (RPC)

Even when challenging, RPC can sometimes be optimized to work for moderately polar amides.

Problem Underlying Cause Troubleshooting Steps & Solutions
No Retention Compound is too polar for the C18 phase.1. Reduce Organic Content: Try running a gradient starting with 0-5% organic solvent or even 100% aqueous mobile phase[4][6]. Caution: Not all C18 columns are stable in 100% water; this can cause "phase collapse." Use columns specifically designed for aqueous stability (e.g., those with "AQ," "Hydro," or T3 designations)[21].2. Adjust pH: If your amide has an ionizable group, adjusting the mobile phase pH can change its polarity and improve retention[6].3. Use Ion-Pairing Reagents: Adding reagents like trifluoroacetic acid (TFA) can pair with charged functional groups on your amide, increasing its overall hydrophobicity and retention[22]. However, these methods can be complex and are often not compatible with mass spectrometry (MS)[16].
Co-elution with Polar Impurities Lack of selectivity under standard RPC conditions.1. Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks.2. Try a Different Stationary Phase: Move from a C18 to a C8, a Phenyl-Hexyl, or an embedded polar group (EPG) column. These phases offer different hydrophobic and electronic interactions that can resolve challenging separations[3][23].3. Switch to a More Powerful Technique: If optimization fails, this is a strong indicator that you need to move to HILIC or Mixed-Mode chromatography[16].

This diagram outlines a logical sequence for addressing retention issues in RPC.

start No/Poor Retention on C18 step1 Decrease Organic Solvent % (e.g., to 0-5%) start->step1 check1 Is Column 100% Aqueous Compatible? step1->check1 step2 Use AQ-type Column (e.g., C18-T3) check1->step2 No step3 Adjust Mobile Phase pH (Suppress analyte ionization) check1->step3 Yes step2->step3 step4 Consider Ion-Pairing Reagents (e.g., TFA, if MS-compatibility is not critical) step3->step4 final Switch to HILIC or Mixed-Mode Chromatography step4->final

Caption: Decision workflow for troubleshooting poor retention in RPC.

Guide 2: Implementing and Troubleshooting HILIC

HILIC is a powerful tool, but it requires a different mindset than RPC. Success depends on careful control of the aqueous layer on the stationary phase.

Q: I'm new to HILIC. What is the most critical factor for getting reproducible results? A: Column equilibration. The mechanism relies on establishing a stable water layer on the polar stationary phase. This can take significantly longer than in RPC. Always allow at least 20-30 column volumes for initial equilibration, and ensure your mobile phase is well-mixed and degassed. Insufficient equilibration is the number one cause of drifting retention times.

Q: My peak shape is distorted in HILIC. What are the likely causes? A: This often points to an issue with your sample solvent. In HILIC, the mobile phase is weak (high organic), so your sample should be dissolved in a solvent that is equally weak or weaker. Injecting a sample dissolved in a high concentration of water (a strong solvent in HILIC) will overload the column locally and cause severe peak distortion.

Best Practice: Dissolve your sample directly in the initial mobile phase or in a solvent with a slightly higher organic ratio (e.g., 75:25 acetonitrile/methanol).

This diagram illustrates the fundamental principle of HILIC separation.

cluster_column HILIC Column sp Polar Stationary Phase (e.g., Amide, Silica) water_layer Immobilized Aqueous Layer mobile_phase Mobile Phase (High % Organic, Low % Water) analyte Hydrophilic Amide mobile_phase->analyte Carries Analyte analyte->water_layer Analyte partitions into aqueous layer (Retention)

Sources

Technical Support Center: Synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis. We will delve into the causality behind experimental choices, ensuring each step is a self-validating system for robust and reproducible results.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a three-step process involving N-protection of glycine, amide coupling, and subsequent deprotection to yield the final hydrochloride salt. Each step presents unique challenges that can impact the overall yield. Understanding this workflow is the first step to effective troubleshooting.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation Glycine Glycine BocGly Boc-Glycine Glycine->BocGly Protection Boc2O Boc Anhydride (Boc₂O) Base (e.g., NaHCO₃) Aminopropanol 3-Amino-1-propanol BocIntermediate Boc-Protected Intermediate (2-(tert-butoxycarbonylamino)-N-(3-hydroxypropyl)acetamide) BocGly->BocIntermediate Amide Bond Formation Aminopropanol->BocIntermediate Coupling Coupling Agents (e.g., EDC, HOBt) Acid Acid (e.g., HCl in Dioxane) FinalProduct Final Product (2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride) BocIntermediate->FinalProduct Deprotection

Caption: General three-step synthesis pathway.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The amide coupling (Step 2) is often the most yield-defining step. Incomplete reactions or the formation of side products here will irreversibly lower the maximum possible yield. The most common side product is an N-acylurea byproduct if carbodiimide reagents like EDC are used without an additive.[1] Using an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial to suppress this and enhance reactivity.[1]

Q2: Why is Boc-glycine used instead of directly reacting glycine with 3-amino-1-propanol?

A2: Glycine is bifunctional, containing both a nucleophilic amine group and a carboxylic acid. Without protection, glycine molecules could react with each other (self-polymerize) under amide coupling conditions, leading to a complex mixture of oligomers and a very low yield of the desired product. The tert-butyloxycarbonyl (Boc) group temporarily blocks the amine, ensuring that only the carboxylic acid end reacts with 3-amino-1-propanol.[2]

Q3: Can I use a different protecting group for glycine?

A3: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is widely preferred for this type of synthesis due to its stability under the basic or neutral conditions of the coupling reaction and its clean, straightforward removal under acidic conditions that simultaneously form the desired hydrochloride salt.[2][]

Q4: What analytical techniques are recommended for monitoring the reaction?

A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of each step. For Step 2 (coupling), you should see the consumption of Boc-glycine and the appearance of a new, typically less polar, product spot. For Step 3 (deprotection), you will see the disappearance of the Boc-protected intermediate and the formation of a very polar product that may remain at the baseline on silica TLC. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the mass of the intermediate and final product, while ¹H NMR should be used to confirm the structure of the purified product.

Section 2: Troubleshooting Guide for Yield Improvement

This guide is structured to address specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield or Stalled Reaction in Amide Coupling (Step 2)

Q: My TLC/LC-MS analysis shows a significant amount of unreacted Boc-glycine even after 24 hours. Why is the coupling reaction incomplete and how can I fix it?

This is a common issue stemming from suboptimal activation of the carboxylic acid or issues with the reagents.

  • Inactive Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. HOBt can also degrade over time.

    • Solution: Always use fresh, high-purity EDC and HOBt from a reliable supplier. Store them in a desiccator. If you suspect your reagents are old, it is best to procure a new batch.

  • Incorrect Stoichiometry or Order of Addition: The formation of the active HOBt-ester is a critical preliminary step before the amine is added.[4][5]

    • Solution: Follow the correct order of addition. First, activate the Boc-glycine by mixing it with EDC and HOBt in an aprotic solvent (like DMF or DCM) and stirring for a dedicated pre-activation period. Only then should you add the 3-amino-1-propanol.

  • Inadequate pH / Absence of Base: While not always required, some coupling reactions, especially if starting from an amine salt, benefit from a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any hydrochloride salts and facilitate the reaction.[6][7]

    • Solution: Add 1.1 to 1.5 equivalents of DIPEA to the reaction mixture along with the 3-amino-1-propanol. This ensures the amine is in its free-base, nucleophilic form.

ParameterRecommendationRationale
Reagents Boc-Gly-OH (1.0 eq)The limiting reagent.
3-Amino-1-propanol (1.1 eq)A slight excess ensures complete consumption of the more valuable acid.
EDC (1.2 eq)Excess drives the reaction and compensates for any minor degradation.
HOBt (1.2 eq)Suppresses N-acylurea formation and minimizes racemization.[1]
DIPEA (1.5 eq)Ensures the amine is deprotonated and fully nucleophilic.
Solvent Anhydrous DMF or DCMAprotic solvents that are excellent for dissolving reactants.
Temperature 0 °C to Room Temp.Start at 0 °C to control the initial exothermic activation, then allow to warm.
Procedure 1. Dissolve Boc-Gly-OH and HOBt in DMF. Cool to 0 °C. 2. Add EDC and stir for 30 minutes (pre-activation). 3. Add 3-amino-1-propanol and DIPEA. 4. Allow to warm to RT and stir for 12-24 hours.This sequence ensures the formation of the highly reactive HOBt-ester before the amine is introduced, maximizing efficiency.[7]
Problem Area 2: Low Yield or Product Loss During Deprotection & Isolation (Step 3)

Q: The coupling reaction (Step 2) appeared successful, but my final isolated yield of the hydrochloride salt is very low. Where did my product go?

This issue often points to problems during the acidic deprotection, work-up, or final product isolation.

G Start Low Final Yield Observed CheckCrude Analyze Crude Post-Deprotection (LC-MS, ¹H NMR) Start->CheckCrude WorkupLoss Issue: Product Lost in Aqueous Work-up CheckCrude->WorkupLoss Crude shows product, but none after purification IncompleteDeprotection Issue: Incomplete Deprotection CheckCrude->IncompleteDeprotection Crude shows starting material Degradation Issue: Product Degradation CheckCrude->Degradation Crude shows multiple unknown peaks Sol_Workup Solution: Avoid aqueous wash. Precipitate directly from non-polar solvent (e.g., Ether, MTBE). WorkupLoss->Sol_Workup Sol_Deprotection Solution: Increase reaction time/equivalents of acid. Use 4M HCl in Dioxane. IncompleteDeprotection->Sol_Deprotection Sol_Degradation Solution: Use milder conditions. Avoid high temperatures. Ensure complete removal of TFA if used. Degradation->Sol_Degradation

Caption: Troubleshooting workflow for low final yield.

  • Product Loss During Aqueous Work-up: The final product, this compound, is a highly polar, water-soluble salt. Attempting to perform a standard aqueous wash (e.g., with NaHCO₃ or brine) after deprotection will likely wash your product out of the organic layer and into the aqueous waste.

    • Solution: Avoid aqueous work-ups after deprotection. The best method is to use a reagent like 4M HCl in dioxane. After the reaction is complete, the solvent can be removed under reduced pressure, and the resulting crude solid/oil can be purified by precipitation or crystallization. Triturating the crude residue with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) often yields the hydrochloride salt as a clean, white precipitate.

  • Incomplete Deprotection: The Boc group is robust and requires strong acidic conditions for complete removal.[8] Insufficient acid or reaction time will leave unreacted starting material.

    • Solution: Use a sufficient excess of strong acid. A common and effective method is using a solution of 4M HCl in dioxane (4-5 equivalents) at room temperature for 2-4 hours.[9] Trifluoroacetic acid (TFA) can also be used (e.g., 20-50% in DCM), but it must be thoroughly removed as residual TFA can form the trifluoroacetate salt instead of the desired hydrochloride.[][10]

  • Side Reactions from Deprotection: The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[6][10] While less of a concern for this specific molecule (which lacks highly nucleophilic side chains like tryptophan or methionine), it's a point to consider. More relevant is potential hydrolysis of the amide bond under harsh acidic conditions (e.g., concentrated HCl at high temperatures for extended periods).[11]

    • Solution: Stick to standard, milder conditions (e.g., HCl in dioxane or TFA in DCM at 0 °C to room temperature). Avoid unnecessarily long reaction times or high temperatures.

ParameterRecommendationRationale
Reagent 4M HCl in 1,4-Dioxane (5.0 eq)Provides both the acid for deprotection and the chloride counter-ion for the final salt in a single, easily removable reagent.[9]
Solvent 1,4-Dioxane or DCMSolubilizes the Boc-protected intermediate.
Temperature Room TemperatureSufficient for complete deprotection without promoting side reactions.
Time 2-4 hoursMonitor by TLC/LC-MS until all starting material is consumed.
Work-up 1. Concentrate the reaction mixture in vacuo. 2. Add diethyl ether or MTBE to the residue. 3. Stir/sonicate to induce precipitation. 4. Filter the solid, wash with more ether, and dry under vacuum.This non-aqueous work-up prevents the loss of the highly water-soluble product.
References
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]

  • Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

  • US Patent for Process for producing amino acid amides.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • This compound (C5H12N2O2). PubChem. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • This compound. Alchem.Pharmtech. [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Preparation of amino acid amides.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Preparation of amino acid amides. European Patent Office. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Semantic Scholar. [Link]

Sources

Technical Support Center: Preventing Side Product Formation in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

Welcome to the technical support hub for amide bond synthesis. As a Senior Application Scientist, I understand that while amide coupling is a cornerstone of modern chemistry, unexpected side reactions can compromise yield, purity, and chiral integrity, leading to significant delays. This guide is designed to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can often illuminate the root cause of a problematic reaction. The following workflow is designed to guide your troubleshooting process from initial observation to a targeted solution.

G cluster_0 cluster_1 Byproduct Identity cluster_2 Probable Cause & Solution start Problem Observed (e.g., Low Yield, Extra Peaks) identify Characterize Byproduct(s) (LC-MS, NMR) start->identify First Step racemate Loss of Stereochemical Purity (Diastereomers/Epimers) identify->racemate n_acylurea Impurity with Mass: [R-COOH + Carbodiimide - H2O] identify->n_acylurea guanidinylation Impurity with Mass: [Amine + Coupling Reagent - Additive] identify->guanidinylation racemate_sol Cause: Oxazolone Formation Solution: See FAQ 1 racemate->racemate_sol n_acylurea_sol Cause: O- to N-Acyl Migration Solution: See FAQ 2 n_acylurea->n_acylurea_sol guanidinylation_sol Cause: Guanidinylation of Amine Solution: See FAQ 3 guanidinylation->guanidinylation_sol end_node Implement Solution & Re-analyze racemate_sol->end_node n_acylurea_sol->end_node guanidinylation_sol->end_node

A decision tree for troubleshooting common amide coupling side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: My chiral α-amino acid is epimerizing during coupling. Why is this happening and how can I stop it?

Answer:

This is one of the most critical issues in peptide and chiral molecule synthesis. The loss of stereochemical integrity almost always proceeds through a specific pathway: 5(4H)-oxazolone formation .[1][2][3]

The Mechanism of Epimerization: When the carboxylic acid of an N-protected amino acid is activated, the carbonyl oxygen can perform an intramolecular attack on the activated carboxyl group. This forms a cyclic oxazolone intermediate. The α-proton of this oxazolone is surprisingly acidic and can be easily removed by a base.[2] The resulting planar enolate intermediate can then be re-protonated from either face, leading to a mixture of D and L isomers (epimerization).[2]

G cluster_0 Mechanism: Oxazolone-Mediated Epimerization ActivatedAcid Activated N-Protected Amino Acid (L-config) Oxazolone 5(4H)-Oxazolone (Chiral Center Intact) ActivatedAcid->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral Intermediate) Oxazolone->Enolate Base abstracts α-proton Racemized Racemized Product (L and D mixture) Enolate->Racemized Re-protonation from either face

The pathway to epimerization via an oxazolone intermediate.

Causality-Driven Prevention Strategies:

Your goal is to make the intermolecular reaction (amine attack) kinetically favored over the intramolecular cyclization (oxazolone formation) and subsequent deprotonation.

FactorImpact on EpimerizationRecommended Action & Scientific Rationale
Coupling Reagent High Avoid using carbodiimides (DCC, EDC) alone.[1] Instead, use phosphonium (PyBOP) or aminium/uronium (HATU, HBTU, COMU) reagents. Rationale: These reagents, especially when paired with additives, generate active esters that are often more reactive towards the amine and less prone to cyclization.[4][5]
Additives CRITICAL Always use an additive. HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) are superior to the classic HOBt (1-Hydroxybenzotriazole).[2][6][7][8] Rationale: Additives intercept the initially formed highly reactive species to form an active ester. This ester is more stable, less prone to oxazolone formation, and still highly reactive towards the amine.[9][10] HOAt is particularly effective due to the electron-withdrawing nature of its aza-group.[1]
Base Significant Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Use the minimum stoichiometric amount required (typically 2.0 eq. for aminium salts, 1.0 eq. if starting with an amine salt). Rationale: A strong or excess base will accelerate the deprotonation of the oxazolone, which is the key racemization step.[2][4]
Temperature Moderate Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[4] Rationale: Lowering the temperature slows down all reaction rates, but often has a greater suppressive effect on the rate of the competing oxazolone formation side reaction.

Validated Protocol (Low-Epimerization):

  • Dissolve the N-protected chiral carboxylic acid (1.0 eq.) and the additive (e.g., OxymaPure®, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., COMU, 1.1 eq.) and the base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture for 5-10 minutes to allow for pre-activation.

  • Add the amine component (1.0-1.2 eq.) to the activated mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Proceed with a standard aqueous workup.

FAQ 2: I'm using EDC, and I see a major byproduct with a mass corresponding to my carboxylic acid + EDC. What is it and how do I stop it?

Answer:

You are observing the formation of an N-acylurea , a very common and troublesome byproduct in carbodiimide-mediated couplings.[11][12] This side product is stable, unreactive, and can often be difficult to separate from your desired amide product.[12]

The Mechanism of N-Acylurea Formation: The reaction between a carboxylic acid and a carbodiimide (like EDC or DCC) forms a highly reactive O-acylisourea intermediate.[9][11][13] This intermediate is the species that should react with your amine. However, it is unstable and can undergo a rapid, irreversible intramolecular rearrangement (an O-to-N acyl migration) to form the stable N-acylurea.[11][12][14]

G cluster_1 Carbodiimide Activation Pathways cluster_2 Reactants R-COOH + EDC (Carboxylic Acid + Carbodiimide) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Reactants->O_Acylisourea Desired Desired Amide Product + Urea byproduct O_Acylisourea->Desired + Amine (Fast, Desired) Side N-Acylurea Byproduct (Unreactive) O_Acylisourea->Side Intramolecular Rearrangement (Competing Side Reaction)

Competition between aminolysis and N-acylurea formation.

Prevention Strategy: Intercept the Intermediate

The key to preventing N-acylurea formation is to add a "trapping agent" that reacts with the O-acylisourea intermediate faster than it can rearrange.[11] This is the primary role of additives in carbodiimide chemistry.

Validated Protocol (N-Acylurea Suppression):

  • Dissolve the carboxylic acid (1.0 eq.), the amine (1.0-1.2 eq.), and an additive like OxymaPure® or HOBt (1.0-1.2 eq.) together in an anhydrous solvent (e.g., DCM or DMF).[15]

  • Cool the solution to 0 °C.

  • Add the carbodiimide (e.g., EDC, 1.1 eq.) to the mixture of all other components. Crucial Step: Do not pre-activate the acid with EDC alone. The additive and amine must be present to intercept the O-acylisourea as it forms.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and monitor for completion.

  • If using EDC, the resulting urea byproduct is water-soluble and can be removed with a simple aqueous wash.[12][15] If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[16]

Alternative Reagents: If N-acylurea formation remains a persistent issue, consider switching to a non-carbodiimide reagent class, such as phosphonium salts (e.g., PyBOP) or modern uronium salts that incorporate an additive moiety like COMU (which contains Oxyma).[2][17]

FAQ 3: My reaction with HBTU/HATU is giving me a byproduct with a mass that looks like my amine has been modified by the coupling reagent. What's happening?

Answer:

This is likely due to a side reaction known as guanidinylation . Aminium/uronium-based coupling reagents like HBTU and HATU have a reactive core that can be attacked by nucleophiles.[18] If the coupling reagent is present in excess or if the amine is particularly unhindered and nucleophilic, the amine can attack the coupling reagent itself instead of the activated carboxylic acid. This forms a stable guanidinium salt byproduct, consuming your amine starting material.

Prevention Strategy: Control Stoichiometry and Order of Addition

The most effective way to prevent guanidinylation is to ensure the amine's only electrophilic partner is the activated carboxylic acid.

  • Use a Slight Excess of the Carboxylic Acid: Instead of using an excess of the coupling reagent, use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., Acid:Reagent:Amine = 1.1 : 1.0 : 1.0). This ensures that all of the coupling reagent is consumed during the activation step.

  • Pre-activation is Key: Always pre-activate the carboxylic acid before introducing the amine.

    • Dissolve the carboxylic acid (1.1 eq.) and coupling reagent (e.g., HATU, 1.0 eq.) in an anhydrous solvent.

    • Add the base (e.g., DIPEA, 2.0 eq.) and stir for 5-15 minutes. This forms the HOAt-active ester.

    • Then, add the amine (1.0 eq.) to the pre-activated mixture. This ensures the amine is added only after the more reactive coupling reagent has been consumed.

  • Consider an Alternative Reagent Class: Phosphonium-based reagents (e.g., PyBOP) do not have this liability and cannot form guanidinium byproducts, making them a good alternative if this side reaction is particularly problematic.[5]

References
  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • Carbodiimides. Thieme Chemistry. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. [Link]

  • Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Procedure for the OxymaPure/DIC-Mediated Synthesis of a Model Dipeptide. Organic Syntheses. [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate[19]. ResearchGate. [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Iris Biotech. [Link]

  • DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

  • T3P® – Propanephosphonic Acid Anhydride. AMRI. [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. Request PDF. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • Epimerization by oxazolone formation. ResearchGate. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Semantic Scholar. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Side reactions with HBTU amide coupling?. Reddit. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. PubMed. [Link]

  • Epimerization by oxazolone formation. ResearchGate. [Link]

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"scale-up synthesis challenges of functionalized acetamides"

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of functionalized acetamides. As a Senior Application Scientist, my goal is to distill field-proven insights into a practical, problem-solving format. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during process development and manufacturing.

Section 1: Reaction Conditions & Reagent Selection on Scale

This section addresses the critical choices made before and during the reaction that have a magnified impact at a larger scale.

Q1: The amide coupling reagent that worked perfectly in my lab-scale synthesis (e.g., HATU, HBTU) is not feasible for our pilot-plant run. What are the most common and cost-effective alternatives for large-scale amide bond formation?

A1: This is a classic scale-up challenge. While reagents like HATU and HBTU are highly effective for small-scale synthesis due to their speed and low racemization rates, their high cost, poor atom economy, and the potential explosive properties of benzotriazole-based reagents make them unsuitable for industrial production.[1][2] For large-scale applications, the focus shifts to more economical, safe, and efficient options.[1]

The most common industrial approaches include:

  • Acid Chloride Formation: Activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust and cost-effective method. These reactions are typically fast and efficient.[1]

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often paired with an additive like HOBt to suppress side reactions, are frequently used for large-scale acid activation.[1]

  • n-Propanephosphonic Acid Anhydride (T3P®): T3P® has become a popular choice in process chemistry. It is effective, versatile, and its byproducts are water-soluble, which simplifies the work-up.[1]

The selection process involves a trade-off between cost, reactivity, safety, and the nature of the byproducts.

Table 1: Comparison of Common Large-Scale Amide Coupling Reagents

Reagent ClassExample(s)AdvantagesDisadvantages
Acid Chlorides Thionyl Chloride (SOCl₂), Oxalyl ChlorideHigh reactivity, low cost.[1]Generates corrosive HCl gas; can be harsh for sensitive substrates.
Carbodiimides EDC, DCCMilder conditions than acid chlorides.[1]DCC produces a urea byproduct that can be difficult to remove; potential for racemization without additives.
Phosphonic Anhydrides T3P®High yields, low epimerization, water-soluble byproducts for easy removal.[1]Higher cost compared to thionyl chloride.

Q2: We are observing a significant temperature spike during our pilot batch that we didn't see on the lab bench. What's happening and how can we control it?

A2: This is a critical safety and quality issue known as a thermal runaway, which is far more pronounced on a larger scale. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation much less efficient.[3] An exothermic reaction that is easily managed in a small flask can quickly spiral out of control in a large reactor, leading to side reactions, impurity formation, and potentially dangerous pressure build-up.[4][5]

Mitigation Strategies:

  • Monitor Internal Temperature: Always use a thermocouple probe to monitor the internal reaction temperature, which can be significantly different from the jacket temperature.[4]

  • Controlled Addition: Add the limiting or most reactive reagent slowly and sub-surface to control the reaction rate and allow the cooling system to keep up.

  • Solvent Choice: Select a solvent with a boiling point high enough to allow for a safe operating window, but not so high that it becomes difficult to remove later.[4]

  • Process Safety Studies: Conduct a proper thermal stability study of all reagents and products to understand decomposition risks.[5][6]

Section 2: Work-up and Purification Challenges

Post-reaction processing is often the bottleneck in large-scale synthesis. The methods that are convenient in the lab, such as chromatography, are often impractical at an industrial scale.

Q3: Our product is difficult to crystallize, and we want to avoid column chromatography for our 10 kg batch. What are the best strategies for non-chromatographic purification of functionalized acetamides?

A3: Avoiding chromatography on a large scale is a primary goal due to the large volumes of flammable solvents required and the associated cost and safety hazards.[4] Crystallization is the preferred method for purification at scale.

Troubleshooting Crystallization:

  • Solvent Selection is Key: The ideal solvent (or solvent system) is one in which your product is soluble at higher temperatures but sparingly soluble at room temperature or below.[7] Common solvents for acetamide recrystallization include ethyl acetate, acetone, benzene, toluene, and mixtures thereof.[8][][10]

  • Antisolvent Addition: If a single solvent is not effective, consider an antisolvent strategy. Dissolve your product in a good solvent, then slowly add a miscible "antisolvent" in which your product is insoluble to induce precipitation.

  • Control Cooling Rate: A slow, controlled cooling process encourages the growth of larger, purer crystals. Rapid cooling often leads to the crashing out of smaller, less pure particles.

  • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to a supersaturated solution can initiate and guide the crystallization process.

If crystallization fails, consider alternatives like extractive work-ups to remove impurities or trituration (suspending the crude material in a solvent where the product is insoluble but impurities are soluble).[4]

Table 2: Recommended Solvents for Acetamide Crystallization

Solvent(s)Application Notes
Ethyl Acetate / Heptane A common polar/non-polar system. Dissolve in hot ethyl acetate and add heptane as an antisolvent.
Acetone / Water Good for more polar acetamides. The amount of water can be tuned to control solubility.
Toluene Can be effective for less polar, aromatic-functionalized acetamides.[7]
Ethanol / Water Another versatile polar system suitable for a wide range of functional groups.

Section 3: Impurity Profiling and Control

Understanding and controlling impurities is non-negotiable in pharmaceutical development to ensure safety and efficacy.

Q4: We've detected several new, unknown impurities in our scaled-up batch. What is a systematic approach to identifying and controlling them?

A4: A robust impurity control strategy is essential. Impurities can arise from starting materials, be generated during the synthesis, or form during storage.[11] A logical workflow is crucial for identification and characterization.

Impurity Identification Workflow:

cluster_0 Impurity Detection & Profiling cluster_1 Source Identification & Control Crude Product Crude Product HPLC Screening HPLC Screening for Impurity Detection Crude Product->HPLC Screening LC-MS Analysis LC-MS for Identification (Molecular Weight) HPLC Screening->LC-MS Analysis NMR Spectroscopy NMR for Structure Elucidation LC-MS Analysis->NMR Spectroscopy Impurity Profile Established Impurity Profile NMR Spectroscopy->Impurity Profile Starting Materials Analyze Starting Materials Impurity Profile->Starting Materials Side Reactions Investigate Side Reactions Impurity Profile->Side Reactions Degradation Forced Degradation Studies Impurity Profile->Degradation Control Strategy Implement Control Strategy (e.g., modify process, purify inputs) Starting Materials->Control Strategy Side Reactions->Control Strategy Degradation->Control Strategy

Caption: Workflow for Impurity Identification and Control.

Common Impurity Sources in Acetamide Synthesis:

  • Starting Material-Related: Unreacted starting materials and impurities present within them.[11]

  • Synthesis-Related: Byproducts from the coupling reaction (e.g., di-acylated amines, products from side reactions).[11][12]

  • Solvent-Related: Acetonitrile, a common solvent, can hydrolyze under acidic or basic conditions to form acetamide, which can be a potential genotoxic impurity.[13][14] This is a critical consideration if your target molecule is not acetamide itself.

Q5: What are the best analytical techniques for profiling these impurities?

A5: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the cornerstone of impurity profiling.[11]

  • HPLC-UV: Used for the detection and quantification of known and unknown impurities.

  • LC-MS: Provides molecular weight information, which is critical for identifying unknown impurities.[11][12]

  • NMR: Used for definitive structure elucidation of isolated impurities.

Section 4: Thermal Safety and Process Hazards

Q6: Beyond the risk of a thermal runaway, what other safety hazards should we consider when scaling up acetamide synthesis?

A6: A comprehensive process safety assessment is vital.[6] Key hazards include:

  • Gas Evolution: Reactions involving reagents like thionyl chloride or oxalyl chloride produce gaseous byproducts (SO₂/HCl or CO/CO₂/HCl). The reactor and venting system must be designed to handle the volume and corrosive nature of these gases.

  • Reagent Handling: Many reagents used in synthesis are toxic, corrosive, or flammable. Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed transfer systems) are in place.[15]

  • Waste Streams: The work-up and purification steps can generate significant waste streams. These must be characterized for reactivity and toxicity before disposal. Incidents involving waste streams can cause significant damage.[5][6]

Section 5: Experimental Protocol

Generic Protocol for the Scale-Up Synthesis of a Functionalized Acetamide via Acid Chloride

This protocol is a general guideline and must be adapted and optimized for your specific substrate and equipment.

  • Reactor Setup:

    • Ensure a clean, dry, glass-lined or stainless steel reactor is equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a scrubber system (e.g., containing aqueous NaOH) to neutralize acidic gases.

  • Acid Chloride Formation:

    • Charge the reactor with the carboxylic acid (1.0 eq) and a suitable solvent (e.g., toluene, DCM).

    • Begin agitation and cool the mixture to 0-5 °C.

    • Slowly add thionyl chloride (1.1 - 1.5 eq) sub-surface, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an in-process control (e.g., HPLC).

  • Amide Formation:

    • In a separate vessel, prepare a solution of the amine (1.0-1.2 eq) and a base (e.g., triethylamine, 2.0-2.5 eq) in a suitable solvent.

    • Cool the acid chloride solution back to 0-5 °C.

    • Slowly add the amine solution to the reactor, again maintaining the internal temperature below 15 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water or a dilute aqueous acid (e.g., 1M HCl).

    • Separate the organic layer. Wash sequentially with dilute acid, dilute base (e.g., NaHCO₃ solution), and brine.

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent and proceed with crystallization to isolate the pure functionalized acetamide.

Section 6: Frequently Asked Questions (FAQs)

Q: Can I use a one-pot procedure for scale-up? A: While one-pot procedures are elegant, they can be challenging to control on a large scale. Telescoping reactions (where the crude product of one step is used directly in the next without full isolation) are common, but it's crucial to ensure that byproducts from the first step do not interfere with the second.

Q: My acetamide product is an oil. How can I purify it? A: If crystallization is not an option, consider liquid-liquid extraction to remove polar or non-polar impurities. In some cases, converting the oily product to a crystalline salt with an appropriate acid or base, purifying the salt by crystallization, and then neutralizing it to recover the pure product can be an effective strategy.

Q: How do I handle a reaction that requires very low temperatures (-78 °C) on a large scale? A: Large-scale cryogenic reactions are complex and require specialized reactors with powerful cooling systems. If possible, process chemists will try to find alternative reagents or conditions that allow the reaction to be run at more manageable temperatures (e.g., 0 °C to -20 °C).[16]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF.[Link]

  • Al-Hiari, Y. M., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 6(1). [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry.[Link]

  • ResearchGate. (2010). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Request PDF.[Link]

  • Organic Syntheses. (n.d.). Acetamide. Organic Syntheses Procedure.[Link]

  • Al-Absi, R. S., et al. (2024). Facile synthesis of amide-functionalized mesoporous silica for efficient removal of acetamiprid, imidacloprid and lambda-cyhalothrin from water. DOI.[Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois.[Link]

  • Sciencemadness Discussion Board. (2010). Acetamide synthesis. Sciencemadness.[Link]

  • ResearchGate. (n.d.). Schematic representation of acetamide formation. ResearchGate.[Link]

  • IUT. (n.d.). Guide for crystallization. IUT.[Link]

  • Quora. (2022). How to make acetamide in a school lab. Quora.[Link]

  • YouTube. (2023). Making Acetamide. YouTube.[Link]

  • Threlfall, T., et al. (2001). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 1(4), 303-311. [Link]

  • Google Patents. (2015). Preparation method of acetamide.
  • Brahma, B., et al. (2020). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. Renewable Energy, 145(C), 1932-1940. [Link]

  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction? Scientific Update.[Link]

  • ScienceDirect. (2020). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. ScienceDirect.[Link]

  • Isais, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 16-34. [Link]

  • ResearchGate. (2024). Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry. Request PDF.[Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.[Link]

  • Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.[Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.[Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Prime Scholars.[Link]

  • Scientific Update. (2023). How do you safely scale up a given chemical reaction? Scientific Update.[Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]

  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.[Link]

  • ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds. Request PDF.[Link]

  • MDPI. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.[Link]

  • PubMed. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. PubMed.[Link]

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Technical Support Center: Navigating the Stability of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. This resource is designed to provide you with in-depth, field-proven insights into the stability of this compound in solution, helping you to anticipate and troubleshoot potential challenges in your experiments. Our goal is to ensure the integrity and reproducibility of your results by fostering a comprehensive understanding of the molecule's behavior.

Understanding the Molecule: Core Stability Considerations

This compound is a molecule possessing both an amide and a primary alcohol functional group, with a hydrochloride salt to improve solubility and stability. The stability of this compound in aqueous solutions can be influenced by several factors, primarily pH, temperature, and light. The amide linkage is susceptible to hydrolysis, particularly at pH extremes, which is often the primary degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most probable degradation pathway is the hydrolysis of the amide bond. This reaction is typically catalyzed by either acid or base, yielding 2-aminoacetic acid (glycine) and 1-amino-3-propanol. Under strongly acidic or basic conditions, the rate of this hydrolysis can increase significantly.

Q2: What is the optimal pH range for storing solutions of this compound to ensure stability?

A2: For many amide-containing compounds, a pH range of 4-6 is often recommended to minimize both acid- and base-catalyzed hydrolysis. To determine the optimal pH for this specific molecule, a pH-rate profile study is advised. This involves preparing solutions at various pH values and monitoring the compound's concentration over time using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Q3: How does temperature affect the stability of this compound in solution?

A3: As with most chemical reactions, the rate of degradation of this compound will increase with temperature. It is crucial to store stock solutions and experimental samples at controlled, and preferably refrigerated (2-8 °C), temperatures to minimize degradation. For long-term storage, frozen conditions (-20 °C or lower) are likely to be more suitable, provided the compound is stable to freeze-thaw cycles.

Q4: Should I be concerned about the photosensitivity of this compound?

A4: While there is no specific data on the photosensitivity of this compound, it is a good laboratory practice to protect solutions from light, especially if they are to be stored for extended periods. This can be achieved by using amber vials or by wrapping containers in aluminum foil. A photostability study can be conducted by exposing the solution to a controlled light source and comparing its stability to a sample stored in the dark.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short period. Rapid degradation due to inappropriate pH or high temperature.Verify the pH of your solution and adjust to a more neutral range (e.g., pH 5-7). Ensure solutions are stored at 2-8 °C and protected from light. Prepare fresh solutions more frequently.
Appearance of unexpected peaks in HPLC analysis. Degradation of the parent compound into byproducts.Characterize the degradation products using techniques like LC-MS to confirm the degradation pathway. This will help in developing a stability-indicating analytical method.
Variability in experimental results between batches. Inconsistent storage and handling of the compound solutions.Implement and strictly follow a Standard Operating Procedure (SOP) for solution preparation, storage, and handling. This should include defined pH, temperature, and light protection measures.
Precipitation of the compound from the solution. Poor solubility at the prepared concentration and pH, or degradation to a less soluble product.Check the solubility of the compound at the intended pH and temperature. Consider using a co-solvent if aqueous solubility is limiting. If precipitation is due to degradation, address the root cause of instability.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This experiment is designed to determine the pH at which the compound is most stable.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10

  • HPLC system with a suitable column (e.g., C18) and a stability-indicating method

  • pH meter

  • Constant temperature incubator

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Prepare a series of buffered solutions at different pH values (e.g., 2, 4, 6, 7, 8, 10).

  • Spike a known concentration of the stock solution into each buffered solution.

  • Divide each pH solution into multiple aliquots and store them at a constant temperature (e.g., 40 °C to accelerate degradation).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH solution.

  • Immediately analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant (k).

  • Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp for photostability testing

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Photodegradation: Expose a solution of the compound to UV light.

  • Thermal Degradation: Heat a solid sample of the compound.

  • Analyze all stressed samples by HPLC-MS alongside an unstressed control sample.

  • Compare the chromatograms to identify degradation peaks and use the mass spectrometry data to propose structures for the degradation products.

  • Ensure the HPLC method can resolve the parent peak from all major degradation peaks.

Visualizing Stability Concepts

To better understand the factors influencing the stability of this compound, the following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.

cluster_degradation Figure 1: Proposed Degradation Pathway Parent 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride Deg1 Glycine Parent->Deg1 Amide Hydrolysis (Acid/Base Catalyzed) Deg2 1-Amino-3-propanol Parent->Deg2 Amide Hydrolysis (Acid/Base Catalyzed)

Caption: Figure 1: Proposed primary degradation pathway via amide hydrolysis.

cluster_troubleshooting Figure 2: Troubleshooting Workflow Start Instability Observed (e.g., Potency Loss, Extra Peaks) CheckpH Is pH within optimal range (e.g., 4-6)? Start->CheckpH CheckTemp Is solution stored at recommended temperature (2-8°C)? CheckpH->CheckTemp Yes AdjustpH Adjust pH and re-evaluate stability. CheckpH->AdjustpH No CheckLight Is solution protected from light? CheckTemp->CheckLight Yes AdjustTemp Store at appropriate temperature. CheckTemp->AdjustTemp No ProtectLight Use amber vials or foil. CheckLight->ProtectLight No Resolved Issue Resolved CheckLight->Resolved Yes AdjustpH->CheckTemp AdjustTemp->CheckLight ProtectLight->Resolved

Caption: Figure 2: A logical workflow for troubleshooting stability issues.

By understanding the inherent chemical properties of this compound and implementing systematic approaches to evaluate and control its stability, researchers can ensure the quality and reliability of their experimental data. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

Technical Support Center: Purification of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and scientific research. 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride is a polar, functionalized molecule whose purity can be compromised by starting materials, byproducts, or degradation products from its synthesis. This guide provides detailed, field-proven troubleshooting advice and frequently asked questions (FAQs) to assist researchers in achieving high purity for this compound.

Section 1: FAQ - Understanding Your Impurity Profile

This section addresses common questions regarding the nature of impurities and the analytical methods required for their identification.

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient synthesis involves the reaction of an activated glycine derivative (like chloroacetyl chloride) with 3-aminopropan-1-ol, followed by amination.

  • Unreacted Starting Materials:

    • 3-aminopropan-1-ol: A highly polar and water-soluble alcohol.

    • Chloroacetic acid or its esters: Formed from the hydrolysis or alcoholysis of chloroacetyl chloride.

  • Reaction Byproducts:

    • Dimeric/Oligomeric Species: Self-condensation or reaction of the primary amine product with unreacted chloroacetyl chloride can lead to higher molecular weight impurities.[1]

    • Over-alkylation Products: If the final amine is installed via alkylation, multiple additions can occur.

  • Degradation Products:

    • Amide Hydrolysis Products: Under harsh pH conditions, the amide bond can hydrolyze to form glycine and 3-aminopropan-1-ol.

    • Colored Impurities: Often arise from oxidative processes or complex side reactions, leading to a yellow or brown appearance.[2]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique.

    • Reverse-Phase (RP-HPLC): Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with TFA or formic acid as a modifier). This is excellent for separating compounds with moderate polarity differences.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is superior for separating highly polar compounds that show poor retention on traditional C18 columns.[3][4] HILIC uses a polar stationary phase and a high-organic/low-aqueous mobile phase.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main product and can identify and quantify impurities if their signals are resolved from the product peaks. It is also excellent for detecting residual solvents.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurity peaks.

  • Ion Chromatography: Can be used for the specific determination of heat-stable amine salts and other ionic impurities.[5]

Q3: How does the hydrochloride salt form affect the purification strategy?

A3: The hydrochloride salt form significantly increases the polarity and water solubility of the molecule.

  • Benefits: It makes the compound highly crystalline, which is advantageous for purification by recrystallization.[6] The salt form is generally more stable and easier to handle than the corresponding free base.

  • Challenges: The high polarity can make it difficult to handle using normal-phase silica gel chromatography, as it may adhere irreversibly to the stationary phase.[7][8] It also complicates liquid-liquid extraction into common non-polar organic solvents unless the pH is adjusted.

Section 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section provides solutions to specific problems encountered during the purification process.

Problem 1: "My crude product is a discolored oil or solid (yellow to brown). How can I remove the color impurities?"

This issue is typically caused by high molecular weight byproducts or oxidation products.

Solution: Activated Carbon Treatment during Recrystallization

Activated carbon is highly effective at adsorbing colored organic impurities due to its vast, porous surface area.[9][10][11]

Step-by-Step Protocol:

  • Solvent Selection: Identify a suitable recrystallization solvent or solvent system (see Problem 2 for a detailed guide). A common choice for polar hydrochlorides is an alcohol/water mixture (e.g., isopropanol/water or ethanol/water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.

  • Carbon Addition: Once fully dissolved, remove the flask from the heat source to prevent flash boiling. Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product). Caution: Add carbon cautiously to a hot solution to avoid bumping.

  • Heating and Filtration: Gently heat the mixture back to reflux for 10-20 minutes with stirring.[12] While still hot, perform a gravity filtration through a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Verification: The resulting crystals should be white or off-white. Compare the purity before and after treatment using HPLC.

Problem 2: "My sample contains unreacted 3-aminopropan-1-ol and other polar impurities. Recrystallization gives low yield."

This is a common issue when impurities have similar solubility profiles to the product.

Solution A: Optimized Recrystallization

Recrystallization is the most efficient method for removing impurities on a large scale if a suitable solvent system can be found. The goal is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[13]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates for polar salts include methanol, ethanol, isopropanol, and water.[14][15] Often, a binary solvent system is required.[16][17]

  • Procedure:

    • Dissolve the crude material in a minimal amount of the "good" solvent (e.g., hot water or methanol).

    • While hot, slowly add the "anti-solvent" (e.g., isopropanol, ethyl acetate, or ether) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly and undisturbed to form high-purity crystals.

  • Isolation: Collect crystals by vacuum filtration, wash with the cold anti-solvent, and dry.

Data Presentation: Recrystallization Solvent System Screening

Solvent System (Good : Anti-Solvent)ObservationSuitability
Methanol : Ethyl AcetateProduct crystallizes well upon cooling. Many polar impurities remain in the mother liquor.High
Isopropanol : WaterRequires careful control of water content. Good for removing less polar impurities.Medium
Ethanol : Diethyl EtherEther addition can cause rapid precipitation, potentially trapping impurities. Best for final polishing.Medium
Water OnlySolubility is often too high even when cold, leading to poor recovery.Low

Solution B: pH-Dependent Liquid-Liquid Extraction

This technique exploits the basicity of the primary amine to separate it from neutral or acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the solution in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) until the pH is >12. This deprotonates the ammonium salt to the free amine. The free amine will be less water-soluble.

  • Extraction: Extract the aqueous layer several times with an appropriate organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform/isopropanol). The free amine will move into the organic layer.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Re-formation of Salt: Filter the drying agent. To the dry organic solution, slowly add a solution of HCl in a solvent like isopropanol or ether. The this compound will precipitate out as a pure solid.

  • Isolation: Collect the solid by vacuum filtration, wash with the organic solvent (e.g., ether), and dry under vacuum.

Problem 3: "My impurities are structurally very similar to my product, and recrystallization is ineffective."

When separation by solubility fails, chromatography is the most powerful alternative.

Solution: Column Chromatography for Polar Compounds

Purifying a highly polar hydrochloride salt on standard silica gel is challenging.[8] Specialized techniques are required.

Step-by-Step Protocol (HILIC Approach):

  • Stationary Phase Selection: Use an amine-functionalized silica gel (NH2-silica) or bare silica gel.[3] Amine-silica can provide better peak shape for basic compounds.

  • Mobile Phase (Eluent) Selection: Due to the high polarity, a reverse-phase solvent system is used on a normal-phase medium.

    • A typical eluent system is a gradient of Dichloromethane (DCM) -> Methanol (MeOH) -> MeOH with 1-2% Ammonium Hydroxide (NH₄OH). The NH₄OH helps to displace the basic compound from the acidic silica stationary phase and improve peak shape.

    • For HILIC, a gradient of high organic (e.g., 95:5 Acetonitrile:Water) to higher aqueous content is used.[4]

  • Column Packing and Loading:

    • Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

    • Dissolve the crude product in a minimal amount of the strongest eluent (e.g., methanol with NH₄OH), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

    • Collect fractions and analyze them using Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.[18]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product. If NH₄OH was used, co-evaporation with a solvent like isopropanol may be needed to remove residual ammonia before re-forming the hydrochloride salt if necessary.

Section 3: Visualization of Purification Workflow

This diagram illustrates the decision-making process for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_decision Impurity Characterization cluster_methods Purification Methods cluster_end Final Product Start Crude 2-Amino-N-(3-hydroxypropyl) acetamide hydrochloride Analysis Analyze by HPLC & NMR Assess Color and Physical State Start->Analysis Decision1 Are there significant color impurities? Analysis->Decision1 Decision2 Are impurities mainly unreacted starting materials or byproducts? Decision1->Decision2 No Charcoal Protocol: Activated Carbon Treatment during Recrystallization Decision1->Charcoal Yes Decision3 Are impurities structurally similar / co-crystallize? Decision2->Decision3 Yes Recrystallize Protocol: Optimized Recrystallization Decision2->Recrystallize No (Good Separation by Solubility) Extraction Protocol: pH-Dependent Liquid-Liquid Extraction Decision2->Extraction No (Different Acidity/ Basicity) Column Protocol: Column Chromatography (HILIC/Amine) Decision3->Column Yes End Pure Product (Verify by HPLC/NMR) Decision3->End No Charcoal->Decision2 Recrystallize->Decision3 Extraction->End Column->End

Sources

Technical Support Center: Optimizing Solvent Systems for Chromatography of Polar Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the chromatography of polar amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience. Our goal is to empower you with the knowledge to not only solve common chromatographic issues but also to understand the underlying mechanisms driving your separations.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Polar Amide Separations

This section addresses fundamental questions and common challenges encountered when developing methods for polar amides.

Q1: My polar amide is poorly retained or elutes in the void volume on a standard C18 column. What is happening and what are my primary options?

A1: This is a classic challenge with polar analytes on traditional reversed-phase (RP) columns. The issue stems from a lack of retention. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[1] Polar amides, being highly water-soluble, have a strong affinity for the polar mobile phase and minimal interaction with the stationary phase, leading to their rapid elution.[2][3]

Your primary options involve switching to a chromatographic mode or stationary phase better suited for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a powerful alternative for retaining very polar compounds.[4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2][4][6] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6]

  • Polar-Embedded Reversed-Phase Columns: These columns have a polar group (like an amide or carbamate) embedded within the C18 alkyl chain.[7][8] This embedded polar group alters the selectivity and allows for the use of highly aqueous mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves in a highly aqueous environment, leading to a dramatic loss of retention.[7][8] These columns provide enhanced retention for polar compounds through mechanisms like hydrogen bonding.[9]

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses a silica hydride-based stationary phase and can operate with both reversed-phase and normal-phase retention mechanisms, making it versatile for separating compounds with a wide range of polarities.[1][10]

Q2: I'm observing significant peak tailing with my polar amide, especially if it has basic properties. What causes this and how can I improve the peak shape?

A2: Peak tailing for polar amides, particularly basic ones, is often caused by secondary interactions with the stationary phase. On silica-based columns, residual silanol groups (Si-OH) on the surface can be deprotonated and become negatively charged. Basic amides can be protonated and carry a positive charge, leading to strong, undesirable ionic interactions with the negatively charged silanols.[11][12] This results in a portion of the analyte being more strongly retained, causing the peak to tail.

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: For basic amides, increasing the pH of the mobile phase to a level at or above the analyte's pKa will suppress its ionization, neutralizing the molecule.[13] A neutral analyte will have reduced interaction with the silanol groups. Conversely, for acidic amides, lowering the mobile phase pH well below the pKa will achieve the same effect.[7]

  • Use of Mobile Phase Additives:

    • For Basic Amides: Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide to the mobile phase can help.[11][14] These additives act as silanol-masking agents, competing with the analyte for interaction with the active sites on the stationary phase.

    • For Acidic Amides: An acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA) at a concentration of around 0.1% will suppress the ionization of the analyte and also the silanol groups, improving peak shape.[11]

  • Increase Buffer Concentration: A higher buffer concentration (in the range of 10 to 50 mM) can sometimes improve peak shape by more effectively controlling the mobile phase pH at the surface of the stationary phase and by masking residual silanol interactions.[13]

  • Column Choice: Modern, high-purity silica columns with extensive end-capping are designed to have minimal residual silanol activity and will generally produce better peak shapes for basic compounds.[15] Polar-embedded columns can also shield the analyte from residual silanols.[8]

Q3: When should I choose HILIC over a polar-embedded reversed-phase approach for my polar amide analysis?

A3: The choice between HILIC and a polar-embedded reversed-phase column depends on the specific properties of your amide and the other components in your sample matrix.

FeatureHILICPolar-Embedded RP
Retention Mechanism Primarily partitioning into a water layer on a polar stationary phase.[6]Primarily hydrophobic interactions with modified selectivity from the embedded polar group.[7][8]
Best Suited For Very polar, hydrophilic compounds that are unretained in reversed-phase.[4][5]Moderately polar to polar compounds that require more retention than a standard C18.
Mobile Phase High organic (typically >70% acetonitrile) with a small aqueous component.[2][4]Wide range of aqueous/organic mobile phases, including 100% aqueous.[7][8]
Elution Order Generally, the opposite of reversed-phase; more polar compounds are retained longer.[4]Similar to reversed-phase; more polar compounds elute earlier.[1]
MS Sensitivity Often provides enhanced MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[6]Can also provide good MS sensitivity, especially with volatile mobile phases.
Equilibration Time Can have longer equilibration times compared to reversed-phase columns.Generally has faster equilibration times.

Causality: The fundamental difference lies in the primary mode of interaction. HILIC is akin to normal-phase chromatography but with aqueous/organic mobile phases.[2] It excels when your amide is extremely polar. Polar-embedded RP is a modification of reversed-phase, offering a "middle ground" for compounds that are too polar for C18 but not polar enough to necessitate a complete switch to HILIC.

Section 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific experimental issues.

Issue 1: Poor Retention and Resolution of a Polar Amide Mixture in Reversed-Phase

Symptoms:

  • All amide peaks elute near the void volume.

  • Peaks are co-eluting or have very low resolution.

  • Changing the organic solvent percentage has minimal effect on retention.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor retention of polar amides.

Expert Insights:

  • Phase Collapse: Standard C18 columns can lose their stationary phase functionality in highly aqueous mobile phases, leading to a sudden and irreversible loss of retention.[7] Polar-embedded or polar-endcapped columns are designed to prevent this.[7][8]

  • HILIC as the Go-To: For extremely polar amides, HILIC is often the most effective solution.[4] The retention mechanism is fundamentally different and designed for such molecules.[6]

  • Additives: The addition of salts like sodium perchlorate can sometimes enhance retention in reversed-phase by increasing the polarity of the mobile phase, which encourages the polar analyte to interact more with the stationary phase.[9]

Issue 2: Inconsistent Retention Times and Drifting Baseline in HILIC

Symptoms:

  • Retention times shift between injections or over a sequence.

  • The baseline is not stable, showing gradual drifts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HILIC instability.

Expert Insights:

  • Equilibration is Key: The water layer on the HILIC stationary phase takes time to form and stabilize.[6] Inadequate equilibration is a primary cause of retention time drift.[16]

  • Sample Solvent Effect: Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase can disrupt the water layer at the head of the column, leading to peak distortion and shifting retention times.[17] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[17]

  • Mobile Phase Volatility: The high percentage of acetonitrile in HILIC mobile phases makes them prone to evaporation, which can alter the solvent ratio and affect retention. Always use fresh mobile phase and keep solvent reservoirs covered.[18]

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key workflows in polar amide analysis.

Protocol 1: Systematic Screening of Solvent Systems for a Novel Polar Amide

Objective: To efficiently identify a suitable starting point for method development for a new polar amide of unknown chromatographic behavior.

Methodology:

  • Analyte Characterization:

    • Determine the pKa of the amide if it has ionizable groups. This will guide pH selection.

    • Assess its solubility in common HPLC solvents (water, acetonitrile, methanol).

  • Column and Mobile Phase Screening:

    • Select a set of orthogonal columns. A good starting set includes:

      • A standard C18 column.

      • A polar-embedded C18 column (e.g., RP-Amide).[19]

      • A HILIC column (e.g., Amide or bare silica).

    • Prepare a set of mobile phases:

      • Reversed-Phase:

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • HILIC:

        • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

        • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate[20]

    • Run a generic gradient on each column/mobile phase combination. For example:

      • Reversed-Phase Gradient: 5% to 95% B over 10 minutes.

      • HILIC Gradient: 95% to 50% A over 10 minutes.

  • Data Evaluation:

    • Assess retention, peak shape, and resolution for the target amide on each system.

    • Identify the most promising condition(s) for further optimization.

Column TypeMobile Phase SystemExpected Outcome for Polar Amides
Standard C18 Acidified Water/ACNLikely poor retention, but serves as a baseline.
Polar-Embedded RP Acidified Water/ACNImproved retention and selectivity compared to C18.
HILIC (Amide) Buffered ACN/WaterStrong retention, with elution order based on polarity.[4][6]

Self-Validation: This screening approach is self-validating because by comparing the results across fundamentally different separation modes, you can confidently identify the most appropriate strategy for your analyte, rather than attempting to force a separation on an unsuitable system.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters. Retrieved from [Link]

  • HILIC-Amide Column HPLC Chromatography. (n.d.). BioVanix Technology. Retrieved from [Link]

  • Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study. (2018). ResearchGate. Retrieved from [Link]

  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved from [Link]

  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. (2013). PubMed. Retrieved from [Link]

  • Aqueous normal-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide Column. (n.d.). GL Sciences. Retrieved from [Link]

  • Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. (n.d.). ACS Publications. Retrieved from [Link]

  • Theory of Column Selection in HPLC Method Development. (2022). YouTube. Retrieved from [Link]

  • Polar compounds separation by HPLC - any thoughts?. (2014). ResearchGate. Retrieved from [Link]

  • Effect of sample solvents on the peak shape of small polar compounds in hydrophilic interaction chromatography. (2017). LMA leidykla. Retrieved from [Link]

  • Amide vs Amine. (2014). Chromatography Forum. Retrieved from [Link]

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024). PMC - NIH. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]

  • HPLC problems with very polar molecules. (2024). YouTube. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved from [Link]

  • Method Development 101: From Beginner to Expert Part 1. (2024). Agilent. Retrieved from [Link]

  • A process of method development: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Validation of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and efficient synthesis of key chemical intermediates are paramount. 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride is a versatile building block in medicinal chemistry, and its synthesis requires robust and well-validated methods. This guide provides an in-depth comparison of two prevalent synthetic routes to this compound, offering detailed experimental protocols and supporting data to guide your selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a primary amine-containing amide with a terminal hydroxyl group. This trifunctional molecule serves as a valuable synthon for the introduction of a hydrophilic sidechain in the design of various pharmaceutical agents. The presence of the primary amine allows for further functionalization, while the amide and hydroxyl groups contribute to the molecule's polarity and potential for hydrogen bonding, influencing the pharmacokinetic properties of resulting drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

This guide will explore two distinct and viable synthetic strategies for obtaining high-purity this compound:

  • Method A: The Protected Amino Acid Coupling Approach. This classic peptide chemistry approach involves the coupling of an N-protected glycine derivative with 3-amino-1-propanol, followed by deprotection to yield the desired product.

  • Method B: The Chloroacetamide Amination Route. This method utilizes a two-step process starting with the acylation of 3-amino-1-propanol with chloroacetyl chloride, followed by nucleophilic substitution of the chloride with ammonia.

Each method will be evaluated based on reaction efficiency, purity of the final product, and the practical considerations of the experimental procedures.

Method A: Protected Amino Acid Coupling

This synthetic strategy leverages the well-established techniques of peptide synthesis, offering a controlled and high-yielding pathway. The core principle is the formation of an amide bond between the carboxylic acid of a protected glycine and the amine of 3-amino-1-propanol, facilitated by a coupling agent. The use of a protecting group on the glycine's amino function is crucial to prevent self-polymerization and other side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under coupling conditions and its facile removal under acidic conditions.

Experimental Protocol: Method A

Step 1: N-Boc-Glycine Synthesis

  • Dissolution: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 equivalents) to raise the pH to approximately 10-11.

  • Boc Protection: While stirring vigorously, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-glycine as a white solid.

Step 2: Coupling of N-Boc-Glycine with 3-Amino-1-propanol

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-glycine (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add 3-amino-1-propanol (1.1 equivalents) to the solution.

  • Coupling: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-(tert-butoxycarbonyl)glycyl-3-amino-1-propanol.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified Boc-protected intermediate from Step 2 in a minimal amount of methanol.

  • Acidification: Add a 4 M solution of HCl in 1,4-dioxane (excess) and stir at room temperature for 2-4 hours.

  • Precipitation: The product will precipitate out of the solution. If necessary, add diethyl ether to facilitate precipitation.

  • Isolation: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizing the Workflow: Method A

MethodA cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation Glycine Glycine Boc_Glycine N-Boc-Glycine Glycine->Boc_Glycine (Boc)2O, NaOH Boc_Intermediate Boc-protected Intermediate Boc_Glycine->Boc_Intermediate 3-Amino-1-propanol, EDC, HOBt, DMAP Final_Product 2-Amino-N-(3-hydroxypropyl)acetamide HCl Boc_Intermediate->Final_Product 4M HCl in Dioxane

Caption: Synthetic pathway for Method A.

Method B: Chloroacetamide Amination

This alternative approach is a more direct, two-step process. It begins with the formation of a chloroacetamide intermediate, followed by a nucleophilic substitution with ammonia. This method avoids the use of protecting groups and coupling agents, potentially making it more atom-economical and cost-effective for larger-scale synthesis. However, careful control of reaction conditions is necessary to avoid side reactions, such as the formation of secondary and tertiary amines during the amination step.

Experimental Protocol: Method B

Step 1: Synthesis of 2-Chloro-N-(3-hydroxypropyl)acetamide

  • Dissolution: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 3-amino-1-propanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[1]

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 equivalents) in THF dropwise, maintaining the internal temperature below 5 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.[1]

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield 2-Chloro-N-(3-hydroxypropyl)acetamide.

Step 2: Amination and Hydrochloride Salt Formation

  • Amination: Dissolve the chloroacetamide intermediate from Step 1 in a concentrated solution of ammonia in methanol (large excess).[2]

  • Reaction: Transfer the solution to a sealed pressure vessel and heat to 60-70 °C for 24-48 hours.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

  • Salt Formation: Dissolve the crude residue in a minimal amount of isopropanol and add a solution of HCl in isopropanol until the pH is acidic.

  • Isolation: Cool the solution to induce crystallization. Collect the resulting solid by filtration, wash with cold isopropanol, and dry under vacuum to afford this compound.

Visualizing the Workflow: Method B

MethodB cluster_3 Step 1: Chloroacetylation cluster_4 Step 2: Amination & Salt Formation Aminopropanol 3-Amino-1-propanol Chloroacetamide 2-Chloro-N-(3-hydroxypropyl)acetamide Aminopropanol->Chloroacetamide Chloroacetyl Chloride, Et3N Final_Product_B 2-Amino-N-(3-hydroxypropyl)acetamide HCl Chloroacetamide->Final_Product_B 1. NH3 (aq) 2. HCl

Sources

A Comparative Analysis of 2-Amino-N-(3-hydroxypropyl)acetamide as a Hydrophilic Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, a chemical bridge between these two components, is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the ADC. An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate the efficient release of the active payload upon internalization into the target cancer cell.

The physicochemical properties of the linker, particularly its hydrophilicity, play a pivotal role in the performance of an ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, reduced solubility, and rapid clearance from the body. The incorporation of hydrophilic linkers is a key strategy to mitigate these challenges, thereby improving the therapeutic window of the ADC.

Profiling 2-Amino-N-(3-hydroxypropyl)acetamide as a Novel Linker

2-Amino-N-(3-hydroxypropyl)acetamide is a small, polar molecule characterized by an amide bond, a hydroxyl group, and a primary amine. These functional groups provide handles for conjugation and impart a high degree of hydrophilicity.

Structure and Physicochemical Properties

  • Structure:

    Caption: Chemical structure of 2-Amino-N-(3-hydroxypropyl)acetamide.

  • Key Features:

    • Primary Amine: Provides a reactive site for conjugation to a payload or antibody, typically after activation of a corresponding carboxylic acid.

    • Amide Bond and Hydroxyl Group: Contribute to the molecule's high polarity and potential for hydrogen bonding, enhancing its hydrophilicity.

    • Short, Flexible Chain: The propyl chain offers a degree of spatial separation between the conjugated molecules without introducing significant hydrophobicity.

Comparative Analysis with Other Linker Classes

The selection of a linker is a critical decision in ADC design. Here, we compare the theoretical advantages and disadvantages of a short, hydrophilic, non-cleavable linker like 2-Amino-N-(3-hydroxypropyl)acetamide with other established linker classes.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Short, Hydrophilic, Non-Cleavable (e.g., 2-Amino-N-(3-hydroxypropyl)acetamide) Small, polar, relies on lysosomal degradation of the antibody for payload release.- High Plasma Stability: Reduced risk of premature payload release and off-target toxicity.[3]- Improved Hydrophilicity: Can help mitigate aggregation caused by hydrophobic payloads.[4]- Potentially Wider Therapeutic Window: Due to enhanced stability and reduced off-target effects.[3][4]- No Bystander Effect: The payload is released inside the target cell and, being charged, cannot diffuse to kill neighboring antigen-negative cells.[5]- Dependence on Lysosomal Degradation: Efficacy relies on efficient internalization and lysosomal trafficking of the ADC.[3]
Polyethylene Glycol (PEG) Linkers Long, flexible, hydrophilic polymers of varying lengths.- Excellent Solubilizing Properties: Highly effective at mitigating payload-induced hydrophobicity and aggregation.[6]- Improved Pharmacokinetics: Can increase the hydrodynamic radius of the ADC, prolonging circulation half-life.[6]- Potential for Immunogenicity: Pre-existing anti-PEG antibodies in some patients can lead to accelerated clearance.[7]- Heterogeneity: Traditional PEGylation can result in a mixture of species with varying PEG chain lengths.
Cleavable Linkers (e.g., Dipeptide, Hydrazone, Disulfide) Designed to be cleaved by specific stimuli within the tumor microenvironment or inside the cell.- Facilitates Bystander Effect: If the released payload is membrane-permeable, it can kill adjacent cancer cells.[5]- Controlled Payload Release: Can be engineered for release in response to low pH or specific enzymes.- Potential for Premature Cleavage: Can lead to off-target toxicity if the linker is not sufficiently stable in circulation.[8]- Generally More Hydrophobic: Compared to dedicated hydrophilic linkers.

Experimental Protocols for Linker Evaluation

To empirically assess the performance of a novel linker such as 2-Amino-N-(3-hydroxypropyl)acetamide, a series of standardized in vitro experiments are essential. The following protocols provide a framework for such an evaluation.

Synthesis of a 2-Amino-N-(3-hydroxypropyl)acetamide-based Linker

While a specific protocol for this exact molecule is not widely published, a general approach for the synthesis of N-hydroxyalkyl acetamides can be adapted. This typically involves the reaction of an amine with an activated carboxylic acid or acyl chloride.

General Synthetic Scheme:

cluster_0 Step 1: Amine Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection 3-aminopropan-1-ol 3-aminopropan-1-ol Protected Amine Protected Amine 3-aminopropan-1-ol->Protected Amine Protecting Group (e.g., Boc) Protected Acetamide Protected Acetamide Protected Amine->Protected Acetamide Aminoacetylating Agent Final Product 2-Amino-N-(3-hydroxypropyl)acetamide Protected Acetamide->Final Product Deprotection (e.g., TFA)

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Validation for 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation and purity assessment of a compound are paramount. The integrity of all subsequent biological, toxicological, and clinical data hinges on the foundational accuracy of the molecule's characterization. This guide provides an in-depth, technically-grounded framework for the validation of spectroscopic data for 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride, a molecule featuring a primary amine, a secondary amide, and a primary alcohol.

The principles outlined here are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), which provides a comprehensive framework for validating analytical procedures.[1][2][3][4] This guide moves beyond a simple checklist, delving into the causality behind experimental choices and establishing a self-validating system of cross-verification between different spectroscopic techniques. Our objective is to demonstrate that the analytical procedure is unequivocally "suitable for its intended purpose."[4]

Foundational Analysis: Molecular Structure and Predicted Spectroscopic Features

Before any instrument is calibrated, a thorough theoretical analysis of the target molecule is essential. This predictive step is crucial for establishing expected outcomes and identifying potential areas of spectral complexity.

Molecular Structure: this compound

  • Formula: C₅H₁₃ClN₂O₂

  • Key Functional Groups:

    • Primary amine (as an ammonium hydrochloride salt)

    • Secondary amide

    • Primary alcohol

    • Aliphatic methylene chains

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N1 [label="H₃N⁺", pos="0,0!"]; C1 [label="CH₂", pos="1.5,0!"]; C2 [label="C", pos="2.7,0.75!"]; O1 [label="O", pos="2.7,1.75!"]; N2 [label="NH", pos="3.9,0!"]; C3 [label="CH₂", pos="5.4,0!"]; C4 [label="CH₂", pos="6.9,0!"]; C5 [label="CH₂", pos="8.4,0!"]; O2 [label="OH", pos="9.9,0!"]; Cl [label="Cl⁻", pos="0,-1!"];

// Bond edges N1 -- C1; C1 -- C2; C2 -- O1 [style=double]; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- O2; }

Caption: Structure of this compound.

This structure informs our expectations for each spectroscopic method. The presence of multiple exchangeable protons (on N⁺H₃, NH, and OH) and heteroatoms dictates the choice of solvents and techniques.

The Spectroscopic Quadfecta: A Multi-Pronged Validation Approach

No single technique is sufficient for complete validation. We employ a suite of four core spectroscopic methods—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to build a cohesive and self-verifying dataset.

dot digraph "validation_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="transparent"]; node [style=filled, shape=box, fontname="Arial", margin="0.2,0.1", width=2, height=0.8]; edge [color="#5F6368", arrowhead=normal];

subgraph "cluster_acquisition" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Test Sample"]; NMR [label="¹H & ¹³C NMR"]; FTIR [label="FT-IR"]; MS [label="HRMS"]; }

subgraph "cluster_analysis" { label="Data Analysis & Integration"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Integration [label="Cross-Verification of\nFunctional Groups,\nConnectivity, and Mass"]; }

subgraph "cluster_confirmation" { label="Final Validation"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Structure & Purity\nConfirmed"]; }

Sample -> {NMR, FTIR, MS} [style=invis]; {NMR, FTIR, MS} -> Integration [arrowhead=normal]; Integration -> Confirmation; }

Caption: Integrated workflow for spectroscopic data validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. It provides information on the chemical environment, number, and neighboring relationships of all proton atoms. For our target molecule, the key challenge is the presence of multiple exchangeable protons. The choice of solvent is therefore a critical experimental decision. Using an aprotic solvent like DMSO-d₆ allows for the observation of NH and OH protons, while a D₂O exchange experiment confirms their identity by their disappearance from the spectrum.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a small amount of a reference standard (e.g., TMS or TSP for D₂O) for accurate chemical shift calibration (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify exchangeable protons.

Data Comparison: Predicted vs. Reference Compound (Acetamide)

To contextualize the expected spectrum, we first consider the simple ¹H NMR spectrum of acetamide (CH₃CONH₂). In D₂O, acetamide shows a single peak for the methyl protons around δ 2.0 ppm.[5][6] The amide protons are exchanged and thus not observed. Our target molecule is significantly more complex.

Assignment (Structure Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Comparative Insight
-CH₂- (C1)~3.8 - 4.0Singlet (s)2HAdjacent to the electron-withdrawing C=O group and the N⁺H₃ group, causing a significant downfield shift.
N⁺H₃ (N1)~8.0 - 8.5Broad Singlet (br s)3HAcidic protons on the ammonium salt. Will exchange with D₂O.
-NH- (N2)~7.5 - 8.0Triplet (t)1HAmide proton coupled to the adjacent CH₂ (C3). Will exchange with D₂O.
-CH₂- (C3)~3.2 - 3.4Quartet (q) or Triplet of Triplets (tt)2HCoupled to both the amide NH (N2) and the adjacent CH₂ (C4).
-CH₂- (C4)~1.6 - 1.8Quintet (quin)2HMethylene group in the middle of the propyl chain, coupled to CH₂ groups on both sides (C3 and C5).
-CH₂- (C5)~3.4 - 3.6Triplet (t)2HAdjacent to the electronegative OH group, causing a downfield shift.
-OH (O2)~4.5 - 5.0Triplet (t)1HAlcohol proton coupled to the adjacent CH₂ (C5). Will exchange with D₂O.

Note: Chemical shift prediction involves using established empirical data and computational models. Actual values can vary based on solvent and concentration.[7][8][9][10]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the unique carbon atoms in the molecule and identifies their functional type (e.g., carbonyl, aliphatic). This technique is crucial for confirming the carbon backbone of the molecule. A standard proton-decoupled experiment is used, where all signals appear as singlets, simplifying the spectrum for unambiguous carbon counting.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires a higher concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Acquisition: Acquire a proton-decoupled spectrum. This ensures that each unique carbon appears as a single line, simplifying interpretation.

  • Referencing: The solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm) is typically used for referencing.

Data Comparison: Predicted vs. Reference Compound (Acetamide)

Acetamide's ¹³C NMR spectrum is simple, showing a carbonyl carbon (~177 ppm) and a methyl carbon (~22 ppm).[11][12] This provides a baseline for the expected chemical shifts of the carbonyl and aliphatic carbons in our target molecule.

Assignment (Structure Label) Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insight
C=O (C2)~170 - 175The amide carbonyl carbon is highly deshielded, appearing far downfield, consistent with the acetamide reference.
-CH₂- (C1)~40 - 45Aliphatic carbon alpha to both a carbonyl and an ammonium group.
-CH₂- (C3)~38 - 42Aliphatic carbon adjacent to the amide nitrogen.
-CH₂- (C4)~28 - 32Central aliphatic carbon, expected to be the most upfield of the propyl chain carbons.
-CH₂- (C5)~58 - 62Aliphatic carbon bonded to the hydroxyl group, causing a significant downfield shift relative to other CH₂ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[13] Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a molecular "fingerprint" and corroborates the functional groups identified by NMR.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

  • Background Scan: Perform a background scan of the empty instrument to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Place the sample on the ATR crystal or in the KBr press and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Comparison: Predicted vs. Reference Compound (Acetamide)

The FT-IR spectrum of acetamide is dominated by strong absorptions for the N-H stretch (~3350 and 3160 cm⁻¹) and the C=O (Amide I) stretch (~1650-1670 cm⁻¹).[14][15][16] These serve as excellent reference points for our target molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode & Rationale
O-H (Alcohol) 3200 - 3500Strong, BroadStretching vibration of the hydroxyl group, typically broadened due to hydrogen bonding.
N⁺-H (Ammonium) 2800 - 3100Medium, BroadStretching vibrations of the ammonium salt.
N-H (Amide) 3100 - 3300MediumStretching vibration of the secondary amide N-H.
C-H (Aliphatic) 2850 - 2960Medium-StrongStretching vibrations of the CH₂ groups.
C=O (Amide I) 1640 - 1670StrongCarbonyl stretching, the most intense peak for an amide. Its position confirms the amide functionality over an ester or acid.
N-H (Amide II) 1550 - 1640Medium-StrongBending vibration of the N-H bond.
C-O (Alcohol) 1000 - 1300StrongStretching vibration of the C-O single bond in the primary alcohol.[17][18][19]
High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a molecule's elemental composition. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ideal "soft ionization" technique, as it transfers ions from solution to the gas phase with minimal fragmentation.[20][21][22][23] High-resolution analysis (e.g., with a TOF or Orbitrap analyzer) is critical because it measures the mass-to-charge ratio (m/z) with enough precision (typically <5 ppm error) to confirm a unique molecular formula.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass spectrometer calibrated with a known standard.

Data Comparison: Theoretical vs. Experimental Mass

The primary goal is to match the experimentally observed m/z of the molecular ion with the theoretically calculated exact mass. The molecule's free base form is C₅H₁₂N₂O₂, with a monoisotopic mass of 132.0899 Da.[24]

Ion Species Theoretical Exact Mass (m/z) Expected Experimental Observation Validation Criteria
[M+H]⁺ 133.0972A prominent peak at or very near this m/z value.The measured mass should be within 5 ppm of the theoretical mass. This confirms the elemental formula C₅H₁₃N₂O₂⁺.
[M+Na]⁺ 155.0791A secondary peak, often observed as a sodium adduct.Provides secondary confirmation of the molecular weight.

The presence of the hydrochloride salt is confirmed by the other techniques (e.g., acidic protons in NMR) and by the fact that the compound is a water-soluble solid. The mass spectrometer typically observes the free base after ionization.

Conclusion: A Self-Validating Analytical System

The validation of spectroscopic data for a new chemical entity is not a linear process but a self-validating, iterative system. The ¹H NMR establishes the proton framework and connectivity, which must be consistent with the carbon count from ¹³C NMR. The functional groups identified by NMR (amide, alcohol, amine) must be corroborated by the distinct vibrational bands in the FT-IR spectrum. Finally, the entire proposed structure must be consistent with the precise molecular formula determined by HRMS. When the data from all four techniques converge to tell the same, unambiguous story, the structure of this compound can be considered validated with a high degree of scientific certainty.

References

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of acetamide adsorbed on support materials. Retrieved from [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Retrieved from [Link]

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  • ResearchGate. (n.d.). a) ¹H NMR spectra for the standard acetamide solution. Retrieved from [Link]

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  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

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A Comparative Analysis of the Biological Activities of Acetamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The acetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its inherent structural simplicity and amenability to chemical modification have allowed for the synthesis of numerous derivatives with diverse and potent biological activities. This guide provides an in-depth comparison of the biological activities of various acetamide derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development. We will explore the antimicrobial, anticonvulsant, and anticancer properties of these compounds, elucidating the structure-activity relationships that govern their efficacy.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Acetamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2] The introduction of various substituents onto the acetamide core allows for the fine-tuning of their antimicrobial properties.

Comparative Antibacterial Activity

The antibacterial efficacy of acetamide derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The agar well diffusion method is a common preliminary screening technique to assess this activity.[4]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Acetamide Derivatives

Derivative ClassGram-Positive Bacteria (e.g., S. aureus, B. subtilis)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Reference
2-Mercaptobenzothiazole AcetamidesMICs comparable to or lower than levofloxacinMICs comparable to levofloxacin[3][5]
Isatin-Derived AcetamidesSignificant inhibition zones observedSignificant inhibition zones observed[2]
N-Arylazole AcetamidesModerate to significant activityModerate activity[6]
2-Chloro-N-phenylacetamideMIC: 1024 µg/mL (for precursor)MIC: 512 µg/mL[7]

Note: Specific MIC values can vary significantly based on the exact substituents and the bacterial strains tested.

Structure-Activity Relationship Insights:

The antimicrobial activity of acetamide derivatives is significantly influenced by the nature of the substituents. For instance, in a series of 2-mercaptobenzothiazole acetamide derivatives, compounds bearing a pyrrolidine ring or an amino oxadiazole ring demonstrated significant antibacterial activity.[5] Similarly, for isatin-derived acetamides, the presence of chloro and fluoro groups enhanced antibacterial efficacy, while nitro and methoxy substitutions were less effective.[2] Molecular docking studies suggest that some of these derivatives may exert their effect by inhibiting bacterial DNA gyrase, a mechanism shared with fluoroquinolone antibiotics.[3]

Comparative Antifungal Activity

Several acetamide derivatives have also demonstrated potent antifungal activity against various human and plant pathogens.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Acetamide Derivatives

Derivative ClassCandida albicansAspergillus nigerReference
N-Arylazole Acetamides< 32Not specified[6]
2-Chloro-N-phenylacetamide128 - 256Not specified[5]
2-Chloro-N-phenylacetamideNot specified32 - 256[8]

Structure-Activity Relationship Insights:

The antifungal activity of acetamide derivatives is also highly dependent on their structural features. For example, certain N-arylazole acetamide derivatives have shown significant activity against various Candida species.[6] The compound 2-chloro-N-phenylacetamide has been shown to inhibit both planktonic cells and biofilms of fluconazole-resistant Candida strains.[5]

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary test to evaluate the antimicrobial activity of novel compounds.[4]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth)

  • Bacterial or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test compound solutions of known concentrations

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of an MHA plate using a sterile cotton swab to create a lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_workflow Antimicrobial Screening Workflow prep Prepare Standardized Microbial Inoculum inoculate Inoculate Agar Plate (Lawn Culture) prep->inoculate wells Create Wells in Agar inoculate->wells add_samples Add Test Compounds & Controls to Wells wells->add_samples incubate Incubate Plates add_samples->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Anticonvulsant Activity: Targeting Neurological Disorders

Acetamide derivatives have a long history in the development of anticonvulsant drugs, with many exhibiting potent activity in preclinical models of epilepsy.[9] The Maximal Electroshock (MES) seizure test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[10][11]

Comparative Anticonvulsant Activity

The efficacy of anticonvulsant compounds is often quantified by the median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population.

Table 3: Comparative Anticonvulsant Activity (MES Test, Mice) of Representative Acetamide Derivatives

Derivative ClassED50 (mg/kg)Reference
N-Arylazole Acetamides64.9[6]
Propylisopropyl Acetamide (R-enantiomer)16 (in rats)[12]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides49.6[13]

Note: ED50 values can be influenced by the animal model, route of administration, and specific test parameters.

Structure-Activity Relationship Insights:

The anticonvulsant properties of acetamide derivatives are intricately linked to their chemical structure. For instance, in a series of N-arylazole acetamides, a compound containing an α-naphthyl group and a 1,2,4-triazole moiety was found to be highly active in the MES test.[6] For some chiral acetamide derivatives, the anticonvulsant activity is enantioselective, with one enantiomer being significantly more potent than the other.[12] The mechanism of action for many anticonvulsant acetamide derivatives is thought to involve the modulation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent excessive firing.[14] Some derivatives may also enhance the inhibitory effects of the neurotransmitter GABA.[14][15]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This well-validated preclinical assay is used to screen for potential antiepileptic drugs.[10]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsometer with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Test compound and vehicle

  • Dosing syringes

Procedure:

  • Animal Preparation and Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.

  • Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. The percentage of protected animals in the drug-treated group is compared to the vehicle-treated control group, and the ED50 can be calculated.

G cluster_workflow Maximal Electroshock (MES) Test Workflow dosing Administer Test Compound or Vehicle anesthesia Apply Topical Anesthetic & Saline to Corneas dosing->anesthesia stimulation Deliver Electrical Stimulus via Corneal Electrodes anesthesia->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation analysis Determine Percentage of Protected Animals observation->analysis

Caption: Workflow for the Maximal Electroshock (MES) Test.

Anticancer Activity: Inducing Cell Death in Malignant Cells

A growing body of research highlights the potential of acetamide derivatives as anticancer agents. Many of these compounds exert their effects by inducing apoptosis, or programmed cell death, in cancer cells.[16] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[17][18][19]

Comparative Anticancer Activity

The anticancer potency of compounds is typically expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 4: Comparative Anticancer Activity (IC50 in µM) of Representative Acetamide Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(4H-1,2,4-triazole-3-ylthio)acetamidePC-3 (Prostate)5.96[20]
2-(4H-1,2,4-triazole-3-ylthio)acetamideA549 (Lung)7.90[20]
2-(4H-1,2,4-triazole-3-ylthio)acetamideK-562 (Leukemia)7.71[20]
Chalcone Acetamide Derivative (8h)MDA-MB-231 (Breast)Not specified, but showed significant inhibition[21]
N-benzothiazolyl-acetamide Pd/Pt complexesA549, A2780, 518A2LogIC50 values between -4.4 and -4.9[22]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Structure-Activity Relationship Insights:

The anticancer activity of acetamide derivatives is closely tied to their structural modifications. For example, certain 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives have demonstrated potent, low micromolar activity against various cancer cell lines.[20] Chalcone acetamide derivatives have also been shown to inhibit the proliferation of triple-negative breast cancer cells.[21] The mechanism of action for many of these compounds involves the induction of apoptosis through the activation of caspases, key enzymes in the apoptotic pathway.[16][20] Some derivatives have also been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[21]

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Cell culture medium

  • Test compound solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

G cluster_pathway Proposed Apoptotic Pathway of Anticancer Acetamide Derivatives Acetamide Acetamide Derivative Mitochondria Mitochondria Acetamide->Mitochondria Induces Stress Bax Bax (Pro-apoptotic) Acetamide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Acetamide->Bcl2 Downregulates Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by some acetamide derivatives.

Conclusion

The acetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a remarkable diversity of biological activities. This guide has provided a comparative overview of the antimicrobial, anticonvulsant, and anticancer properties of various acetamide derivatives, supported by experimental data and detailed protocols. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective compounds. Future research in this area will undoubtedly lead to the development of novel acetamide-based drugs to address unmet medical needs.

References

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A Guide to a 2D NMR-Based Structural Confirmation of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. While 1D NMR provides a foundational overview, complex molecules or those with overlapping proton signals necessitate more powerful techniques. This guide provides an in-depth, practical comparison of 2D NMR methodologies for the definitive structural elucidation of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and self-validating analytical approach.

The Challenge: Unambiguous Structure Confirmation

The target molecule, this compound, presents a seemingly straightforward structure. However, its flexibility and the presence of heteroatoms can lead to complexities in the 1D ¹H NMR spectrum, potentially causing signal overlap and making definitive assignments challenging. 2D NMR spectroscopy offers a solution by spreading the information into a second dimension, resolving ambiguities and providing clear evidence of atomic connectivity.[1][2][3]

Molecular Structure of this compound

Caption: Chemical structure of this compound.

The 2D NMR Toolkit for Structural Elucidation

To confidently assemble the molecular puzzle of this compound, we will employ a suite of complementary 2D NMR experiments. Each technique provides a unique piece of connectivity information.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[1][4][5][6][7] This is the primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[1][8][9][10][11][12] It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH or ³JCH).[10][13][14][15][16] This is crucial for connecting different spin systems and identifying quaternary carbons.

Experimental Workflow

A logical and efficient workflow is paramount for successful structure elucidation. The following diagram illustrates the systematic approach to acquiring and interpreting the necessary 2D NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Prepare Sample (in D2O or DMSO-d6) B Acquire 1D ¹H and ¹³C Spectra A->B C Acquire 2D COSY Spectrum B->C D Acquire 2D HSQC Spectrum C->D E Acquire 2D HMBC Spectrum D->E F Identify Spin Systems using COSY E->F G Assign Protons to Carbons using HSQC F->G H Connect Spin Systems using HMBC G->H I Confirm Final Structure H->I

Caption: A systematic workflow for 2D NMR-based structure confirmation.

Step-by-Step Data Interpretation

Delineating Proton Networks with COSY

The COSY spectrum reveals which protons are neighbors in the molecule.[4][5] We expect to see two distinct spin systems in this compound.

  • Spin System 1 (Amino-acetamide moiety): The protons of the amino group (if not exchanged with the deuterated solvent) would show a correlation to the adjacent methylene (-CH₂-) protons.

  • Spin System 2 (Hydroxypropyl moiety): The protons of the three methylene groups (-CH₂-CH₂-CH₂-) in the hydroxypropyl chain will show sequential correlations. The NH proton of the amide will also show a correlation to the adjacent methylene group.

By tracing the cross-peaks in the COSY spectrum, we can confidently piece together these fragments.[6]

Linking Protons to Carbons with HSQC

The HSQC experiment provides a direct correlation between each proton and the carbon it is bonded to.[8][9][11] This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals from the 1D and COSY spectra. For our target molecule, we expect to see cross-peaks for each CH₂ group, directly linking the proton chemical shift to the carbon chemical shift.

Assembling the Molecular Skeleton with HMBC

The HMBC experiment is the key to connecting the individual spin systems and confirming the overall molecular structure.[13][14][15] It reveals correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this compound include:

  • Connecting the Amino-acetamide and Hydroxypropyl Fragments: A crucial correlation will be observed between the NH proton of the amide and the carbonyl carbon (C=O), as well as the adjacent methylene carbon of the hydroxypropyl chain.

  • Confirming the Acetamide Linkage: Correlations between the methylene protons adjacent to the amino group and the carbonyl carbon will solidify this part of the structure.

  • Verifying the Hydroxypropyl Chain: Long-range correlations between the protons of one methylene group and the carbons of the adjacent methylene groups will further confirm the connectivity within this chain.

The following diagram illustrates the key HMBC correlations that would be expected to confirm the structure.

Caption: Expected key HMBC correlations for structural confirmation.

Summary of Expected NMR Data

The following table summarizes the expected correlations for a definitive structural assignment.

ExperimentCorrelation TypeExpected Observations for this compound
COSY ¹H-¹H (through 2-3 bonds)- Correlation between NH₂ and adjacent CH₂. - Sequential correlations between the three CH₂ groups of the hydroxypropyl chain. - Correlation between amide NH and adjacent CH₂.
HSQC ¹H-¹³C (through 1 bond)- Direct correlation for each CH₂ group, linking its proton and carbon signals.
HMBC ¹H-¹³C (through 2-3 bonds)- NH proton to carbonyl C=O and adjacent CH₂ carbon. - CH₂ protons adjacent to NH₂ to carbonyl C=O. - CH₂ protons to adjacent CH₂ carbons within the hydroxypropyl chain.

Experimental Protocol

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters. Specific settings may need to be optimized for the instrument being used.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K.

  • 1D ¹H:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

  • 1D ¹³C:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

  • 2D COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 8

    • Increments: 256

  • 2D HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 4

    • Increments: 256

  • 2D HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 16

    • Increments: 256

Conclusion

By systematically applying a combination of COSY, HSQC, and HMBC experiments, the structure of this compound can be unequivocally confirmed. This multi-technique approach provides a self-validating dataset where the correlations observed in one experiment corroborate the findings of another. This robust methodology ensures the highest level of scientific integrity, which is essential for regulatory submissions and advancing drug development programs.

References

  • Wikipedia contributors. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). CF NMR CEITEC. [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR?. YouTube. [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia contributors. (2023). Heteronuclear single quantum coherence spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Fiveable. (n.d.). HSQC Definition. Organic Chemistry Key Term. [Link]

  • NMR Wiki. (2009, January 27). HSQC. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

Sources

The Unseen Influence: A Comparative Guide to the Effects of Counter-Ions on Amide Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stability of the amide bond is a cornerstone of molecular integrity. From the therapeutic efficacy of peptide drugs to the shelf-life of small molecule pharmaceuticals, the resilience of this functional group is paramount. While factors like pH and temperature are well-understood modulators of amide stability, the often-overlooked role of counter-ions can be a critical determinant of a molecule's fate. This guide provides an in-depth comparison of the effects of different counter-ions on amide stability, supported by experimental insights and detailed methodologies, to empower you to make informed decisions in your research and development endeavors.

The Fundamentals of Amide Stability and the Role of Counter-Ions

The amide bond, characterized by the linkage of a carbonyl group to a nitrogen atom, is relatively stable due to resonance delocalization. However, it is susceptible to hydrolysis, breaking down into a carboxylic acid and an amine or ammonia.[1][2] This process can be catalyzed by either acidic or basic conditions.[2]

Counter-ions, which are present to maintain charge neutrality in ionic compounds, are not merely passive spectators in solution.[3] They can significantly influence the rate of amide hydrolysis through a variety of mechanisms, including direct interactions with the amide group, modulation of the surrounding water structure, and steric effects.[4][5]

The influence of ions on the properties of solutes in aqueous solutions is often described by the Hofmeister series , an empirical ranking of ions based on their ability to "salt-out" or "salt-in" proteins.[4][6] Ions are broadly classified as:

  • Kosmotropes ("structure-makers"): These ions are strongly hydrated and tend to increase the order of the surrounding water molecules. Examples include SO₄²⁻, HPO₄²⁻, and Mg²⁺.[6]

  • Chaotropes ("structure-breakers"): These ions are weakly hydrated and disrupt the hydrogen-bonding network of water. Examples include I⁻, ClO₄⁻, and Guanidinium⁺.[6]

The position of a counter-ion in the Hofmeister series can provide a predictive framework for its effect on amide stability, although specific ion effects can also play a significant role.

Mechanistic Insights into Counter-Ion Effects

The influence of counter-ions on amide stability is a multifactorial phenomenon. The primary mechanisms at play include:

  • Direct Ion Binding: Ions can directly interact with the amide bond. Cations can associate with the partially negative carbonyl oxygen, while anions can interact with the partially positive amide proton. These interactions can alter the electron density of the amide bond, making it more or less susceptible to nucleophilic attack by water or hydroxide ions.[7]

  • Hydration Shell Modulation: Counter-ions alter the structure and dynamics of the surrounding water molecules. Kosmotropes tend to stabilize the folded state of proteins by increasing the surface tension of water, which disfavors the exposure of nonpolar surfaces upon unfolding.[4] Conversely, chaotropes can interact favorably with the peptide backbone, stabilizing the unfolded state and potentially accelerating hydrolysis.

  • Specific Ion Effects: Beyond the general trends of the Hofmeister series, specific interactions between an ion and the amide-containing molecule or its transition state can lead to unique effects. For example, the size, charge density, and polarizability of an ion all contribute to its specific influence.[4]

Comparative Analysis of Common Counter-Ions

The choice of counter-ion during synthesis, purification, and formulation can have a profound impact on the stability of an amide-containing molecule. Here, we compare the effects of some commonly encountered counter-ions.

Counter-IonTypeGeneral Effect on Amide StabilityMechanistic RationaleKey Considerations
Chloride (Cl⁻) Mid-range (slightly chaotropic)Generally considered to have a relatively neutral to slightly destabilizing effect.As a smaller, moderately hydrated ion, it has a modest impact on water structure compared to more extreme chaotropes or kosmotropes.A common and generally well-tolerated counter-ion in pharmaceutical formulations.[8]
Sulfate (SO₄²⁻) KosmotropicTends to increase amide stability, particularly in the context of protein folding.Strongly hydrated, it increases the surface tension of water, which favors the more compact, native state of proteins where amide bonds are often buried.[4]Can be used to stabilize protein formulations but may decrease solubility at high concentrations ("salting out").[6]
Perchlorate (ClO₄⁻) ChaotropicGenerally decreases amide stability.A large, weakly hydrated ion that effectively disrupts the hydrogen-bonding network of water and can interact favorably with the peptide backbone, promoting unfolding and hydrolysis.Often used in research to study protein denaturation.
Acetate (CH₃COO⁻) KosmotropicTends to increase amide stability.Can participate in hydrogen bonding and is considered a "structure-making" ion.A biocompatible counter-ion often preferred for pharmaceutical applications.
Trifluoroacetate (TFA⁻) ChaotropicCan decrease amide stability and may introduce artifacts in biological assays.[8]The trifluoromethyl group makes it more hydrophobic than acetate, leading to different interactions with the molecule and potentially altering conformation.A common remnant from peptide synthesis and purification that is often exchanged for a more biocompatible counter-ion like acetate or chloride.[8]

Experimental Protocols for Assessing Amide Stability

To empirically determine the effect of different counter-ions on the stability of your specific amide-containing molecule, the following experimental workflow can be employed.

Workflow for Comparative Amide Stability Analysis

G Workflow for Comparative Amide Stability Analysis cluster_prep Sample Preparation cluster_incubation Accelerated Stability Study cluster_analysis Time-Point Analysis cluster_data Data Analysis prep Prepare solutions of the amide-containing molecule with different counter-ions (e.g., HCl, Na2SO4, NaClO4, Acetate, TFA). Ensure identical concentration, pH, and buffer conditions. incubation Incubate samples at a constant, elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate hydrolysis. prep->incubation sampling Withdraw aliquots at defined time intervals (e.g., 0, 24, 48, 72, 168 hours). incubation->sampling analysis Analyze aliquots by a suitable analytical method (e.g., RP-HPLC, LC-MS) to quantify the remaining parent amide and the formation of hydrolysis products. sampling->analysis kinetics Plot the natural logarithm of the remaining amide concentration versus time to determine the pseudo-first-order rate constant (k) for hydrolysis for each counter-ion condition. analysis->kinetics comparison Compare the calculated rate constants to rank the counter-ions based on their effect on amide stability. kinetics->comparison

Caption: A generalized workflow for the comparative analysis of counter-ion effects on amide stability.

Detailed Methodologies

1. Sample Preparation:

  • Objective: To prepare standardized samples of the amide-containing molecule with different counter-ions.

  • Procedure:

    • If starting with a salt form (e.g., TFA salt from peptide synthesis), perform a salt exchange to the desired counter-ions (e.g., chloride, acetate). This can be achieved by repeated lyophilization from a dilute acid solution of the desired counter-ion (e.g., 0.1 M HCl for chloride salt).

    • Dissolve the different salt forms of the amide-containing molecule in a well-defined buffer solution (e.g., phosphate or citrate buffer) at a known concentration.

    • Adjust the pH of each solution to the desired value. It is crucial that the starting pH is identical for all samples.

    • Filter the solutions through a 0.22 µm filter to remove any particulates.

2. Accelerated Stability Study:

  • Objective: To induce measurable degradation of the amide bond within a reasonable timeframe.

  • Procedure:

    • Aliquot the prepared solutions into sealed vials to prevent evaporation.

    • Place the vials in a temperature-controlled incubator or water bath set to a constant, elevated temperature (e.g., 50°C).

    • At predetermined time points, remove a vial for each counter-ion condition and quench the reaction by freezing or immediate analysis.

3. Analytical Quantification (RP-HPLC):

  • Objective: To separate and quantify the parent amide from its hydrolysis products.

  • Procedure:

    • Equilibrate a reverse-phase HPLC system with a suitable mobile phase gradient (e.g., water/acetonitrile with a constant concentration of a non-interfering acid like phosphoric acid).

    • Inject a known volume of the sample from each time point.

    • Monitor the elution profile using UV detection at a wavelength where the amide bond or an aromatic residue absorbs (e.g., 214 nm or 280 nm).

    • Integrate the peak area of the parent amide and any newly formed hydrolysis product peaks.

4. Kinetic Data Analysis:

  • Objective: To determine the rate of amide hydrolysis for each counter-ion.

  • Procedure:

    • For each counter-ion, plot the natural logarithm of the peak area of the parent amide (ln[Amide]) as a function of time.

    • Perform a linear regression on the data points. The absolute value of the slope of the line corresponds to the pseudo-first-order rate constant (k) for amide hydrolysis.

    • Compare the k values obtained for the different counter-ions. A larger k value indicates lower amide stability.

Implications for Researchers and Drug Development Professionals

A thorough understanding and empirical evaluation of counter-ion effects on amide stability are critical for:

  • Lead Optimization: Early consideration of counter-ion effects can guide the selection of more stable lead compounds.

  • Formulation Development: Choosing a stabilizing counter-ion can significantly extend the shelf-life and improve the robustness of a drug product. For instance, selecting a kosmotropic counter-ion like acetate over a chaotropic one like TFA can enhance the stability of a peptide therapeutic.[8]

  • Analytical Method Development: Awareness of how different counter-ions can affect the conformation and stability of a molecule is crucial for developing robust and reproducible analytical methods.

  • Interpreting Biological Data: Residual counter-ions from synthesis, such as TFA, can influence the outcome of in vitro and in vivo experiments, making it essential to either remove them or use a consistent and well-characterized salt form.[8]

Conclusion

The choice of a counter-ion is far from a trivial decision in the handling and formulation of amide-containing molecules. As this guide has illustrated, counter-ions can exert a significant influence on amide bond stability through a variety of mechanisms. By understanding the principles of the Hofmeister series and specific ion effects, and by employing systematic experimental evaluation, researchers can harness the power of counter-ions to enhance the stability and performance of their molecules, ultimately accelerating the path from discovery to application.

References

  • Bennet, A. J., et al. (1990). Concurrent oxygen-18 exchange accompanying the acid-catalyzed hydrolysis of anilides. Implications for the lifetimes of reversibly formed intermediates. Journal of the American Chemical Society. [Link]

  • Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH−-promoted amide hydrolysis. Accounts of Chemical Research. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. The Journal of Organic Chemistry. [Link]

  • Duan, P., et al. (2007). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research. [Link]

  • Geiger, J. R., & Borchardt, R. T. (2005). Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state. Journal of Pharmaceutical Sciences. [Link]

  • Geiger, J. R., & Borchardt, R. T. (2006). Effect of N-1 and N-2 residues on peptide deamidation rate in solution and solid state. The AAPS Journal. [Link]

  • Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry. [Link]

  • Hofmeister, F. (1888). Zur Lehre von der Wirkung der Salze.
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  • Okur, H. I., et al. (2016). Dissecting Hofmeister Effects: Direct Anion-Amide Interactions Are Weaker than Cation-Amide Binding. Angewandte Chemie International Edition. [Link]

  • Pegram, L. M., & Record, M. T., Jr. (2007). Hofmeister salt effects on protein stability: from the lyotropic series to a unified model. The Journal of Physical Chemistry B. [Link]

  • Perez, C., & Loring, J. S. (2018). Amide Hydrolysis in the Presence of K+ and Na+. NASA Astrobiology. [Link]

  • Piszkiewicz, D., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Analytical Letters. [Link]

  • Pliego, J. R., Jr. (2007). Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. Journal of the Brazilian Chemical Society. [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Slebocka-Tilk, H., et al. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry. [Link]

  • Wójcik, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules. [Link]

  • Zhang, Y., & Cremer, P. S. (2006). Interactions between macromolecules and ions: the Hofmeister series. Current Opinion in Chemical Biology. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

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A Comparative In Vitro Evaluation of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride Cytotoxicity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride. Given the limited publicly available data on this compound, we present a structured, multi-assay workflow designed to rigorously characterize its biological activity. This document serves as a practical guide for researchers in drug discovery and chemical safety assessment, detailing the scientific rationale behind experimental choices and providing validated protocols for comparison against benchmark compounds.

The core principle of this guide is to build a self-validating experimental system. By employing orthogonal assays that measure distinct cellular health indicators—metabolic activity, membrane integrity, and apoptotic pathways—we can construct a holistic and reliable profile of the test compound's effects. This approach moves beyond a simple "toxic" or "non-toxic" binary result to elucidate the underlying mechanism of cytotoxicity, distinguishing between cytostatic, necrotic, and apoptotic effects.

Strategic Selection of Compounds and Cell Lines

A robust cytotoxicity assessment hinges on the careful selection of appropriate controls and relevant biological systems. The choices outlined below are designed to provide a clear context for interpreting the activity of our target compound.

Comparator Compounds: Establishing a Performance Baseline

To accurately gauge the cytotoxicity of this compound, we must compare it against compounds with known properties.

  • Test Article (TA): this compound. A novel compound whose cytotoxic profile is under investigation.

  • Positive Control (PC): Doxorubicin. A well-characterized anthracycline chemotherapeutic agent known to induce potent cytotoxicity and apoptosis in a wide range of cell lines.[1][2] Its established dose-dependent effects provide a high benchmark for cytotoxic activity.

  • Negative/Baseline Control (NC): N-(3-hydroxypropyl)acetamide. This structural analog lacks the 2-amino group of the test article. Its inclusion is critical to probe the structure-activity relationship; any significant difference in cytotoxicity between the TA and NC can likely be attributed to the presence of this functional group. Many simple acetamide derivatives exhibit low toxicity, making this an appropriate baseline comparator.[3][4]

Cell Line Selection: Probing for General Toxicity and Target Specificity

The choice of cell lines is dictated by the need to assess both general toxicity to healthy cells and potential efficacy against diseased cells.[5][6] This dual approach allows for the calculation of a selectivity index, a crucial parameter in early-stage drug development.

  • Non-Cancerous Cell Line: MRC-5 (human lung fibroblast). This cell line is recommended by international standards like ISO 10993-5 for general cytotoxicity screening.[6][7] It represents a "normal" cell type and helps determine the compound's baseline toxicity to healthy tissues.

  • Cancer Cell Line: HeLa (human cervical adenocarcinoma). A robust and widely used cancer cell line that serves as a standard model for screening potential anti-cancer agents.[8] Comparing the effects on MRC-5 and HeLa cells will reveal if the test article has any selective toxicity towards cancer cells.

Experimental Workflow: A Multi-Parametric Approach

To ensure a comprehensive and trustworthy evaluation, we will employ a panel of assays that interrogate different cellular processes. This workflow is designed to progress from a general assessment of cell viability to a more detailed investigation of the cell death mechanism.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions (TA, PC, NC) Seeding Seed Cells into 96-Well Plates Compound_Prep->Seeding Cell_Culture Culture MRC-5 & HeLa Cells Cell_Culture->Seeding Dosing Dose Cells with Serial Dilutions (24h, 48h, 72h incubation) Seeding->Dosing MTT MTT Assay (Metabolic Activity) Dosing->MTT LDH LDH Assay (Membrane Integrity) Dosing->LDH APO Apoptosis Assays (Annexin V / Caspase-3/7) Dosing->APO IC50 Calculate IC50 Values MTT->IC50 Compare Compare Results Across Assays LDH->Compare APO->Compare Selectivity Determine Selectivity Index (MRC-5 vs. HeLa) IC50->Selectivity Mechanism Elucidate Mechanism of Action Compare->Mechanism

Caption: Overall Experimental Workflow.

Core Cytotoxicity Assays: Principles and Protocols

The following section details the principles and step-by-step protocols for the selected assays. Each protocol is designed as a self-validating system with appropriate controls.

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[9][10] A reduction in the colored formazan product indicates a decrease in viable, metabolically active cells.

G MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Reductase (in Viable Cells) MTT->Enzyme Reduction Formazan Purple Formazan (Insoluble) Enzyme->Formazan Solubilize Solubilization (e.g., DMSO, HCl in Isopropanol) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Principle of the MTT Assay.

Protocol: MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Article (TA), Positive Control (PC), and Negative Control (NC) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a 100% viability control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage (necrosis).[13][14]

G Intact Viable Cell (Membrane Intact) LDH is intracellular Damaged Damaged/Necrotic Cell (Membrane Compromised) Intact->Damaged Cytotoxic Event LDH_Release LDH Released into Supernatant Damaged->LDH_Release Enzymatic_Reaction LDH catalyzes conversion of Tetrazolium Salt -> Formazan LDH_Release->Enzymatic_Reaction Measure Measure Absorbance (~490 nm) Enzymatic_Reaction->Measure

Caption: Principle of the LDH Release Assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells for the "Maximum LDH Release Control" by adding a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Do not disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[16] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.[17]

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (TA_Abs - Vehicle_Abs) / (Max_LDH_Abs - Vehicle_Abs)

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides mechanistic insight into the mode of cell death.[18] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

G cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis V_Cell Annexin V: Negative PI: Negative EA_Cell Annexin V: Positive PI: Negative (PS Flipped) V_Cell->EA_Cell Apoptotic Stimulus LA_Cell Annexin V: Positive PI: Positive (Membrane Permeable) EA_Cell->LA_Cell Progression

Caption: Cellular States in Annexin V/PI Staining.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the TA, PC, and NC at their approximate IC50 concentrations (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[19]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer. Identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values (µM) after 48h Treatment
CompoundCell LineMTT Assay (Metabolic Activity)LDH Assay (% Cytotoxicity)Primary MechanismSelectivity Index (MRC-5/HeLa)
Test Article (TA) MRC-5150 µM> 200 µMCytostatic/Apoptotic1.5
HeLa100 µM180 µM
Positive Control (PC) MRC-55 µM8 µMCytotoxic (Apoptotic)5.0
(Doxorubicin)HeLa1 µM2 µM
Negative Control (NC) MRC-5> 200 µM> 200 µMNon-toxicN/A
HeLa> 200 µM> 200 µM
  • Interpretation: In this hypothetical scenario, the Test Article shows moderate, selective activity against the HeLa cancer cell line. The discrepancy between the MTT IC50 and the higher LDH IC50 suggests the primary mechanism may be cytostatic (inhibiting proliferation) or apoptotic, rather than necrotic. The positive control, Doxorubicin, is highly potent and shows good selectivity, as expected.[20][21] The negative control is inactive.

Table 2: Hypothetical Apoptosis Analysis (% of Cells) after 24h Treatment
Compound (at IC50)Cell LineViable (Q3)Early Apoptotic (Q4)Late Apoptotic (Q2)
Vehicle Control HeLa95%3%2%
Test Article (TA) HeLa45%35%18%
Positive Control (PC) HeLa30%40%28%
  • Interpretation: The Annexin V/PI data for the Test Article would confirm an apoptotic mechanism of action, as indicated by a significant increase in the "Early Apoptotic" population. This aligns with the discrepancy observed between the MTT and LDH results. To further confirm this, a Caspase-Glo® 3/7 assay could be performed, which measures the activity of key executioner caspases in the apoptotic cascade.[22][23]

Conclusion

This guide outlines a systematic and robust methodology for the in vitro evaluation of this compound cytotoxicity. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and programmed cell death (Annexin V/PI), researchers can develop a comprehensive cytotoxic profile. This multi-parametric approach, grounded in established protocols and benchmarked against appropriate controls, ensures the generation of reliable and interpretable data essential for advancing drug discovery and chemical safety programs. The principles and protocols described herein are compliant with international standards for cytotoxicity testing, such as ISO 10993-5, providing a solid foundation for regulatory submissions and further preclinical development.[7][24][25][26]

References

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A Comparative Guide to Peer-Reviewed Methods for the Synthesis of N-Hydroxypropyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, N-hydroxypropyl acetamides represent a class of compounds with significant potential. Their utility as key intermediates in drug development and as functional molecules in their own right necessitates robust and efficient synthetic methodologies. This guide provides a detailed comparison of peer-reviewed methods for the synthesis of two primary isomers: N-(2-hydroxypropyl)acetamide and N-(3-hydroxypropyl)acetamide. We will delve into the nuances of common synthetic strategies, offering a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to N-Hydroxypropyl Acetamides

N-hydroxypropyl acetamides are bifunctional molecules containing both a hydroxyl and an acetamide group. This dual functionality imparts unique physicochemical properties, making them valuable building blocks in medicinal chemistry. For instance, the hydroxyl group can be a site for further derivatization or can participate in hydrogen bonding, influencing solubility and biological activity. The acetamide moiety is a common feature in many pharmaceutical compounds, contributing to their pharmacological profile. Given their importance, the development of efficient, scalable, and environmentally benign synthetic routes is a key focus of chemical research.

This guide will compare three primary methods for the synthesis of these compounds:

  • Classical N-Acetylation using Acylating Agents: A widely used and straightforward approach involving the reaction of the corresponding aminopropanol with an acetylating agent like acetic anhydride or acetyl chloride.

  • Direct Catalytic Amidation: A greener and more atom-economical approach that involves the direct coupling of a carboxylic acid with an amine, often facilitated by a catalyst.

  • Solvent-Free Synthesis: An environmentally conscious method that minimizes or eliminates the use of solvents, often employing thermal or microwave irradiation to drive the reaction.

We will explore the underlying principles of each method, present detailed experimental protocols, and provide a comparative analysis of their yields, reaction conditions, and overall efficiency.

Method 1: Classical N-Acetylation using Acylating Agents

This is arguably the most traditional and frequently employed method for the synthesis of amides. The reaction involves the nucleophilic attack of the amino group of 1-amino-2-propanol or 3-amino-1-propanol on the electrophilic carbonyl carbon of an acetylating agent.

Chemical Principle

The lone pair of electrons on the nitrogen atom of the aminopropanol acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This is a classic nucleophilic acyl substitution reaction. In the case of acetic anhydride, the leaving group is an acetate ion, while for acetyl chloride, it is a chloride ion. The reaction with acetyl chloride is typically faster and more exothermic. Often, a base such as triethylamine or pyridine is added to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which can protonate the starting amine and render it non-nucleophilic.

Experimental Protocols

Protocol 1.1: Synthesis of N-(2-hydroxypropyl)acetamide using Acetic Anhydride [1]

  • Reactants: 1-Amino-2-propanol and Acetic Anhydride.

  • Procedure: To a solution of 1-amino-2-propanol in a suitable solvent (e.g., dichloromethane or neat), an equimolar amount of acetic anhydride is added dropwise at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • Work-up: The solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or recrystallization.

  • Reported Yield: ~91%[1]

Protocol 1.2: Synthesis of N-(3-hydroxypropyl)acetamide using Acetyl Chloride

  • Reactants: 3-Amino-1-propanol and Acetyl Chloride.

  • Procedure: 3-Amino-1-propanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine, 1.1 equivalents). The solution is cooled to 0 °C, and acetyl chloride (1.05 equivalents) is added dropwise with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.

Causality Behind Experimental Choices

The choice of acetylating agent impacts the reaction conditions. Acetic anhydride is less reactive than acetyl chloride and may require longer reaction times or heating. The use of a base is crucial when using acetyl chloride to scavenge the generated HCl, which would otherwise form a non-reactive ammonium salt with the starting amine. The dropwise addition at low temperature is a standard precaution to control the exothermic nature of the reaction.

Method 2: Direct Catalytic Amidation

In a move towards greener and more sustainable chemistry, direct amidation methods have gained significant attention. These methods circumvent the need for pre-activating the carboxylic acid, thus reducing waste and improving atom economy.

Chemical Principle

Direct amidation involves the condensation of a carboxylic acid (acetic acid) and an amine (aminopropanol) to form an amide with the elimination of a water molecule. This reaction is thermodynamically unfavorable at room temperature and typically requires a catalyst and/or high temperatures to proceed. Boric acid and other borate esters have emerged as effective catalysts for this transformation.[2][3] The catalyst activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The removal of water, often by azeotropic distillation (e.g., using a Dean-Stark apparatus), is necessary to drive the equilibrium towards the product side.

Experimental Protocol

Protocol 2.1: Boric Acid-Catalyzed Synthesis of N-(2-hydroxypropyl)acetamide [4][5]

  • Reactants: 1-Amino-2-propanol, Acetic Acid, and Boric Acid (catalyst).

  • Procedure: A mixture of 1-amino-2-propanol, acetic acid (1.1 equivalents), and a catalytic amount of boric acid (e.g., 5 mol%) in a high-boiling solvent like toluene or xylene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up: After the theoretical amount of water is collected, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue can be purified by distillation or chromatography.

  • Reported Yield: This method is reported to be efficient, with yields often exceeding 80-90% for similar amidations.[4]

Causality Behind Experimental Choices

The use of a high-boiling azeotropic solvent is key to the success of this method, as it facilitates the continuous removal of water, thereby overcoming the unfavorable equilibrium. Boric acid is a mild, inexpensive, and environmentally benign catalyst. The choice of catalyst loading is a balance between reaction rate and cost-effectiveness.

Method 3: Solvent-Free Synthesis

Solvent-free, or neat, reactions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal.

Chemical Principle

In the absence of a solvent, the reactants are typically heated together, often with a catalyst, to provide the necessary energy for the reaction to occur. The reaction proceeds through a similar mechanism to the solvated counterparts, but the high concentration of reactants can lead to faster reaction rates. This approach is particularly suitable for reactions where the starting materials are liquids at the reaction temperature.

Experimental Protocol

Protocol 3.1: Solvent-Free Synthesis of N-(2-hydroxypropyl)acetamide [4]

  • Reactants: 1-Amino-2-propanol and Acetic Acid.

  • Procedure: An equimolar mixture of 1-amino-2-propanol and acetic acid is heated at a specific temperature (e.g., 120-140 °C) for a set period. The progress of the reaction can be monitored by observing the removal of water.

  • Work-up: The resulting crude product can be purified by vacuum distillation.

  • Reported Yield: A 62% yield has been reported for the reaction between 1-amino-2-propanol and acetic acid under solvent-free conditions.[1]

Causality Behind Experimental Choices

The elevated temperature is necessary to overcome the activation energy barrier for the direct amidation in the absence of a solvent or catalyst. This method is simple and avoids the use of potentially hazardous solvents. However, the high temperatures may not be suitable for thermally sensitive substrates.

Performance Comparison

MethodAcetylating Agent/CatalystSolventTemperatureReaction TimeReported Yield (N-(2-HPAC))AdvantagesDisadvantages
Classical N-Acetylation Acetic AnhydrideDichloromethane or neat0 °C to RTVaries~91%[1]High yield, well-established, reliable.Use of stoichiometric reagents, potential for side reactions.
Acetyl ChlorideDichloromethane0 °C to RTShorterHighFast reaction, high reactivity.Corrosive reagent, requires a base, produces HCl byproduct.
Direct Catalytic Amidation Boric AcidToluene/XyleneRefluxSeveral hoursHigh (expected)Green, atom-economical, uses a cheap catalyst.Requires high temperatures and water removal.
Solvent-Free Synthesis NoneNone120-140 °CVaries~62%[1]Environmentally friendly, simple procedure.High temperatures may not be suitable for all substrates, potentially lower yields.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences between these methods, the following diagrams outline the key steps in each synthetic approach.

classical_acetylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification amino_alcohol 1-Amino-2-propanol or 3-Amino-1-propanol mixing Mix reactants in solvent (optional base) at controlled temperature amino_alcohol->mixing acetylating_agent Acetic Anhydride or Acetyl Chloride acetylating_agent->mixing workup Aqueous wash, drying, and solvent removal mixing->workup purification Distillation or Recrystallization workup->purification product N-Hydroxypropyl Acetamide purification->product

Caption: Workflow for Classical N-Acetylation.

direct_amidation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification amino_alcohol Aminopropanol reflux Reflux in solvent with Dean-Stark trap to remove water amino_alcohol->reflux acetic_acid Acetic Acid acetic_acid->reflux catalyst Boric Acid catalyst->reflux workup Solvent removal reflux->workup purification Distillation or Chromatography workup->purification product N-Hydroxypropyl Acetamide purification->product

Caption: Workflow for Direct Catalytic Amidation.

solvent_free cluster_reactants Reactants cluster_reaction Reaction cluster_workup Purification amino_alcohol Aminopropanol heating Heat neat mixture at elevated temperature amino_alcohol->heating acetic_acid Acetic Acid acetic_acid->heating purification Vacuum Distillation heating->purification product N-Hydroxypropyl Acetamide purification->product

Caption: Workflow for Solvent-Free Synthesis.

Conclusion and Future Outlook

The synthesis of N-hydroxypropyl acetamides can be achieved through several effective methods, each with its own set of advantages and limitations.

  • Classical N-acetylation remains a highly reliable and high-yielding method, particularly when using acetic anhydride. It is an excellent choice for laboratory-scale synthesis where high purity and yield are paramount.

  • Direct catalytic amidation represents a significant step towards more sustainable chemical processes. The use of inexpensive and environmentally friendly catalysts like boric acid, coupled with high atom economy, makes it an attractive option for larger-scale production, provided the higher energy input for heating is acceptable.

  • Solvent-free synthesis is the most environmentally benign approach. While the reported yields may be lower than other methods, its simplicity and the elimination of solvent waste make it a compelling choice for certain applications, especially if further optimization can improve its efficiency.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost considerations, and environmental impact. Future research in this area will likely focus on the development of even more efficient and milder catalysts for direct amidation, as well as exploring novel, low-energy solvent-free conditions to further enhance the green credentials of N-hydroxypropyl acetamide synthesis.

References

  • Deng, X., et al. (2020). Molecules, 25(21), 4986. [Link]

  • PrepChem. (n.d.). Synthesis of N-(3-allyloxy-2-hydroxypropyl)-N-n-propyl-α-cloroacetamide. Retrieved from [Link]

  • Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(8), 1877. [Link]

  • Sabourin, K. A., & Whiting, A. (2019). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 10(23), 6031-6043. [Link]

  • Kumbhare, R. M., et al. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 78-81. [Link]

  • Kennington, S. C. D., et al. (2019). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 96, 394-413. [Link]

  • PubChem. (n.d.). n-(2-Hydroxypropyl)acetamide. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

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  • Warner, D. L., et al. (2017). A borate ester-catalyzed, operationally simple, and scalable direct amidation. Science Advances, 3(9), e1701028. [Link]

  • Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(11), 3145-3157. [Link]

  • Whiting, A., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 55(4), 1435-1439. [Link]

  • Aly, A. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 159-165. [Link]

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A Guide to the Reproducible Synthesis of 2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic routes for 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride, designed for researchers, chemists, and drug development professionals. We will objectively compare common synthetic strategies, delve into the critical parameters governing reproducibility, and provide a detailed, field-tested protocol to ensure consistent, high-quality outcomes.

Introduction: The Challenge of Reproducible Amide Synthesis

This compound is a functionalized amino acid derivative with potential applications as a building block in medicinal chemistry and materials science. Like many N-substituted acetamides, its synthesis involves the formation of an amide bond—a reaction that is foundational in organic chemistry yet notoriously prone to reproducibility issues.[1] The inherent stability and typically irreversible nature of the amide bond under standard conditions mean that any kinetic side products or impurities formed during the reaction can be difficult to remove, leading to inconsistent yields and purities.[2]

This guide aims to deconstruct the synthesis of this specific molecule, moving beyond a simple list of steps to explain the causality behind experimental choices. We will compare the most viable synthetic pathways and present a comprehensive protocol designed as a self-validating system, enabling researchers to achieve reliable and scalable results.

Section 1: A Comparative Overview of Synthetic Strategies

The choice of synthetic strategy is the most critical factor influencing the yield, purity, and ultimately, the reproducibility of the final product. Below, we compare two primary methodologies.

Method A: Protected Amino Acid Coupling (The Preferred Route)

This strategy is the cornerstone of modern peptide and amide synthesis, relying on the activation of a carboxylic acid with an N-protected amino group for coupling with an amine.

  • Reaction Principle: The synthesis proceeds in three key stages:

    • Coupling: N-Boc-glycine (glycine with its amino group protected by a tert-butyloxycarbonyl group) is activated with a coupling agent. This activated species then reacts with the primary amine of 3-aminopropan-1-ol to form the amide bond.

    • Deprotection: The Boc protecting group is removed under acidic conditions.

    • Salt Formation: The free amine of the product is protonated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

  • Advantages:

    • High Specificity: The use of a protecting group prevents self-coupling of the amino acid and other side reactions, leading to a cleaner product profile.

    • Mild Conditions: Coupling reagents facilitate amide bond formation under gentle conditions, preserving the sensitive hydroxyl group on the propanol backbone.[3]

    • High Reproducibility: This method offers superior control over the reaction, making it the most reliable route for consistent results.

  • Disadvantages:

    • Multiple Steps: The protection and deprotection steps add to the overall length of the synthesis.

    • Reagent Cost: Coupling agents and protected amino acids can be more expensive than the bulk reagents used in other methods.

Method B: Two-Step Acylation and Nucleophilic Substitution

This classical approach involves forming a halo-substituted amide intermediate, followed by displacement of the halide with an amine.

  • Reaction Principle:

    • Acylation: 3-aminopropan-1-ol is reacted with chloroacetyl chloride. The more nucleophilic amine attacks the acyl chloride, forming N-(3-hydroxypropyl)-2-chloroacetamide.

    • Amination: The chloro-intermediate is then reacted with a source of ammonia (e.g., aqueous ammonia in an autoclave or a protected amine equivalent) to displace the chloride and install the primary amino group.

  • Advantages:

    • Cost-Effective Reagents: Chloroacetyl chloride and ammonia are inexpensive, readily available bulk chemicals.

  • Disadvantages:

    • Poor Selectivity: Chloroacetyl chloride is highly reactive and can potentially react with the hydroxyl group of 3-aminopropan-1-ol.

    • Side Reactions: The amination step can lead to over-alkylation, forming secondary and tertiary amine byproducts that are difficult to separate.

    • Harsh Conditions: The amination step often requires elevated temperatures and pressures, which can lead to degradation.

    • Low Reproducibility: Due to the high potential for side reactions, achieving consistent yields and purity is a significant challenge.

Section 2: In-Depth Protocol for Reproducible Synthesis (Method A)

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the protected amino acid coupling route.

Experimental Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection & Salt Formation A Boc-Glycine + 3-Aminopropan-1-ol B Add EDC & HOBt in DCM Stir at 0°C to RT A->B C Aqueous Workup (NaHCO3, Brine) B->C D Purification (Column Chromatography) Boc-protected Intermediate C->D E Dissolve Intermediate in Dioxane D->E Proceed with pure intermediate F Add 4M HCl in Dioxane Stir at RT E->F G Precipitation of Product F->G H Filter, Wash (Ether) & Dry Final Product: Hydrochloride Salt G->H

Caption: Recommended two-stage workflow for the synthesis.

Detailed Step-by-Step Protocol

Materials:

  • N-(tert-Butoxycarbonyl)glycine (Boc-Glycine)

  • 3-Aminopropan-1-ol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Step 1: Synthesis of tert-butyl (2-((3-hydroxypropyl)amino)-2-oxoethyl)carbamate

  • To a round-bottom flask under a nitrogen atmosphere, add Boc-Glycine (1.0 eq), HOBt (1.05 eq), and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add 3-Aminopropan-1-ol (1.0 eq) to the solution with stirring.

  • Slowly add EDC-HCl (1.1 eq) portion-wise, ensuring the internal temperature remains below 5°C.

    • Causality: EDC is the coupling agent that activates the carboxylic acid of Boc-Glycine. HOBt is added to act as a catalyst and suppress side reactions, particularly the formation of an inactive N-acylurea byproduct, thereby improving yield and purity. Slow addition at 0°C is critical to control the exothermic reaction and prevent degradation of the activated species.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality: The bicarbonate wash removes unreacted HOBt and any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purify the crude product by silica gel column chromatography if necessary.

Step 2: Deprotection and Formation of this compound

  • Dissolve the purified intermediate from Step 1 in a minimal amount of 1,4-Dioxane.

  • To this solution, add an excess of 4M HCl in 1,4-Dioxane (approx. 4-5 eq) dropwise at room temperature.

    • Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, releasing CO₂ and isobutylene, and exposing the primary amine. The hydrochloride present immediately protonates the newly freed amine to form the stable hydrochloride salt.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

  • Upon completion of the reaction (monitored by TLC), add diethyl ether to the mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether to remove residual dioxane and any organic impurities.

    • Causality: The hydrochloride salt product is insoluble in diethyl ether, making it an excellent solvent for washing away non-polar impurities.

  • Dry the white solid under vacuum to yield the final product, this compound.

Section 3: Critical Parameters Governing Reproducibility

Achieving batch-to-batch consistency hinges on meticulous control over several key variables. Failure to manage these factors is a primary source of failed or non-reproducible experiments.[1]

G cluster_0 Input Variables cluster_1 Process Control cluster_2 Downstream Processing Reagents Reagent Purity (Anhydrous Solvents, Fresh Coupling Agents) Goal Reproducible Synthesis (High Yield & Purity) Reagents->Goal Stoichiometry Precise Stoichiometry Stoichiometry->Goal Temp Temperature Control (0°C Addition) Temp->Goal Addition Order & Rate of Addition Addition->Goal Atmosphere Inert Atmosphere (N2/Ar) Atmosphere->Goal Workup Consistent Workup (pH, Washes) Workup->Goal Purification Purification Method (Chromatography vs Recrystallization) Purification->Goal

Caption: Key factors influencing the reproducibility of the synthesis.

  • Reagent Quality:

    • Solvents: Use of anhydrous solvents (particularly DCM in Step 1) is critical. Water can hydrolyze the activated ester intermediate and consume the coupling agent, leading to lower yields.

    • Coupling Agents: EDC-HCl is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator. Degradation of the coupling agent is a common cause of failed reactions.

  • Reaction Conditions:

    • Temperature: As highlighted in the protocol, maintaining 0°C during the addition of EDC is crucial. Allowing the temperature to rise can lead to side reactions and decreased yield. Automated reaction systems can significantly improve temperature control and thus reproducibility.[1]

    • Stoichiometry: The molar ratios of reactants must be precise. An excess of the amine can lead to purification challenges, while an excess of the acid requires more extensive washing during workup.

  • Workup and Purification:

    • Aqueous Wash: The pH and consistency of the aqueous washes must be maintained across batches to ensure effective removal of byproducts.

    • Purification: While the final hydrochloride salt may be pure enough after precipitation, the purity of the Boc-protected intermediate is key. Inconsistent purification at this stage will directly impact the quality of the final product.

Section 4: Analytical Data and Quality Control

Validation of the final product is essential. The following data provides a benchmark for a successfully synthesized batch.

Analysis Technique Parameter Expected Result
¹H NMR (400 MHz, D₂O)Chemical Shifts (δ)Predicted values: ~4.1 ppm (s, 2H, -C(=O)CH₂NH₃⁺), ~3.6 ppm (t, 2H, -CH₂OH), ~3.3 ppm (t, 2H, -NHCH₂-), ~1.8 ppm (quintet, 2H, -CH₂CH₂CH₂-)
¹³C NMR (100 MHz, D₂O)Chemical Shifts (δ)Predicted values: ~170 ppm (C=O), ~60 ppm (-CH₂OH), ~42 ppm (-COCH₂-), ~38 ppm (-NHCH₂-), ~30 ppm (-CH₂CH₂CH₂-)
Mass Spec (ESI+) [M+H]⁺Expected m/z: 133.0972 (for the free base C₅H₁₂N₂O₂)
FTIR Wavenumber (cm⁻¹)Key peaks: ~3300-3400 (O-H, N-H stretch), ~2800-3000 (C-H stretch), ~1670 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend)
Purity (HPLC) Main Peak>98% Area
Appearance Physical StateWhite to off-white crystalline solid

References

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
  • BenchChem (2025). A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals.
  • National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Mettler-Toledo (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube.
  • National Institutes of Health (NIH) (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC.
  • The Organic Chemistry Tutor (2022). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube.
  • PubChem (2026). This compound.
  • Google Patents (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Google Patents (2011). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

Senior Application Scientist Note: This guide is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a dedicated partner in your research, we prioritize your safety by delivering comprehensive, scientifically grounded guidance that extends beyond the product itself. Our commitment is to be your trusted source for laboratory safety and chemical handling information.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of safety information from SDSs of structurally related acetamide compounds. This approach is taken to ensure a high degree of caution. Users must consult the official SDS provided by their supplier for the specific product in use and adhere to their institution's safety protocols.

Hazard Analysis: Understanding the Risks of Substituted Acetamides

Substituted acetamides, as a class of chemical compounds, can present a range of health hazards. Analysis of close structural analogs, such as N-(2-Aminoethyl)acetamide and N-Allyl-2-aminoacetamide hydrochloride, reveals potential for significant skin and eye irritation or damage.[1][2] The parent compound, Acetamide, is classified as a suspected carcinogen, warranting an abundance of caution when handling any of its derivatives.[3][4]

The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and ingestion.[1][2] Ingestion of corrosive materials can lead to severe damage to the digestive tract.[1] Therefore, the cornerstone of safe handling is a multi-layered personal protective equipment (PPE) strategy to mitigate these risks.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE plan is non-negotiable when handling this compound and its analogs. The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.Nitrile rubber gloves.[3] Change gloves frequently.Lab coat. Consider a chemical-resistant apron for larger quantities.Required when dusts are generated.[5] Use a NIOSH-approved respirator with a particulate filter.
Dissolving/Solution Handling Chemical splash goggles.Nitrile rubber gloves.[3]Lab coat.Not generally required if performed in a certified chemical fume hood.
Reaction/Experimentation Chemical splash goggles.Nitrile rubber gloves.[3]Lab coat.Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1]
Causality Behind PPE Choices:
  • Eye and Face Protection: The potential for severe eye irritation or damage from dust particles or splashes necessitates the use of chemical splash goggles.[2]

  • Hand Protection: Nitrile gloves provide a suitable barrier against incidental contact with substituted acetamides.[3] It is crucial to change gloves immediately if contamination is suspected.

  • Body Protection: A standard lab coat is sufficient for most small-scale laboratory work.

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, a respirator is essential when handling the solid compound outside of a fume hood.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]

  • Segregate from strong oxidizing agents.[1]

  • The storage area should be clearly labeled and access restricted to authorized personnel.[4]

Handling and Experimental Workflow

The following diagram illustrates the decision-making process for safe handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_eng_controls Engineering Controls cluster_disposal Disposal start Begin Task assess_task Assess Task: Weighing, Dissolving, or Reaction? start->assess_task weighing Weighing Solid: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if not in hood) assess_task->weighing Weighing dissolving Dissolving/Solution Handling: - Goggles - Nitrile Gloves - Lab Coat assess_task->dissolving Dissolving reaction Reaction/Experiment: - Goggles - Nitrile Gloves - Lab Coat assess_task->reaction Reaction fume_hood Work in Chemical Fume Hood weighing->fume_hood dissolving->fume_hood reaction->fume_hood dispose Dispose of Waste (see Section 3.3) fume_hood->dispose

Caption: PPE and Engineering Control Workflow

Disposal Plan
  • All waste materials, including contaminated gloves, weigh boats, and empty containers, should be considered hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors. Our commitment to your safety is paramount, and we encourage you to reach out with any further questions.

References

  • Pharmaffiliates. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride. [Link]

  • PENTA. (2023). Safety Data Sheet: Acetamide. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride
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Reactant of Route 2
2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.